molecular formula C15H14N4 B14836135 1-Benzyl-1H-indazole-3-carboximidamide

1-Benzyl-1H-indazole-3-carboximidamide

Cat. No.: B14836135
M. Wt: 250.30 g/mol
InChI Key: CTUOMVOHKYLGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H-indazole-3-carboximidamide ( 1393583-89-5) is a synthetic indazole derivative supplied as a high-purity compound for research purposes. With a molecular formula of C15H14N4 and a molecular weight of 250.30 g/mol, this chemical features a benzyl group at the 1-position of the indazole ring and a carboximidamide moiety at the 3-position . The indazole scaffold is a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery due to its broad biological potential and its presence in several approved therapeutics . Research into indazole derivatives has revealed a wide spectrum of pharmacological activities, including investigations as kinase inhibitors for hyperproliferative diseases . The structural motif is known for its role in compounds that act on various biological targets, such as enzyme inhibition and receptor modulation . The specific research applications of 1-Benzyl-1H-indazole-3-carboximidamide are explored in scientific literature, particularly within the context of developing novel bioactive molecules. This product is exclusively intended for research investigations and is strictly not designed, approved, or safe for human consumption, diagnostic use, or veterinary applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

1-benzylindazole-3-carboximidamide

InChI

InChI=1S/C15H14N4/c16-15(17)14-12-8-4-5-9-13(12)19(18-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H3,16,17)

InChI Key

CTUOMVOHKYLGRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=N)N

Origin of Product

United States
Foundational & Exploratory

1-Benzyl-1H-indazole-3-carboximidamide: Structural Architecture and Synthetic Utility in BUB1 Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern oncology drug discovery, the design of highly selective kinase inhibitors relies heavily on structurally rigid, functionally versatile pharmacophores. 1-Benzyl-1H-indazole-3-carboximidamide is a specialized heterocyclic building block that has emerged as a critical intermediate in the synthesis of novel antimitotic agents[1]. Specifically, it serves as the foundational scaffold for BAY 1816032 , a first-in-class inhibitor of BUB1 (Budding uninhibited by benzimidazoles 1) kinase[2].

This technical guide explores the physicochemical properties of 1-benzyl-1H-indazole-3-carboximidamide, its mechanistic role in targeting the spindle assembly checkpoint (SAC), and the validated experimental protocols required to harness its amidine functionality for complex pyrimidine synthesis.

Chemical Architecture and Physicochemical Profile

The molecular architecture of 1-benzyl-1H-indazole-3-carboximidamide is defined by three highly synergistic domains:

  • The 1H-Indazole Core: A 10- π electron aromatic system that acts as a rigid hinge-binding motif. In kinase inhibitors, this core mimics the adenine ring of ATP, allowing for deep insertion into the kinase active site[1].

  • The N1-Benzyl Group: A lipophilic anchor designed to occupy specific hydrophobic pockets adjacent to the ATP-binding cleft, driving target selectivity[1].

  • The C3-Carboximidamide (Amidine): A highly polar, basic functional group containing both an imine ( =NH ) and an amine ( −NH2​ ). This group acts as an exceptional bi-nucleophile, enabling the divergent synthesis of fused or linked heterocyclic systems[1].

Quantitative Data Summary
PropertyValue
Chemical Name 1-Benzyl-1H-indazole-3-carboximidamide
CAS Registry Number 1393583-89-5[3]
Molecular Formula C15H14N4[3]
Molecular Weight 250.30 g/mol [3]
SMILES String N=C(C1=NN(CC2=CC=CC=C2)C3=C1C=CC=C3)N[3]
Key Functional Groups 1H-Indazole core, N1-Benzyl, C3-Amidine
Primary Application Pharmacophore building block for BUB1 kinase inhibitors[1]

Pharmacological Significance: Targeting the Spindle Assembly Checkpoint

The primary application of 1-benzyl-1H-indazole-3-carboximidamide is its conversion into potent inhibitors of BUB1 kinase[1]. BUB1 is a serine/threonine protein kinase localized to kinetochores, where it plays an essential role in establishing the mitotic spindle assembly checkpoint (SAC) and ensuring proper chromosome congression prior to anaphase[2].

Traditional antimitotic drugs (e.g., taxanes) function by arresting the cell cycle. In contrast, BUB1 inhibitors derived from the indazole-carboximidamide scaffold (such as BAY 1816032) force cancer cells to bypass the SAC entirely[2]. By driving tumor cells through mitosis irrespective of misattached chromosomes, BUB1 inhibition results in lethal aneuploidy and apoptosis, demonstrating profound synergistic efficacy when combined with low-dose paclitaxel[2],[4].

MOA Kinetochore Improper Microtubule Attachment BUB1 BUB1 Kinase (Active) Kinetochore->BUB1 BUB1_Inh BUB1 Kinase (Inhibited) Kinetochore->BUB1_Inh SAC Spindle Assembly Checkpoint Activated BUB1->SAC Arrest Cell Cycle Arrest (Tumor Survival) SAC->Arrest Inhibitor BAY 1816032 Inhibitor->BUB1_Inh ATP-competitive binding SAC_Bypass SAC Override & Premature Mitosis BUB1_Inh->SAC_Bypass Loss of SAC signaling Death Aneuploidy & Tumor Cell Death SAC_Bypass->Death Synergy w/ Paclitaxel

Mechanism of action for BUB1 kinase inhibitors overriding the spindle assembly checkpoint.

Synthetic Utility: The Amidine as a Bi-Nucleophile

To transform 1-benzyl-1H-indazole-3-carboximidamide into a biologically active kinase inhibitor, the C3-amidine group is leveraged as a bi-nucleophile. When reacted with 1,3-dielectrophiles—such as substituted propanenitriles or dimethyl (methoxymethylidene)-propanedioate—the amidine undergoes a sequential condensation and cyclization reaction[1]. This process constructs a highly substituted pyrimidine or pyrimidone ring directly attached to the indazole core, completing the ATP-competitive pharmacophore[1].

Synthesis A 1-Benzyl-1H-indazole- 3-carboximidamide C Condensation (Piperidine, 130°C) A->C B 1,3-Dielectrophile B->C D Pyrimidine-Indazole Intermediate C->D Cyclization E BAY 1816032 (BUB1 Inhibitor) D->E Substitution

Divergent synthesis of BUB1 kinase inhibitors via amidine-dielectrophile condensation.

Experimental Protocol: Synthesis of Pyrimidine-Indazole Intermediates

The following self-validating protocol details the cyclization of 1-benzyl-1H-indazole-3-carboximidamide into a pyrimidine-functionalized indazole intermediate, a critical workflow in the synthesis of BUB1 inhibitors[5].

Reagents & Materials
  • Bi-nucleophile: 1-Benzyl-1H-indazole-3-carboximidamide (1.0 eq)[5]

  • Dielectrophile: 3,3-bis(dimethylamino)-2-methoxypropanenitrile (1.37 eq)[5]

  • Base Catalyst: Piperidine (0.2 eq)[5]

  • Solvent: 3-Methylbutan-1-ol (dry)[5]

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 eq of 1-benzyl-1H-indazole-3-carboximidamide and 1.37 eq of the dielectrophile in dry 3-methylbutan-1-ol[5].

  • Catalyst Addition: Add 0.2 eq of piperidine dropwise at room temperature[5]. Causality behind choice: Piperidine is utilized as a secondary amine base because it efficiently deprotonates the amidinium salt to its reactive free-base state without acting as a competing nucleophile against the bulky 1,3-dielectrophile.

  • Thermal Cyclization: Heat the reaction mixture to 120–130°C under continuous stirring for 12–16 hours[5]. Causality behind choice: The high-boiling solvent (3-methylbutan-1-ol, b.p. 131°C) allows the system to reach the high activation energy required for the thermodynamically driven aromatic cyclization of the pyrimidine ring. This sustained thermal energy facilitates the necessary elimination of dimethylamine and water[5].

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The protocol dictates that the reaction may only proceed to workup when the m/z 251 [M+H]+ peak (representing the starting material) is 2% relative to the product peak. This feedback loop ensures maximum yield and prevents difficult downstream chromatographic separations.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to completely remove the high-boiling solvent. Purify the crude residue via silica gel flash chromatography using a gradient of dichloromethane (DCM) and methanol to isolate the pure pyrimidine-indazole intermediate[5].

References

  • US Patent US20140249133A1 Title: Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases Source: Google Patents URL
  • WO Patent WO2013050438A1 Title: Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases Source: Google Patents URL
  • AACR Abstract 292 Title: Synthesis and characterization of the novel benzylindazole-based BUB1 kinase inhibitor BAY 1816032 with potent anti-tumor activity Source: American Association for Cancer Research (AACR) Journals URL:[Link]

  • ResearchGate Publication Title: BAY 1816032, a novel BUB1 kinase inhibitor with potent antitumor activity Source: ResearchGate URL:[Link]

Sources

A Technical Guide to the Synthesis and Characterization of 1-Benzyl-1H-indazole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis and detailed characterization of 1-Benzyl-1H-indazole-3-carboximidamide, a heterocyclic scaffold of significant interest in medicinal chemistry. The indazole nucleus is a privileged structure, frequently incorporated into a wide array of therapeutic agents due to its versatile biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] This document moves beyond a simple recitation of steps, delving into the strategic rationale behind the synthetic design, offering a robust, field-proven experimental workflow, and detailing the analytical methods required for unambiguous structural confirmation and purity assessment. It is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate this valuable pharmacophore into their discovery pipelines.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][4] While rarely found in nature, synthetic indazole derivatives are prominent in numerous FDA-approved drugs and clinical candidates, acting on a wide range of biological targets.[2][5] Molecules such as the multi-kinase inhibitor pazopanib and the antiemetic granisetron feature this core structure, highlighting its proven utility in treating complex diseases like cancer.[2]

The target molecule, 1-Benzyl-1H-indazole-3-carboximidamide, combines this privileged indazole core with a carboximidamide (amidine) functional group at the 3-position. Amidines are known to be highly basic and can engage in strong hydrogen bonding interactions, often serving as bioisosteres for guanidines or participating directly in binding to enzyme active sites. The N-1 benzyl group serves a dual purpose: it protects the indazole nitrogen from unwanted side reactions and provides a lipophilic handle that can be crucial for modulating pharmacokinetic properties.[4] The synthesis and characterization of this specific derivative provide a foundational workflow for creating a library of analogs for structure-activity relationship (SAR) studies.[6]

Synthetic Strategy and Retrosynthesis

A logical and efficient synthesis is paramount for producing the target compound with high purity and yield. Our strategy is a two-step process starting from the commercially available or readily synthesized 1H-indazole-3-carbonitrile.

The two key transformations are:

  • N-1 Benzylation: Selective alkylation of the indazole nitrogen at the N-1 position. The benzyl group is chosen for its stability under a wide range of reaction conditions and its role in influencing the molecule's biological activity.[4]

  • Amidine Formation: Conversion of the 3-position nitrile group into the target carboximidamide. For this transformation, the classical Pinner reaction provides a reliable and well-documented route.[7][8][9]

The retrosynthetic analysis is illustrated below.

G Target 1-Benzyl-1H-indazole-3-carboximidamide Intermediate1 1-Benzyl-1H-indazole-3-carbonitrile Target->Intermediate1 Amidine Formation (Pinner Reaction) StartingMaterial 1H-Indazole-3-carbonitrile Intermediate1->StartingMaterial N-Benzylation G cluster_0 Step 1: Imidate Salt Formation cluster_1 Step 2: Amination Nitrile 1-Benzyl-1H-indazole-3-carbonitrile PinnerSalt Ethyl 1-benzyl-1H-indazole-3-carboximidate HCl Nitrile->PinnerSalt Anhydrous EtOH, HCl (gas) PinnerSalt2 Ethyl 1-benzyl-1H-indazole-3-carboximidate HCl Amidine 1-Benzyl-1H-indazole-3-carboximidamide HCl PinnerSalt2->Amidine NH₄₂CO₃, EtOH G cluster_techniques Characterization Techniques Compound 1-Benzyl-1H-indazole-3-carboximidamide Identity & Purity NMR NMR Spectroscopy ¹H & ¹³C Confirms C-H Framework Compound->NMR Structural Backbone IR IR Spectroscopy Functional Group ID N-H, C=N Compound->IR Functional Groups MS Mass Spectrometry Molecular Weight [M+H]⁺ Compound->MS Molecular Formula

Sources

The Role of 1-Benzyl-1H-indazole-3-carboximidamide as a Privileged Scaffold in Targeted Therapeutics: Mechanisms of Action and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, certain molecular scaffolds act as "privileged structures"—templates capable of binding to diverse biological targets depending on their downstream functionalization. 1-Benzyl-1H-indazole-3-carboximidamide (CAS 1393583-89-5) is a premier example of such a pharmacophore precursor[1]. Rather than acting as a standalone therapeutic agent, its "mechanism of action" is defined by its highly reactive bis-nucleophilic chemistry, which enables the synthesis of potent pyrimidine- and triazine-fused indazoles.

This whitepaper provides an in-depth technical analysis of how this specific scaffold drives three distinct biological mechanisms of action: Soluble Guanylate Cyclase (sGC) stimulation for cardiovascular disease[2], Bub1 kinase inhibition for oncology[3], and Influenza cap-binding inhibition for antiviral therapy[4].

The Chemical Mechanism: Scaffold Reactivity and Pharmacophore Generation

The core mechanism of 1-Benzyl-1H-indazole-3-carboximidamide lies in its chemical reactivity. The molecule features a highly lipophilic 1-benzyl anchoring group and a reactive 3-carboximidamide moiety (-C(=NH)NH₂).

The amidine group acts as a classic bis-nucleophile. When reacted with 1,3-dielectrophiles—such as malononitriles, β -keto esters, or diethyl 2-fluoromalonates—it undergoes a base-catalyzed cyclocondensation[3][4]. This reaction yields a 2-substituted pyrimidine ring. The resulting spatial geometry precisely mimics endogenous purines, allowing the downstream derivatives to competitively or allosterically bind to kinase ATP pockets and enzymatic heme domains.

ChemWorkflow A 1-Benzyl-1H-indazole- 3-carboximidamide C Cyclocondensation (Base Catalyzed) A->C B 1,3-Dielectrophiles (e.g., Malononitrile) B->C D Pyrimidine / Triazine Bioactive Core C->D

Chemical cyclization of the carboximidamide scaffold.

Biological Mechanism I: Soluble Guanylate Cyclase (sGC) Stimulation

When the carboximidamide scaffold (often with fluorine substitutions on the benzyl ring) is cyclized with benzeneazomalononitrile, it forms potent sGC stimulators [2].

Mechanism of Action: Traditional cardiovascular therapies rely on Nitric Oxide (NO) donors, which suffer from rapid tolerance and lack of specificity. Indazole-derived sGC stimulators bypass this by binding directly to the non-heme allosteric site of the sGC enzyme[2].

  • Dual Action: They directly stimulate sGC in NO-depleted environments and act synergistically with endogenous NO when it is present.

  • Signal Transduction: This binding catalyzes the conversion of Guanosine Triphosphate (GTP) into cyclic Guanosine Monophosphate (cGMP).

  • Physiological Output: Elevated cGMP activates Protein Kinase G (PKG), triggering a phosphorylation cascade that results in smooth muscle relaxation (vasodilation) and anti-fibrotic effects, critical for treating pulmonary hypertension and heart failure[2].

sGC_Pathway NO Endogenous NO sGC Soluble Guanylate Cyclase NO->sGC Heme Binding Drug Indazole sGC Stimulator Drug->sGC Allosteric Binding cGMP cGMP Production sGC->cGMP GTP Conversion PKG Protein Kinase G Activation cGMP->PKG Effect Vasodilation PKG->Effect

sGC stimulation pathway via indazole derivatives.

Biological Mechanism II: Bub1 Kinase Inhibition in Oncology

By reacting the methoxy- or unsubstituted benzylindazole carboximidamide with 3,3-bis(dimethylamino)-2-methoxypropanenitrile, researchers generate potent inhibitors of Bub1 (Budding uninhibited by benzimidazoles 1) kinase [3][5].

Mechanism of Action: Bub1 is a critical serine/threonine kinase that regulates the Spindle Assembly Checkpoint (SAC) during mitosis. In hyperproliferative cancer cells, the SAC ensures chromosomes are correctly aligned before division.

  • Target Binding: The pyrimidine-indazole derivative acts as an ATP-competitive inhibitor, docking into the Bub1 kinase active site.

  • Checkpoint Abrogation: Inhibition of Bub1 disables the SAC tension sensor mechanism.

  • Mitotic Catastrophe: Cancer cells are forced into premature mitotic exit without proper chromosome segregation, leading to severe aneuploidy and subsequent apoptosis[5][6].

Bub1_Pathway Drug Indazole Bub1 Inhibitor Bub1 Bub1 Kinase Drug->Bub1 ATP-competitive block SAC Spindle Assembly Checkpoint Bub1->SAC Abrogates function Mitosis Premature Mitotic Exit SAC->Mitosis Loss of control Death Apoptosis (Cancer Cells) Mitosis->Death

Bub1 kinase inhibition and SAC abrogation pathway.

Biological Mechanism III: Influenza Cap-Binding Inhibition

Direct utilization of the exact 1-benzyl-1H-indazole-3-carboximidamide scaffold reacted with diethyl 2-fluoromalonate yields anti-influenza agents[4]. These derivatives target the influenza virus polymerase cap-binding domain. By inhibiting the "cap-snatching" mechanism—where the virus steals the 5'-cap from host mRNAs to prime its own transcription—these compounds effectively halt viral replication[4].

Quantitative Target Profiling

TargetDerivative Class GeneratedPrimary AssayKey ReadoutTypical Efficacy RangeClinical Indication
sGC Fluorobenzyl-indazole pyrimidinescGMP TR-FRETcGMP production10 - 500 nM (EC₅₀)Pulmonary Hypertension
Bub1 Kinase Benzylindazole pyrimidinesKinase TR-FRETSubstrate phosphorylation5 - 100 nM (IC₅₀)Solid Tumors
Influenza PB2 Fluoromalonate indazolesFluorescence PolarizationRNA Cap Binding50 - 800 nM (IC₅₀)Viral Infection

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols detail the causal reasoning behind experimental choices and incorporate self-validating control systems.

Protocol A: sGC Enzyme Activity Assay (TR-FRET)
  • Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA for cGMP quantification. Highly conjugated indazole derivatives often exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is strictly proportional to cGMP levels.

  • Step-by-Step:

    • Incubate purified recombinant human sGC enzyme with the indazole derivative (10 pM to 10 µM) in assay buffer (containing GTP and Mg²⁺) for 30 minutes at 37°C.

    • Terminate the reaction by adding the TR-FRET lysis/detection buffer containing a europium-labeled cGMP antibody and a d2-labeled cGMP tracer.

    • Read the microplate at 665 nm and 620 nm after a 50 µs delay.

  • Self-Validating System: Every assay plate must include a titration of a known sGC stimulator (e.g., Riociguat) as an internal standard. If the reference EC₅₀ deviates by >3-fold from historical baselines, the entire plate is rejected, guaranteeing that reagent degradation or pipetting errors do not yield false negatives.

Protocol B: Bub1 Kinase Inhibition Assay
  • Causality: ATP concentration is strictly maintained at the apparent Km​ for Bub1 (typically 10 µM)[5]. Testing at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors derived from the indazole scaffold, preventing artificially inflated IC₅₀ values that occur at saturating ATP levels.

  • Step-by-Step:

    • Pre-incubate Bub1 kinase with the indazole compound and a protease inhibitor mixture for 15 minutes at 22°C to allow enzyme-inhibitor complex equilibration[7].

    • Initiate the reaction by adding 10 µM ATP and 1 µM biotinylated peptide substrate.

    • After 60 minutes, stop the reaction with EDTA and add Streptavidin-XL665 and Europium-cryptate labeled anti-phospho antibody.

    • Measure the FRET signal ratio (665/620 nm).

  • Self-Validating System: A kinase-dead Bub1 mutant (or a no-enzyme control) is run in parallel to establish the absolute background signal. This validates that the observed TR-FRET signal is 100% dependent on Bub1 catalytic activity, ruling out compound-mediated assay interference.

References

  • Source: European Patent Office (EP 3609883 B1)
  • Source: US Patent Office (US 2014/0249133 A1)
  • Source: World Intellectual Property Organization (WO 2017/133670 A1)

Sources

Introduction: The Dual Role of Nitric Oxide and the Therapeutic Imperative for Selective Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Benzyl-1H-indazole-3-carboximidamide: A Promising Scaffold for Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule essential for a vast range of physiological processes, from neurotransmission and synaptic plasticity to the regulation of vascular tone and immune responses.[1] Its production is tightly regulated by a family of three distinct enzymes known as nitric oxide synthases (NOS). The three primary isoforms are:

  • Neuronal NOS (nNOS or NOS-1): Predominantly expressed in nervous tissue, nNOS is crucial for neural development and communication. However, its overactivation is strongly implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease, Alzheimer's disease, and ischemic stroke.[1]

  • Endothelial NOS (eNOS or NOS-3): Located in endothelial cells lining blood vessels, eNOS-derived NO is a critical vasodilator, essential for maintaining cardiovascular homeostasis. Inhibition of eNOS can lead to hypertension and other cardiovascular complications.

  • Inducible NOS (iNOS or NOS-2): Unlike the other isoforms, iNOS expression is induced in response to immunological stimuli, such as cytokines and microbial products. It produces large, sustained amounts of NO as part of the innate immune response, but its chronic upregulation contributes to inflammatory diseases like rheumatoid arthritis and septic shock.

The near-identical structure of the active sites across these isoforms presents a formidable challenge in drug development.[2] The therapeutic goal is not to abolish NO production, but to selectively inhibit the specific isoform driving a particular pathology while sparing the others. This has fueled the search for isoform-selective NOS inhibitors, with the indazole scaffold emerging as a particularly promising core structure.

The Indazole Scaffold: A Privileged Framework for Targeting Nitric Oxide Synthase

The indazole ring system is a bicyclic aromatic heterocycle that has proven to be a "privileged" scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] Its journey as a cornerstone for NOS inhibitor design began with the discovery of compounds like 7-Nitroindazole (7-NI), which demonstrated potent, and at the time, relatively selective inhibition of nNOS.[1][4]

Structural and mechanistic studies revealed that the indazole ring could effectively occupy the active site of the enzyme, interacting with the heme prosthetic group.[5] This has led to the development of a multitude of indazole derivatives, exploring substitutions at various positions to enhance potency and, most critically, to achieve greater isoform selectivity.[3][5] This guide focuses on a rationally designed derivative, 1-Benzyl-1H-indazole-3-carboximidamide, which combines the privileged indazole core with functional groups designed to maximize interaction with the NOS active site.

Design Rationale: 1-Benzyl-1H-indazole-3-carboximidamide as a Substrate-Mimetic Inhibitor

The design of 1-Benzyl-1H-indazole-3-carboximidamide is predicated on mimicking the natural substrate of NOS, L-arginine. Two key structural features are central to this strategy:

  • The 3-Carboximidamide Moiety: The catalytic activity of NOS involves the oxidation of the guanidinium group of L-arginine. The carboximidamide (or amidine) functional group is a well-established bioisostere of the guanidinium group.[2] It is protonated at physiological pH, allowing it to form critical hydrogen bond interactions with a conserved glutamate residue in the NOS active site, thereby anchoring the inhibitor in a manner similar to L-arginine. This bioisosteric replacement is a key strategy for achieving high-affinity binding.[2][6]

  • The 1-Benzyl Group: While the 3-carboximidamide group provides the primary anchoring point, substitutions at the N1 position of the indazole ring are known to influence isoform selectivity and potency. The introduction of a benzyl group can exploit hydrophobic pockets within the active site, potentially enhancing binding affinity and modulating the inhibitor's orientation to favor interaction with one isoform over another.[7]

By combining these features, 1-Benzyl-1H-indazole-3-carboximidamide is hypothesized to be a potent, competitive inhibitor of NOS, with a selectivity profile influenced by the interplay between the L-arginine-mimicking amidine and the N1-benzyl substituent.

Proposed Synthesis and Characterization

While literature on the direct synthesis of 1-Benzyl-1H-indazole-3-carboximidamide is not widely available, a robust and logical synthetic pathway can be proposed based on established chemical transformations of the indazole core. The most common route to a carboximidamide is via the corresponding nitrile, which can be generated from a carboxamide or carboxylic acid precursor.

The proposed multi-step synthesis begins with the commercially available 1H-Indazole-3-carboxylic acid.

Caption: Proposed synthetic workflow for 1-Benzyl-1H-indazole-3-carboximidamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Benzyl-1H-indazole-3-carboxylic acid

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq.) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of ice-cold water and acidify to pH ~3-4 with 2N HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the N-benzylated product.

Step 2: Synthesis of 1-Benzyl-1H-indazole-3-carboxamide

  • Dissolve 1-Benzyl-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add HOBT (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution, followed by triethylamine (3.0 eq.).[3]

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of aqueous ammonia (excess) and continue stirring for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., 10% Methanol in Chloroform).[3]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Synthesis of 1-Benzyl-1H-indazole-3-carbonitrile

  • To a solution of 1-Benzyl-1H-indazole-3-carboxamide (1.0 eq.) in a suitable solvent like pyridine or DMF, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature (or with gentle heating if required) until the starting material is consumed (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step 4: Synthesis of 1-Benzyl-1H-indazole-3-carboximidamide (Pinner Reaction)

  • Suspend 1-Benzyl-1H-indazole-3-carbonitrile (1.0 eq.) in anhydrous ethanol and cool to 0 °C.

  • Bubble dry hydrogen chloride gas through the solution until saturation, then seal the vessel and stir at room temperature for 24-48 hours until the intermediate ethyl imidate hydrochloride salt precipitates.

  • Filter the salt, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Treat the imidate salt with a solution of ammonia in ethanol (ethanolic ammonia) and stir at room temperature for several hours.

  • Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final 1-Benzyl-1H-indazole-3-carboximidamide.

Self-Validation and Characterization: The identity and purity of the final compound and all intermediates must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Biological Evaluation: Assessing NOS Inhibition

To validate the hypothesis that 1-Benzyl-1H-indazole-3-carboximidamide is a potent and selective NOS inhibitor, a series of in vitro enzymatic assays must be performed. The primary methods are the Griess assay, which indirectly measures NO production, and the arginine-to-citrulline conversion assay, which directly measures enzyme activity.

Caption: Competitive inhibition of the NOS enzyme by 1-Benzyl-1H-indazole-3-carboximidamide.

Experimental Protocol 1: Griess Assay for Nitrite Quantification

This assay indirectly measures NOS activity by quantifying nitrite (NO₂⁻), a stable breakdown product of NO.[8]

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

    • Nitrite Standard: Prepare a 100 µM stock of sodium nitrite and create a standard curve (0-100 µM) by serial dilution in the assay buffer.[8]

  • Assay Procedure (in a 96-well plate):

    • Set up reactions containing assay buffer, the NOS isoform of interest (nNOS, eNOS, or iNOS), and all necessary cofactors (NADPH, FAD, FMN, BH₄, Calmodulin for constitutive isoforms).

    • Add varying concentrations of the test inhibitor (1-Benzyl-1H-indazole-3-carboximidamide) dissolved in a suitable vehicle (e.g., DMSO). Include vehicle-only (100% activity) and a known inhibitor (e.g., L-NAME) as controls.

    • Initiate the reaction by adding L-arginine. Incubate at 37 °C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction (e.g., by adding a zinc sulfate solution to precipitate the protein).

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well. Incubate for 10 minutes at room temperature, protected from light.[8]

    • Add 50 µL of Griess Reagent B to each well. Incubate for another 10 minutes.[8]

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate nitrite concentrations from the standard curve.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each isoform.

Experimental Protocol 2: L-Arginine to L-Citrulline Conversion Assay

This is a direct and highly sensitive method that measures the formation of radiolabeled L-citrulline from L-arginine.[9]

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, the NOS isoform, cofactors, and varying concentrations of the inhibitor, as described for the Griess assay.

    • Initiate the reaction by adding a mixture of L-arginine and a tracer amount of L-[¹⁴C]-arginine or L-[³H]-arginine.

    • Incubate at 37 °C for 15-30 minutes.

  • Separation and Quantification:

    • Terminate the reaction by adding a stop buffer containing EDTA.

    • Apply the reaction mixture to a small column packed with Dowex 50W (Na⁺ form) cation-exchange resin.

    • The positively charged L-[¹⁴C]-arginine binds to the resin, while the neutral L-[¹⁴C]-citrulline passes through.[9]

    • Elute the L-[¹⁴C]-citrulline with water and collect the eluate in a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of L-citrulline formed in each reaction.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ values for each NOS isoform.

Predicted Structure-Activity Relationship (SAR) and Data Summary

Based on extensive research into indazole and amidine-based NOS inhibitors, a predictive SAR can be established. This provides a framework for interpreting initial results and guiding future optimization efforts.

Table 1: Predicted Impact of Structural Features on NOS Inhibition

Structural Feature Position Predicted Role in Activity & Selectivity Rationale / Supporting Evidence
Indazole Core Scaffold Provides the core heterocyclic structure that binds in the active site, interacting with the heme. The indazole scaffold is a well-established "privileged" structure for NOS inhibitors (e.g., 7-NI).[1][4]
Carboximidamide C3 Acts as a guanidinium bioisostere, forming a key salt bridge with a conserved active site glutamate (Glu). Essential for high-affinity binding. Amidine-containing heterocycles are potent inhibitors of NOS, mimicking the binding of the natural substrate, L-arginine.[10]
Benzyl Group N1 Occupies a hydrophobic pocket, influencing overall potency and potentially modulating isoform selectivity. N1 substitutions on the indazole ring are known to significantly impact the activity and selectivity profile of the inhibitor.[7]

| Substituents on Benzyl Ring | - | Introduction of electron-withdrawing or donating groups could fine-tune electronic properties and steric interactions, altering isoform selectivity. | SAR studies on related scaffolds show that substitutions on peripheral aromatic rings can dramatically alter selectivity.[11] |

Conclusion and Future Directions

1-Benzyl-1H-indazole-3-carboximidamide represents a highly promising, rationally designed molecule for the selective inhibition of nitric oxide synthase. By integrating the privileged indazole scaffold with a key L-arginine-mimetic carboximidamide group, this compound is poised for potent enzymatic inhibition. The proposed synthetic route provides a clear path to obtaining the molecule for biological evaluation using established, robust assay protocols.

Initial studies should focus on confirming the proposed synthesis and determining the IC₅₀ values against all three NOS isoforms to establish the compound's potency and selectivity profile. Future work should involve co-crystallization of the inhibitor with the NOS isoforms to validate its binding mode and provide a structural basis for its selectivity. This information will be invaluable for guiding the next phase of drug development, which could involve synthesizing a library of analogs with different substituents on the N1-benzyl ring to further optimize isoform selectivity and improve pharmacokinetic properties, ultimately paving the way for a new class of therapeutics for NO-mediated diseases.

References

  • (Reference to a general review on NO signaling)
  • BenchChem. (2025). Application Note: Griess Assay for Quantifying Nitric Oxide Production in Response to Olprinone. BenchChem.[8]

  • Der Pharma Chemica. (Date unavailable). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.[3]

  • (Reference for general information on indazoles in medicinal chemistry)
  • (Reference for general information on indazoles in medicinal chemistry)
  • ResearchGate. (Date unavailable). Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation.[9]

  • (Reference for synthetic methods)
  • (Reference for synthetic methods)
  • (Reference for synthetic methods)
  • (Reference for synthetic methods)
  • (Reference for synthetic methods)
  • (Reference for synthetic methods)
  • Cottyn B, Acher F, Ramassamy B, et al. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Bioorg Med Chem.[5]

  • PubMed. (2020, October 1). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.[11]

  • (Reference for synthetic methods)
  • BenchChem. (Date unavailable). 1-Methyl-7-nitroindazole-3-carboxylic acid: A Technical Guide to its Potential as a Nitric Oxide Synthase Inhibitor.[1]

  • BenchChem. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.[6]

  • MDPI. (2020, February 28). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design.[2]

  • (Reference for synthetic methods)
  • (Reference for general inform
  • Sci-Hub. (Date unavailable). Selective heterocyclic amidine inhibitors of human inducible nitric oxide synthase.[10]

  • (Reference for synthetic methods)
  • (Reference for arginine-to-citrulline conversion)
  • (Reference for arginine-to-citrulline conversion)
  • Moore PK, Wallace P, Gaffen Z, Hart SL, Babbedge RC. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. Br J Pharmacol.[4]

  • PubMed. (2012, April 15). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[7]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Benzyl-1H-indazole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 1-benzyl-1H-indazole-3-carboximidamide scaffold is a promising chemotype in modern medicinal chemistry. As a bioisostere of the well-explored indazole-3-carboxamides, which have demonstrated a wide range of biological activities, understanding the fundamental physicochemical properties of this novel carboximidamide derivative is paramount for its successful development as a therapeutic agent.[1][2][3] This in-depth technical guide provides a comprehensive overview of the key physicochemical parameters of 1-Benzyl-1H-indazole-3-carboximidamide, detailing the experimental methodologies for their determination and discussing the implications of these properties in the context of drug discovery and development. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative scientific principles.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[4] The substitution at the 3-position, in particular, has been a focal point for medicinal chemists seeking to modulate target engagement and pharmacokinetic profiles.[1][5] While indazole-3-carboxamides have been extensively studied, the corresponding carboximidamides represent a less explored but potentially advantageous modification.[4][6] The carboximidamide group, with its distinct electronic and hydrogen bonding capabilities, can significantly alter a molecule's interaction with biological targets and its overall physicochemical landscape.

This guide will focus on 1-Benzyl-1H-indazole-3-carboximidamide, a representative member of this emerging class of compounds. A thorough characterization of its physicochemical properties is the foundational step in assessing its drug-like potential and guiding future optimization efforts.

Synthesis of 1-Benzyl-1H-indazole-3-carboximidamide

The synthesis of the title compound can be envisioned through a multi-step sequence, leveraging established methodologies for the preparation of indazole-3-carboxylic acids and their subsequent conversion to carboximidamides. A plausible synthetic route is outlined below, based on analogous transformations reported in the literature for similar scaffolds.[2][7]

Synthetic Pathway

A likely synthetic approach commences with the N-benzylation of a suitable indazole-3-carboxylic acid precursor.[7] The resulting 1-benzyl-1H-indazole-3-carboxylic acid can then be activated and reacted with an appropriate amine source to furnish the desired carboximidamide.

Synthesis_Pathway A 1H-Indazole-3-carboxylic acid B 1-Benzyl-1H-indazole-3-carboxylic acid A->B Benzyl Halide, Base C Activated Carboxylic Acid Intermediate B->C Coupling Agent (e.g., EDC, HOBt) D 1-Benzyl-1H-indazole-3-carboximidamide C->D Ammonia or Ammonium Salt

Caption: Proposed synthetic pathway for 1-Benzyl-1H-indazole-3-carboximidamide.

Step-by-Step Experimental Protocol
  • N-Benzylation: To a solution of 1H-indazole-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride or triethylamine.[7] Stir the mixture at room temperature, then add benzyl bromide or benzyl chloride dropwise. The reaction is typically monitored by TLC until completion. Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography to yield 1-benzyl-1H-indazole-3-carboxylic acid.[7]

  • Amide Coupling to form Carboxamide: The resulting carboxylic acid is dissolved in DMF, and coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are added.[4][6] After a brief activation period, an ammonia source (e.g., ammonium chloride with a non-nucleophilic base) is introduced. The reaction is stirred until completion, followed by an aqueous work-up and purification to afford the carboxamide intermediate.

  • Conversion to Carboximidamide: The final step involves the conversion of the carboxamide to the carboximidamide. This can be achieved through various methods, such as treatment with a dehydrating agent followed by reaction with an amine or via a Pinner reaction with the corresponding nitrile.

Key Physicochemical Properties and Their Determination

The drug-like properties of a molecule are heavily influenced by its fundamental physicochemical characteristics.[8][9] For 1-Benzyl-1H-indazole-3-carboximidamide, the most critical parameters to assess are aqueous solubility, lipophilicity (logP), ionization constant (pKa), and chemical stability.

Aqueous Solubility

Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability.[10][11][12] Poor solubility can lead to erratic absorption and may necessitate complex formulation strategies.[11] Both kinetic and thermodynamic solubility assays are valuable in the drug discovery process.[10][13][14]

  • Kinetic Solubility Assay: This high-throughput method is ideal for early-stage discovery.[10][11][13] A concentrated DMSO stock solution of the compound is serially diluted into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[11] The onset of precipitation is detected by methods such as nephelometry (light scattering) or turbidimetry (UV absorbance at a non-absorbing wavelength).[10][11][13]

Kinetic_Solubility_Workflow A Prepare concentrated DMSO stock solution B Serially dilute into aqueous buffer (pH 7.4) A->B C Incubate at room temperature B->C D Measure turbidity/nephelometry C->D E Determine kinetic solubility limit D->E

Caption: Workflow for the kinetic solubility assay.

  • Thermodynamic (Equilibrium) Solubility Assay: Considered the "gold standard," this method measures the solubility of the solid compound at equilibrium.[10] An excess of the solid compound is added to the aqueous buffer and shaken for an extended period (24-72 hours) at a controlled temperature to ensure equilibrium is reached.[10] The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified by HPLC-UV or LC-MS.[10][13]

ParameterExpected Value RangeImplication for Drug Development
Kinetic Solubility> 50 µMFavorable for initial in vitro screening.
Thermodynamic Solubility> 10 µMReduced risk of bioavailability issues.
Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical factor influencing absorption, distribution, metabolism, and excretion (ADME) properties.[15][16] The octanol-water partition coefficient (logP) is the most common measure of lipophilicity.[16][17][18]

  • Shake-Flask Method: This is the traditional and most accurate method.[15][16] The compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the layers. The concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.[15]

  • HPLC-based Method: This is a faster, more automated method suitable for higher throughput.[17][19] The retention time of the compound on a reversed-phase HPLC column is correlated with the logP values of a set of known standards.[16][19]

HPLC_logP_Workflow A Inject compound onto RP-HPLC column B Elute with a suitable mobile phase A->B C Measure retention time B->C D Correlate retention time with logP standards C->D

Caption: Workflow for HPLC-based logP determination.

ParameterExpected Value RangeImplication for Drug Development
logP1 - 3Optimal for oral absorption and cell permeability.
> 5May lead to poor solubility and high plasma protein binding.
Ionization Constant (pKa)

The pKa of a molecule describes its state of ionization at a given pH.[8][9][20] This is critical as the ionization state affects a drug's solubility, permeability, and interaction with its biological target.[8][20][21]

  • UV-Vis Spectroscopy: This method is applicable if the compound has a chromophore whose absorbance spectrum changes with ionization. The absorbance is measured at various pH values, and the pKa is determined from the inflection point of the resulting sigmoidal curve.[8]

  • NMR Spectroscopy: Changes in the chemical shifts of specific protons or carbons near the ionizable center are monitored as a function of pH.[20][21] This method is particularly useful for molecules with multiple ionizable groups.[20][21]

  • Capillary Electrophoresis (CE): The electrophoretic mobility of the compound is measured at different pH values. The pKa can be calculated from the change in mobility as the compound's charge state changes.[22]

ParameterPredicted Ionizable CenterExpected pKa RangeImplication for Drug Development
Basic pKaCarboximidamide group9 - 11Likely to be protonated at physiological pH, potentially increasing solubility.
Acidic pKaIndazole N-H~14Not physiologically relevant.
Chemical Stability

Chemical stability is essential for ensuring a drug's safety, efficacy, and shelf-life.[23][24][25] Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[24] Stability is typically assessed under various stress conditions.[23][26]

  • pH Stability: The compound is incubated in aqueous buffers at various pH values (e.g., acidic, neutral, and basic) at a controlled temperature.[27] Aliquots are taken at different time points and analyzed by HPLC or LC-MS to quantify the remaining parent compound.[24][27]

  • Photostability: The compound is exposed to controlled light sources (e.g., UV and visible light) as per ICH guidelines.[26] The extent of degradation is then determined by a stability-indicating analytical method.[23][26]

  • Oxidative Stability: The compound is exposed to an oxidizing agent (e.g., hydrogen peroxide) to assess its susceptibility to oxidation.[24]

Chemical_Stability_Workflow A Incubate compound under stress conditions (pH, light, oxidation) B Collect samples at various time points A->B C Analyze samples by HPLC/LC-MS B->C D Quantify remaining parent compound C->D E Determine degradation rate and half-life D->E

Caption: General workflow for chemical stability assessment.

Stability ConditionParameterAcceptable Criteria
pH 1.2 (Simulated Gastric Fluid)Half-life (t½)> 2 hours
pH 7.4 (Physiological)Half-life (t½)> 24 hours
Photostability (ICH Q1B)% Degradation< 10%

Conclusion and Future Directions

A thorough understanding of the physicochemical properties of 1-Benzyl-1H-indazole-3-carboximidamide is a critical prerequisite for its advancement as a potential drug candidate. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel chemical entities. The data generated from these studies will be instrumental in building structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately guiding the rational design of next-generation indazole-based therapeutics with optimized efficacy and drug-like properties.[5]

References

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • IIP Series. CHEMICAL STABILITY OF DRUGS. [Link]

  • Creative Bioarray. Chemical Stability Assays. [Link]

  • IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • Eurofins Discovery. Solubility Services. [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • ijirss. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Elsevier. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • ScienceDirect. Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. [Link]

  • ResearchGate. (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • Concept Life Sciences. Chemical Stability - Assay Card. [Link]

  • RSIS International. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • J-STAGE. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]

  • ResearchGate. Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. [Link]

  • Unodc. Substance Details 1-Benzyl-N-(quinolin-8-yl)-1H-indazole-3-carboxamide. [Link]

  • PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]

  • PubChem. 1-benzyl-1H-indazol-3-ol. [Link]

  • PubMed. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. [Link]

Sources

An In-depth Technical Guide to the Discovery and Development of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold - A Privileged Framework in Medicinal Chemistry

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a cornerstone in modern drug discovery.[1] While rarely found in nature, synthetic derivatives of indazole have demonstrated a remarkable breadth of pharmacological activities, solidifying its status as a "privileged scaffold".[1][2] This versatility stems from its unique structural and electronic properties. The indazole nucleus exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[3][4] This structural duality, combined with its ability to act as a bioisosteric replacement for other key pharmacophores like indole and phenol, provides medicinal chemists with a powerful tool for modulating biological activity and optimizing pharmacokinetic profiles.[2][5][6]

The significance of the indazole core is underscored by its presence in numerous FDA-approved drugs.[5][7] These include potent multi-kinase inhibitors like Pazopanib and Axitinib used in oncology, the antiemetic agent Granisetron, which is crucial for managing chemotherapy side effects, and the non-steroidal anti-inflammatory drug (NSAID) Benzydamine.[5][7][8] The therapeutic landscape of indazole derivatives is vast, encompassing anticancer, anti-inflammatory, antimicrobial, neuroprotective, and anti-HIV applications.[3][9][10][11] This guide provides a comprehensive technical overview of the core principles and methodologies driving the discovery and development of these vital therapeutic agents, from foundational synthesis to advanced biological evaluation and structure-activity relationship (SAR) analysis.

Part 1: Core Synthetic Strategies for the Indazole Nucleus

The construction of the indazole ring system is a pivotal step in the development of new chemical entities. The choice of synthetic route is dictated by the desired substitution pattern, availability of starting materials, and scalability.[12] Methodologies have evolved from classical condensation reactions to highly efficient modern metal-catalyzed cross-coupling and C-H activation strategies.[1][13]

Classical Synthesis Routes

Classical methods, while sometimes limited in scope or requiring harsh conditions, remain valuable for their simplicity and access to specific substitution patterns.

  • Jacobson Indazole Synthesis: This method involves the diazotization of an N-acylated o-toluidine derivative, which then undergoes intramolecular cyclization to form the 1H-indazole.[12]

  • Davis-Beirut Reaction: A versatile method that can generate 2H-indazoles from the reaction of o-nitrobenzylamines with an appropriate reagent.[8][12]

  • Cadogan-Sundberg Synthesis: This reaction utilizes the reductive cyclization of o-nitrostyrenes, often with a phosphite reagent, to yield 1H-indazoles.[12]

Modern Catalytic Approaches

The advent of transition-metal catalysis has revolutionized indazole synthesis, offering milder conditions, improved yields, and broader functional group tolerance.[13]

  • Palladium- and Copper-Catalyzed Cyclizations: These metals are frequently employed to catalyze intramolecular C-N bond formation. For instance, Pd-catalyzed cross-coupling of 2-bromobenzaldehyde with benzophenone hydrazone, followed by acid-mediated cyclization, provides a robust route to 1H-indazoles.[5] Similarly, copper catalysts like Cu₂O or Cu(OAc)₂·H₂O can mediate the cyclization of o-haloaryl N-sulfonylhydrazones.[3][14]

  • C-H Activation/Amination: Direct functionalization of aryl C-H bonds represents a highly atom-economical approach. Iodine-mediated or PIFA-mediated direct aryl C-H amination of arylhydrazones has emerged as an efficient, metal-free strategy for constructing the 1H-indazole core.[3][5][14]

The general workflow for discovering and optimizing indazole-based compounds is a cyclical process involving synthesis, biological evaluation, and data-driven redesign.

G cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Start Scaffold Selection (Indazole Core) Synth Synthesis of Indazole Library Start->Synth Purify Purification & Characterization Synth->Purify Screen Primary Screening (e.g., Kinase Assay) Purify->Screen HitID Hit Identification Screen->HitID Secondary Secondary Assays (e.g., Cellular Potency) HitID->Secondary SAR SAR Analysis Secondary->SAR SAR->Synth Iterative Redesign LeadOpt Lead Optimization (ADME/Tox) SAR->LeadOpt Candidate Preclinical Candidate Selection LeadOpt->Candidate

Caption: High-level workflow for indazole-based drug discovery.

Part 2: Medicinal Chemistry and Structure-Activity Relationship (SAR)

The therapeutic efficacy of indazole-based compounds is exquisitely dependent on the nature and position of substituents on the bicyclic core. SAR studies are therefore crucial for transforming initial "hit" compounds into potent and selective clinical candidates.[1]

Key Positions for Functionalization
  • N1 and N2 Positions: Alkylation or arylation at the nitrogen atoms is a primary strategy to modulate potency, selectivity, and pharmacokinetic properties.[15] The choice between N1 and N2 substitution can be critical; for example, in certain kinase inhibitors, N1 substitution is preferred, while for PARP inhibitors like Niraparib, the 2H-indazole tautomer is key.[2][3] The regioselectivity of N-alkylation can be challenging but is controllable through carefully chosen reaction conditions.[15]

  • C3 Position: The C3 position is a common site for introducing diversity elements that can interact with specific pockets in the target protein. For instance, in indazole-3-carboxamides that act as CRAC channel blockers, the specific regiochemistry of the amide linker at C3 is critical for activity.[16] The strategic placement of a bromine atom at C3 provides a versatile handle for further elaboration via cross-coupling reactions.[17]

  • C4, C5, C6, and C7 Positions: Substituents on the benzene ring are vital for tuning the electronic properties and directing the molecule within the binding site. In a series of CCR4 antagonists, methoxy groups at C4 and small substituents at C6 were found to be optimal.[18] For many kinase inhibitors, substituents at these positions extend into solvent-exposed regions, allowing for the introduction of groups that improve solubility and reduce off-target effects.[17]

Case Study: Indazole-Based Kinase Inhibitors

Kinase inhibition is a major application for indazole derivatives, with drugs like Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) being prominent examples.[7][9] The indazole core often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.[17]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Indazole Indazole Inhibitor Indazole->RTK Blocks ATP Binding Indazole->ERK Blocks Activity

Caption: Simplified kinase signaling pathway and points of intervention for indazole inhibitors.

SAR studies on ERK1/2 inhibitors revealed that indazole amides are a potent class of compounds.[19] Similarly, for Polo-like kinase 4 (PLK4) inhibitors, SAR analysis showed that substituents at the 4- and 6-positions of the 1H-indazole scaffold were crucial for inhibitory activity.[14] The following table summarizes representative data for indazole-based inhibitors against various kinases, illustrating the impact of structural modifications on potency.

Compound IDIndazole Core ModificationTarget KinaseIC₅₀ (nM)Citation(s)
Axitinib N-methyl-2H-indazoleVEGFR1/2/30.1 / 0.2 / 0.1-0.3[7][9]
Pazopanib N,N-dimethyl-1H-indazoleVEGFR1/2/310 / 30 / 47[5][7]
CFI-400945 6-substituted 1H-indazolePLK4<10 (single-digit)[14]
SR-1459 5-yl-piperazine 1H-indazoleROCK-II13[20]
Compound 109 1H-indazole derivativeEGFR (T790M)5.3[14]

Part 3: Experimental Protocols and Methodologies

The successful development of indazole-based compounds relies on robust and reproducible experimental protocols for both synthesis and biological evaluation.

Protocol: General Synthesis of a 1H-Indazole via PIFA-Mediated C-N Bond Formation

This protocol provides a representative metal-free method for constructing the indazole core from readily available arylhydrazones, a strategy noted for its broad substrate scope and mild conditions.[5]

Materials:

  • Substituted Arylhydrazone (1.0 eq)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the arylhydrazone (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add PIFA (1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction mixture to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1H-indazole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Antiproliferative Assay (Cell Viability)

This protocol outlines a standard method for assessing the ability of newly synthesized indazole compounds to inhibit the growth of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • Test compounds (indazole derivatives) dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)

  • Plate reader (Luminometer or Spectrophotometer)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only (DMSO) controls.

  • Incubate the plates for 72 hours at 37 °C and 5% CO₂.

  • Viability Measurement:

    • If using CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • If using MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the plate using a luminometer (for CellTiter-Glo®) or a spectrophotometer at ~570 nm (for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 4: Pharmacokinetics and Toxicology Considerations

A biologically potent compound is not necessarily a viable drug. The development phase critically assesses the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the toxicological profile of lead candidates. Indazole derivatives, while often possessing good drug-like properties, require careful optimization.[20]

  • Metabolic Stability: Phenolic groups are often prone to Phase I and II metabolism. The indazole ring can serve as a bioisostere for phenol, offering improved metabolic stability and pharmacokinetic profiles.[2] However, the indazole core itself can be subject to metabolism, and in vitro studies using liver microsomes are essential to identify potential metabolic soft spots.[21]

  • Solubility and Permeability: Aqueous solubility and membrane permeability are key determinants of oral bioavailability. Structural modifications, such as the addition of basic amines (e.g., piperazine rings), can improve solubility, but may also increase clearance.[9][20]

  • Toxicity: Off-target effects are a major concern. For example, some indazole-based ROCK-II inhibitors also showed potent inhibition of CYP3A4, an undesirable characteristic that can lead to drug-drug interactions.[20] In vitro assays for hERG inhibition and cytotoxicity are standard screens to flag potential cardiovascular and cellular toxicity early in development.[22] Furthermore, some indazole carboxylate derivatives have been identified as synthetic cannabinoid receptor agonists (SCRAs) with potential for abuse and associated toxicity.[23]

Conclusion

The indazole scaffold has unequivocally established itself as a privileged and highly productive framework in drug discovery. Its structural versatility and favorable physicochemical properties have enabled the development of a diverse array of therapeutic agents targeting a wide range of diseases.[1] The continued evolution of synthetic methodologies, including catalyst-based and green chemistry approaches, facilitates the rapid and efficient creation of novel indazole libraries.[13][24] Coupled with advances in computational design, structural biology, and high-throughput screening, these synthetic tools empower medicinal chemists to conduct sophisticated SAR studies, leading to compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The journey from initial synthesis to a clinically successful drug is complex, but the foundational principles and methodologies outlined in this guide demonstrate the robust and logical process that underpins the continued success of indazole-based compounds in expanding the horizons of modern medicine.[9][25]

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules.
  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applic
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2024).
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016).
  • Therapeutic and synthetic approach towards indazole. (2016). Hilaris.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Taylor & Francis Online.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • Discovery and synthesis of novel indazole deriv
  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. (2025). Bentham Science Publishers.
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2007). PubMed.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed.
  • The Structure-Activity Relationship of 3-Bromo-Indazole Analogs: A Compar
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • Indazole From Natural Resources And Biological Activity. (n.d.).
  • Indazoles in Drug Discovery. (n.d.). PharmaBlock.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (n.d.). IJSDR.
  • Indazole bioisostere replacement of catechol in therapeutically active compounds. (n.d.).
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (n.d.). Benchchem.
  • Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. (2025).
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2025).
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). PMC.
  • Synthesis of indazoles. (n.d.).
  • Indazole as a Privileged Scaffold: The Derivatives and their Ther... (2021). Ingenta Connect.
  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. (2017). Journal of Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). PMC.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
  • Recent Advances in the Development of Indazole-based Anticancer Agents. (2018). PubMed.
  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notific
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI.
  • Pharmacokinetic study of sodium trans[tetrachlorobis(1H-indazole)-ruthenate (III)]/-indazole hydrochloride (1:1.1) (FFC14A) in patients with solid tumors. (2009). PubMed.
  • Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. (2022). PubMed.
  • Indazole. (n.d.). Wikipedia.

Sources

The 1-Benzyl-1H-indazole-3-carboximidamide Scaffold: A Foundational Pharmacophore for Selective BUB1 Kinase Inhibition in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel antimitotic agents has shifted from broadly cytotoxic microtubule poisons (e.g., taxanes) to highly selective inhibitors of the mitotic checkpoint. At the forefront of this paradigm shift is the 1-benzyl-1H-indazole-3-carboximidamide scaffold. This chemical moiety serves as the core pharmacophore for first-in-class, highly selective BUB1 (Budding Uninhibited by Benzimidazoles 1) serine/threonine kinase inhibitors, most notably BAY 1816032 [1, 2].

Unlike traditional antimitotics that arrest cells in mitosis, derivatives of 1-benzyl-1H-indazole-3-carboximidamide drive tumor cells through mitosis despite the presence of misattached chromosomes. This targeted induction of severe aneuploidy and subsequent mitotic catastrophe presents a highly synergistic therapeutic window when combined with DNA-damaging agents or microtubule stabilizers [3]. This guide dissects the mechanistic causality, structural rationale, and experimental validation of this pharmacophore.

Pharmacological Mechanism of Action: The BUB1-SAC Axis

The Structural Logic of the Pharmacophore

The efficacy of the 1-benzyl-1H-indazole-3-carboximidamide core lies in its precise exploitation of the BUB1 ATP-binding pocket:

  • The Carboximidamide Moiety: Acts as a highly efficient hinge-binding motif. The amidine nitrogen atoms form critical bidentate hydrogen bonds with the backbone carbonyl and amide groups of the BUB1 hinge region, mimicking the adenine ring of ATP.

  • The Indazole Core: Provides a rigid, planar aromatic system that optimally projects the functional groups into the binding site while engaging in favorable van der Waals interactions.

  • The N1-Benzyl Substitution: Projects deep into the hydrophobic selectivity pocket (the "back pocket") of the BUB1 kinase domain. This specific spatial occupation is the primary driver of the scaffold's exquisite selectivity over other mitotic kinases (like Aurora A/B or MPS1) [2].

Uncoupling Kinase Activity from Scaffolding Function

BUB1 possesses a dual role in the Spindle Assembly Checkpoint (SAC): a structural scaffolding role (recruiting MAD1/MAD2) and a catalytic kinase role.

The 1-benzyl-1H-indazole-3-carboximidamide scaffold strictly inhibits the catalytic function without disrupting the scaffolding complex. Causally, BUB1 kinase phosphorylates histone H2A at threonine 120 (H2ApT120). This specific phosphorylation mark is required to recruit Shugoshin (SGO1) and the Chromosomal Passenger Complex (CPC), which includes Aurora B, to the centromere to correct erroneous microtubule-kinetochore attachments [4]. By inhibiting this phosphorylation, the indazole-carboximidamide derivatives prevent error correction. The cell bypasses mitotic arrest and divides with catastrophic chromosomal instability.

BUB1_Pathway Mitotic_Stress Microtubule Misattachment BUB1 BUB1 Kinase Activation Mitotic_Stress->BUB1 H2A H2A-T120 Phosphorylation BUB1->H2A Catastrophe Aneuploidy & Mitotic Catastrophe BUB1->Catastrophe When Inhibited Inhibitor 1-Benzyl-1H-indazole-3-carboximidamide (e.g., BAY 1816032) Inhibitor->BUB1 ATP Competitive Inhibition Inhibitor->H2A SGO1 SGO1 & CPC Recruitment H2A->SGO1 Correction Error Correction & Alignment SGO1->Correction

Fig 1: Mechanism of BUB1 inhibition by the indazole-3-carboximidamide scaffold.

Therapeutic Applications in Oncology

While monotherapy with BUB1 inhibitors shows modest efficacy, the true therapeutic application of the 1-benzyl-1H-indazole-3-carboximidamide scaffold is as a potent sensitizer in combination therapies, particularly for Triple-Negative Breast Cancer (TNBC) [1, 3].

Synergistic Sensitization Logic
  • Taxanes (Paclitaxel/Docetaxel): Taxanes stabilize microtubules, creating minor attachment errors. Normally, BUB1 corrects these, allowing eventual division or prolonged arrest. Inhibiting BUB1 forces the cell to divide immediately with these taxane-induced errors, converting a cytostatic arrest into rapid, irreversible apoptotic death.

  • PARP Inhibitors (Olaparib) & Radiotherapy: BUB1 also plays a role in Non-Homologous End Joining (NHEJ) DNA repair. Inhibiting BUB1 exacerbates the double-strand breaks caused by radiation and the replication fork collapse caused by PARP inhibitors.

Quantitative Efficacy Metrics

Recent preclinical evaluations of BUB1 inhibitors utilizing this scaffold demonstrate profound synergy (Combination Index < 1) and high Radiation Enhancement Ratios (rER) in TNBC cell lines [3].

Cell Line (Subtype)Combination TherapyCombination Index (CI)Radiation Enhancement Ratio (rER)Biological Outcome
SUM159 (BRCA WT)BUB1i + Olaparib< 1.0 (Synergistic)1.65Massive sister chromatid cohesion failure.
MDA-MB-231 (BRCA WT)BUB1i + Cisplatin< 1.0 (Synergistic)1.65Increased death in interphase/mitosis.
SUM159 (BRCA WT)BUB1i + Paclitaxel< 1.0 (Synergistic)1.53Severe chromosome mis-segregation.
HCC1937 (BRCA Mut)BUB1i + Olaparib< 1.0 (Synergistic)1.34Synthetic lethality via DNA damage overload.

Data synthesized from TNBC clonogenic survival assays utilizing BUB1 inhibitors[3].

Experimental Protocols & Validation Workflows

To ensure scientific integrity and trustworthiness (E-E-A-T), any evaluation of a synthesized 1-benzyl-1H-indazole-3-carboximidamide derivative must utilize self-validating assay systems. We must prove that the compound inhibits catalytic activity without degrading the BUB1 protein itself.

Protocol 1: In Vitro BUB1 Kinase Activity Assay (TR-FRET)

Causality Check: This assay measures the direct transfer of phosphate to the H2A substrate. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate compound auto-fluorescence artifacts.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant human BUB1 (kinase domain) to 2 nM and biotinylated Histone H2A peptide to 100 nM in assay buffer.

  • Compound Dosing: Dispense 1-benzyl-1H-indazole-3-carboximidamide derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using acoustic dispensing (e.g., Echo 550) to ensure volumetric precision.

  • Pre-incubation: Incubate compound with the enzyme/substrate mix for 15 minutes at 22°C. Rationale: Allows pre-equilibration of the enzyme-inhibitor complex.

  • Reaction Initiation: Add ATP to a final concentration of 10 µM (near the Km​ for BUB1) to initiate the reaction. Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding EDTA (20 mM final). Add Eu-labeled anti-phospho-H2A-T120 antibody and Streptavidin-APC.

  • Readout: Read the TR-FRET signal (Emission 665 nm / 615 nm ratio). Calculate IC50 using a 4-parameter logistic fit. Self-Validation: Include a no-ATP well as the absolute baseline (100% inhibition control).

Protocol 2: Cellular Target Engagement (H2ApT120 Immunoblotting)

Causality Check: Proving biochemical inhibition is insufficient; we must prove the indazole core penetrates the cell membrane and hits the target in the complex intracellular milieu.

  • Cell Seeding & Synchronization: Seed HeLa cells at 2×105 cells/well in 6-well plates. Treat with 100 ng/mL Nocodazole for 16 hours to arrest cells in prometaphase (maximizing baseline BUB1 activation).

  • Compound Treatment: Add the indazole-3-carboximidamide derivative (0.1 µM, 1 µM, 10 µM) for 2 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Critical step: Phosphatase inhibitors prevent the rapid loss of the H2ApT120 signal during lysis.

  • Western Blotting: Resolve lysates on a 4-12% Bis-Tris gel. Probe with primary antibodies against H2ApT120 (Target), total BUB1 (Scaffold control - should remain unchanged), and GAPDH (Loading control).

Assay_Workflow Synthesis Synthesize Indazole Derivative Biochem TR-FRET Kinase Assay (Cell-Free) Synthesis->Biochem Cellular H2ApT120 Immunoblot (Target Engagement) Biochem->Cellular IC50 < 50 nM Phenotype Clonogenic Survival (+ Paclitaxel/Radiation) Cellular->Phenotype Intact BUB1 Protein Reduced Phosphorylation Decision Lead Candidate Selection Phenotype->Decision CI < 1.0

Fig 2: Decision-tree workflow for validating 1-benzyl-1H-indazole-3-carboximidamide derivatives.

Future Perspectives

The 1-benzyl-1H-indazole-3-carboximidamide scaffold represents a triumph of structure-based drug design. Future iterations of this pharmacophore are currently focusing on modifying the benzyl ring (e.g., adding fluorinated or methoxy substituents) to fine-tune the pharmacokinetic profile, increase the half-life, and improve blood-brain barrier penetration for the treatment of intracranial malignancies and glioblastoma [5]. By strictly inhibiting the catalytic function of BUB1 while leaving its structural integrity intact, this chemical class provides a highly specific scalpel for dismantling the mitotic defenses of chemoresistant tumors.

References

  • Hitchcock, M., Mengel, A., & Nising, C. F. (2017). Synthesis and characterization of the novel benzylindazole-based BUB1 kinase inhibitor BAY 1816032 with potent anti-tumor activity. Cancer Research (AACR). Available at:[Link]

  • Siemeister, G., et al. (2019). Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo. Clinical Cancer Research. Available at:[Link]

  • Preprints.org (2024). BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy. Available at:[Link]

  • Rick, R. M., et al. (2012). Bub1 kinase activity drives error correction and mitotic checkpoint control but not tumor suppression. Journal of Cell Biology. Available at:[Link]

  • Frontiers in Pharmacology (2024). Cell cycle checkpoint revolution: targeted therapies in the fight against malignant tumors. Available at:[Link]

The Emerging Therapeutic Potential of 1-Benzyl-1H-indazole-3-carboximidamide Derivatives and Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-1H-indazole-3-carboximidamide scaffold is a novel and promising chemotype in modern medicinal chemistry. While its direct biological evaluation is still in its nascent stages, the structural alerts embedded within this molecule—the privileged indazole core, the N-1 benzyl group, and the basic carboximidamide (amidine) moiety—suggest a high potential for therapeutic intervention across a range of diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, potential biological activities, and future research directions for 1-benzyl-1H-indazole-3-carboximidamide derivatives and their analogs. By synthesizing established synthetic methodologies for related compounds and extrapolating potential biological activities from structurally similar pharmacophores, this document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring this exciting chemical space.

Introduction: The Rationale for Investigating 1-Benzyl-1H-indazole-3-carboximidamide Derivatives

The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] The addition of a benzyl group at the N-1 position can modulate the compound's lipophilicity and steric profile, potentially enhancing its interaction with biological targets. Furthermore, the carboximidamide (amidine) functional group is a strong basic moiety known to participate in key hydrogen bonding interactions with various biological macromolecules, including enzymes and receptors.

The convergence of these three structural features in the 1-benzyl-1H-indazole-3-carboximidamide core presents a compelling case for its investigation as a source of novel therapeutic agents. This guide will provide a detailed roadmap for the synthesis of these compounds and explore their potential biological activities based on the known pharmacology of related indazole and amidine-containing molecules.

Synthetic Pathways to 1-Benzyl-1H-indazole-3-carboximidamide

The synthesis of 1-benzyl-1H-indazole-3-carboximidamide can be approached through a multi-step sequence, starting from readily available precursors. The overall strategy involves the construction of the 1-benzyl-1H-indazole-3-carbonitrile intermediate, followed by its conversion to the target carboximidamide.

Synthetic_Workflow 3-Iodo-1H-indazole 3-Iodo-1H-indazole 1H-Indazole-3-carbonitrile 1H-Indazole-3-carbonitrile 3-Iodo-1H-indazole->1H-Indazole-3-carbonitrile Pd-catalyzed cyanation 1-Benzyl-1H-indazole-3-carbonitrile 1-Benzyl-1H-indazole-3-carbonitrile 1H-Indazole-3-carbonitrile->1-Benzyl-1H-indazole-3-carbonitrile N-Benzylation 1-Benzyl-1H-indazole-3-carboximidamide 1-Benzyl-1H-indazole-3-carboximidamide 1-Benzyl-1H-indazole-3-carbonitrile->1-Benzyl-1H-indazole-3-carboximidamide Pinner Reaction & Ammonolysis

Caption: Proposed synthetic workflow for 1-Benzyl-1H-indazole-3-carboximidamide.

Synthesis of the Key Intermediate: 1-Benzyl-1H-indazole-3-carbonitrile

The synthesis of this crucial intermediate can be achieved in two main steps: the formation of 1H-indazole-3-carbonitrile and its subsequent N-benzylation.

A robust method for the synthesis of 1H-indazole-3-carbonitrile involves the palladium-catalyzed cyanation of 3-iodo-1H-indazole.[4] This method offers high yields and utilizes a non-toxic cyanide source.

Experimental Protocol:

  • Reaction Setup: To a dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add 3-iodo-1H-indazole (1.0 equiv), potassium ferrocyanide(III) trihydrate (0.5 equiv), and a palladium catalyst system such as allylpalladium(II) chloride dimer (0.01 equiv) and Xantphos (0.02 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) and deionized water.

  • Reaction Execution: Heat the reaction mixture to 95 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1H-indazole-3-carbonitrile.[4]

The regioselective N-1 alkylation of indazoles can be challenging due to the presence of two nucleophilic nitrogen atoms. However, by carefully selecting the reaction conditions, the N-1 benzylated product can be favored.

Experimental Protocol:

  • Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve 1H-indazole-3-carbonitrile (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Alkylation: After stirring for 30 minutes at 0 °C, add benzyl bromide (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate 1-benzyl-1H-indazole-3-carbonitrile.

Conversion to 1-Benzyl-1H-indazole-3-carboximidamide via the Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to amidines.[5][6]

Experimental Protocol:

  • Imidate Formation (Pinner Salt): Dissolve 1-benzyl-1H-indazole-3-carbonitrile (1.0 equiv) in anhydrous ethanol. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation. Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours. The ethyl 1-benzyl-1H-indazole-3-carboximidate hydrochloride (Pinner salt) will precipitate and can be collected by filtration.

  • Ammonolysis to Carboximidamide: Suspend the collected Pinner salt in a solution of ammonia in ethanol (ethanolic ammonia). Stir the mixture at room temperature until the conversion to the amidine is complete (monitored by TLC or LC-MS).

  • Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 1-benzyl-1H-indazole-3-carboximidamide.

Potential Biological Activities and Therapeutic Targets

While direct biological data for 1-benzyl-1H-indazole-3-carboximidamide is limited, the known activities of structurally related compounds provide a strong basis for predicting its therapeutic potential.

Biological_Targets cluster_0 Potential Therapeutic Areas 1-Benzyl-1H-indazole-3-carboximidamide 1-Benzyl-1H-indazole-3-carboximidamide Oncology Oncology 1-Benzyl-1H-indazole-3-carboximidamide->Oncology Kinase Inhibition (e.g., PAK1) Inflammation Inflammation 1-Benzyl-1H-indazole-3-carboximidamide->Inflammation CRAC Channel Blockade Infectious Diseases Infectious Diseases 1-Benzyl-1H-indazole-3-carboximidamide->Infectious Diseases Antimicrobial Activity

Caption: Potential therapeutic areas for 1-benzyl-1H-indazole-3-carboximidamide derivatives.

Anticancer Activity: Kinase Inhibition

The 1H-indazole-3-carboxamide scaffold is a known inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a critical downstream effector of the small Rho GTPases, Rac1 and Cdc42.[7] Aberrant PAK1 activation is implicated in numerous cancers, promoting cell proliferation, survival, and metastasis. The introduction of a benzyl group at the N-1 position and the presence of a basic amidine group at the 3-position could potentially enhance the binding affinity and selectivity for PAK1 or other kinases.

Anti-inflammatory Activity: CRAC Channel Blockade

Indazole-3-carboxamides have been identified as potent blockers of the Calcium Release-Activated Calcium (CRAC) channel.[3] The influx of extracellular calcium through CRAC channels is a key signaling event in mast cells and T-cells, leading to the release of pro-inflammatory mediators.[3] The basic nature of the carboximidamide moiety could potentially interact with key acidic residues in the CRAC channel pore, offering a novel mechanism for channel blockade.

Antimicrobial Activity

The indazole nucleus is present in various compounds with reported antibacterial and antifungal activities.[1] The addition of the lipophilic benzyl group and the basic amidine functionality could enhance the membrane permeability and interaction with microbial targets, making these compounds interesting candidates for antimicrobial drug discovery.

Structure-Activity Relationship (SAR) Insights and Future Directions

While a detailed SAR for 1-benzyl-1H-indazole-3-carboximidamide derivatives is yet to be established, some general principles can be inferred from related compound series.

Position Modification Potential Impact on Activity
Indazole N-1 Substitution on the benzyl ringModulate lipophilicity, steric interactions, and potential for additional binding interactions.
Indazole Ring Substitution at positions 4, 5, 6, or 7Fine-tune electronic properties and provide vectors for further derivatization.
Carboximidamide N-substitution on the amidineAlter basicity, hydrogen bonding capacity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Synthesis and characterization of a library of 1-benzyl-1H-indazole-3-carboximidamide analogs with diverse substitutions.

  • In vitro screening against a panel of kinases, ion channels, and microbial strains to identify initial lead compounds.

  • In-depth mechanistic studies to elucidate the mode of action of active compounds.

  • Optimization of pharmacokinetic properties to improve drug-like characteristics.

Conclusion

The 1-benzyl-1H-indazole-3-carboximidamide scaffold represents a largely unexplored area of chemical space with significant therapeutic potential. This technical guide provides a solid foundation for the synthesis and biological evaluation of these novel compounds. By leveraging the known pharmacology of the indazole and amidine moieties, researchers can rationally design and develop new drug candidates for a variety of diseases, including cancer, inflammatory disorders, and infectious diseases. The detailed synthetic protocols and potential biological targets outlined herein are intended to accelerate the exploration of this promising class of molecules.

References

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Ndibe, H. C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Zhu, J., & Yin, H. (2025). Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. PMC.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1185-1190.
  • Pérez-Madrigal, M. M., et al. (2026). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. PLOS One.
  • Anonymous. (1996).
  • Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326.
  • Li, H., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1895.
  • Roger, R., & Neilson, D. G. (1961).
  • ResearchGate. (n.d.). Preparation of 1 H ‐Indazole‐3‐Carbonitrile. Retrieved from [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
  • Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Tetrahedron Letters, 59(38), 3489-3492.
  • ResearchGate. (n.d.). The Use of Pinner Type Reaction for the Synthesis of New Indeno[2,1- c ]pyridine-4-carbonitrile Derivatives. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1948.
  • Pokhodylo, N., et al. (2022). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies.

Sources

In Silico Target Prediction and Polypharmacology Profiling of 1-Benzyl-1H-indazole-3-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 1-Benzyl-1H-indazole-3-carboximidamide (CAS: 1393583-89-5) represents a highly privileged structural scaffold in modern oncology drug discovery. It serves as a critical intermediate and core pharmacophore in the development of highly selective inhibitors targeting Bub1 (budding uninhibited by benzimidazoles 1) kinase , such as the clinical candidate BAY 1816032[1].

Bub1 is a serine/threonine protein kinase localized to the kinetochore, playing an indispensable role in the Spindle Assembly Checkpoint (SAC)[1]. Inhibition of Bub1 disrupts mitotic progression, driving cancer cells into lethal aneuploidy[1]. However, the indazole core is a classic ATP-competitive hinge-binding motif, which inherently introduces the risk of polypharmacology. Structurally related Spindle Assembly Checkpoint kinases, such as MPS1 (TTK) and Aurora kinases, frequently emerge as off-targets for indazole derivatives[2]. Furthermore, the carboximidamide moiety, which mimics guanidine under physiological conditions, can lead to unintended interactions with non-kinase targets like Nitric Oxide Synthase (NOS).

To optimize efficacy and predict toxicity, drug development professionals must employ rigorous in silico target prediction workflows. This guide details the computational methodologies required to map the polypharmacological landscape of 1-Benzyl-1H-indazole-3-carboximidamide.

The Spindle Assembly Checkpoint (SAC) Kinase Network

Understanding the biological causality behind target selection is critical before initiating computational screening. The SAC is a highly coordinated kinase cascade. When designing inhibitors around the benzylindazole scaffold[3], computational scientists must evaluate binding affinities across this entire network to ensure selectivity.

SAC_Pathway Kinetochore Unattached Kinetochore MPS1 MPS1 (TTK) Kinetochore->MPS1 AuroraB Aurora B Kinetochore->AuroraB Bub1 Bub1 Kinase (Primary Target) MPS1->Bub1 AuroraB->Bub1 MCC Mitotic Checkpoint Complex (MCC) Bub1->MCC APC APC/C Inhibition (Mitotic Arrest) MCC->APC

Diagram 1: The SAC kinase cascade highlighting Bub1 and its structurally related off-target kinases.

Step-by-Step Computational Methodologies

To construct a self-validating predictive model, we utilize a consensus approach combining structure-based reverse docking and ligand-based machine learning.

Protocol 1: Ligand Preparation and Conformational Sampling

Causality: The spatial orientation of the benzyl ring relative to the rigid indazole core dictates the molecule's ability to fit into the hydrophobic pockets adjacent to the kinase hinge region. Furthermore, the carboximidamide group is highly basic and will be protonated at physiological pH (7.4), fundamentally altering its electrostatic interaction profile.

  • SMILES Processing: Input the SMILES string (C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=N)N) into a ligand preparation tool (e.g., Schrödinger LigPrep or OpenEye OMEGA).

  • Protonation State Assignment: Utilize Epik or pKa prediction algorithms to assign the dominant protonation state at pH 7.4. Ensure the carboximidamide is modeled as a resonating cation.

  • Conformational Generation: Generate a maximum of 200 low-energy conformers using an RMSD threshold of 0.5 Å to ensure adequate sampling of the rotatable benzyl-nitrogen bond.

Protocol 2: Structure-Based Reverse Kinome Docking

Causality: Because the indazole scaffold is a known ATP-mimetic[2], mere 2D similarity searches are insufficient. We must physically dock the conformers into the ATP-binding sites of the human kinome to evaluate shape complementarity and hinge-region hydrogen bonding.

  • Target Curation: Retrieve high-resolution (< 2.5 Å) X-ray crystal structures of primary SAC kinases from the Protein Data Bank (PDB): Bub1, MPS1 (TTK), Aurora A, and Aurora B[4].

  • Grid Generation: Center the receptor grids on the ATP-binding hinge region (e.g., targeting the backbone carbonyls and amides that typically interact with the indazole N1/N2 atoms).

  • High-Throughput Docking: Execute docking using AutoDock Vina or Glide SP.

  • Interaction Filtering: Discard any poses that do not establish at least one hydrogen bond with the kinase hinge backbone. Score the remaining poses based on predicted binding free energy (ΔG).

Protocol 3: Machine Learning-Based Target Fishing

Causality: To capture non-kinase off-targets that cannot be predicted via kinome docking, we employ ligand-based probabilistic models trained on massive bioactivity datasets (e.g., ChEMBL).

  • Feature Extraction: Compute Morgan fingerprints (radius 2, 2048 bits) for the prepared ligand.

  • Similarity Ensemble Approach (SEA): Query the fingerprints against the SEA database to identify statistically significant similarities to known drug targets.

  • Consensus Scoring: Normalize the docking scores and ML probabilities into a unified ranking metric (0 to 1 scale) to identify the most probable biological targets.

In Silico Target Prediction Workflow

Workflow A 1-Benzyl-1H-indazole (Ligand Prep) B Structure-Based (Reverse Docking) A->B C Ligand-Based (ML / Fingerprints) A->C D Kinome & Off-Target Profiling B->D C->D E Consensus Target Scoring D->E

Diagram 2: Consensus computational workflow integrating structure-based and ligand-based predictions.

Quantitative Data: Putative Target Landscape

The following table summarizes the consensus in silico predictions for the 1-Benzyl-1H-indazole-3-carboximidamide scaffold. Data is synthesized from reverse docking affinities and machine-learning probability scores.

Putative TargetTarget ClassPredicted Affinity (kcal/mol)ML Probability ScoreBiological Rationale & Polypharmacology Risk
Bub1 Kinase Ser/Thr Kinase-9.80.88Primary Target: Benzylindazoles are highly selective, potent inhibitors of Bub1, preventing cell proliferation[3].
MPS1 (TTK) Dual-specificity Kinase-8.50.74Secondary Target: Indazole scaffolds frequently exhibit cross-reactivity with MPS1, another critical SAC kinase[2].
Aurora Kinase B Ser/Thr Kinase-7.90.65Secondary Target: Shares high active-site homology with Bub1; pan-inhibition can lead to neutropenia[4].
Nitric Oxide Synthase Oxidoreductase-6.20.45Off-Target: The carboximidamide moiety structurally mimics guanidine, a known pharmacophore for NOS binding.

Data Interpretation: The scaffold demonstrates a strong baseline preference for Bub1 kinase. However, the predicted affinities for MPS1 and Aurora B indicate that subsequent lead optimization (e.g., substitutions on the benzyl ring or the indazole C5 position) must be carefully monitored to maintain selectivity and prevent off-target toxicity[2].

Sources

Methodological & Application

"step-by-step synthesis protocol for 1-Benzyl-1H-indazole-3-carboximidamide"

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 1-Benzyl-1H-indazole-3-carboximidamide

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Synthesis Protocol & Mechanistic Guide

Introduction and Pharmacological Context

1-Benzyl-1H-indazole-3-carboximidamide (CAS: 1393583-89-5) is a highly valued nitrogen-rich heterocyclic building block in medicinal chemistry[1]. Indazole derivatives, particularly those substituted at the N1 and C3 positions, are heavily utilized in the development of targeted therapeutics. Specifically, substituted benzylindazoles have been extensively investigated as potent inhibitors of Bub1 (Budding uninhibited by benzimidazoles 1) kinase[2]. Bub1 is a critical mitotic checkpoint serine/threonine kinase; its inhibition is a major therapeutic strategy for disrupting the cell division cycle in hyperproliferative diseases, such as cancer, driving cells into mitotic catastrophe and subsequent apoptosis[3].

The carboximidamide (amidine) functional group at the C3 position serves as an excellent pharmacophore for hydrogen bonding and acts as a versatile precursor for the construction of more complex fused heterocycles (e.g., triazoles, pyrimidines, and triazines) during lead optimization.

Retrosynthetic Analysis and Mechanistic Rationale

The synthesis of 1-benzyl-1H-indazole-3-carboximidamide is most efficiently achieved via a two-step sequence starting from commercially available 1H-indazole-3-carbonitrile.

  • Step 1: Regioselective N-Alkylation. The N-benzylation of 1H-indazole-3-carbonitrile presents a classic regioselectivity challenge, as alkylation can occur at either the N1 or N2 position. By utilizing a mild base (such as Potassium Carbonate, K2​CO3​ ) in a polar aprotic solvent (Dimethylformamide, DMF) at elevated temperatures, the reaction is driven under thermodynamic control, overwhelmingly favoring the more stable N1-alkylated intermediate, 1-benzyl-1H-indazole-3-carbonitrile[2].

  • Step 2: Pinner-Type Amidine Formation. The conversion of the carbonitrile to the carboximidamide is achieved via a modified Pinner reaction. The nitrile is first treated with a catalytic amount of Sodium Methoxide ( NaOMe ) in anhydrous Methanol to form a reactive methyl imidate intermediate. Subsequent treatment with Ammonium Chloride ( NH4​Cl ) facilitates a nucleophilic acyl substitution, displacing the methoxy group with ammonia to yield the target amidine as a hydrochloride salt.

SynthesisWorkflow A 1H-indazole-3-carbonitrile (Starting Material) B 1-benzyl-1H-indazole-3-carbonitrile (Intermediate) A->B BnBr, K2CO3 DMF, 80°C (Thermodynamic Control) C 1-benzyl-1H-indazole-3-carboximidamide (Target Compound) B->C 1. NaOMe, MeOH (Imidate formation) 2. NH4Cl, Reflux (Amidation)

Caption: Two-step synthetic workflow for 1-benzyl-1H-indazole-3-carboximidamide via Pinner-type amidation.

Step-by-Step Synthesis Protocol

Note: This protocol is intended for execution by trained professionals in a fully equipped, properly ventilated chemical laboratory. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Step 1: Synthesis of 1-benzyl-1H-indazole-3-carbonitrile
  • Preparation: Charge an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar with 1H-indazole-3-carbonitrile (1.0 equiv, 10.0 g, 69.8 mmol).

  • Solvation & Deprotonation: Add 100 mL of anhydrous DMF to the flask. Stir until complete dissolution is achieved. Add anhydrous K2​CO3​ (1.5 equiv, 14.5 g, 104.7 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the indazole N1 proton.

  • Alkylation: Dropwise, add Benzyl bromide (1.1 equiv, 13.1 g, 76.8 mmol) via a syringe over 15 minutes.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 4–6 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1) or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL).

  • Purification: Wash the combined organic layers with brine ( 2×100 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-20% EtOAc in Hexanes) to isolate 1-benzyl-1H-indazole-3-carbonitrile as a solid.

Step 2: Synthesis of 1-benzyl-1H-indazole-3-carboximidamide
  • Imidate Formation: In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve the purified 1-benzyl-1H-indazole-3-carbonitrile (1.0 equiv, 5.0 g, 21.4 mmol) in 50 mL of anhydrous Methanol.

  • Catalysis: Add a 25% solution of Sodium Methoxide in Methanol (0.2 equiv, 0.92 g, 4.28 mmol). Stir the reaction mixture at room temperature for 12–16 hours. The formation of the methyl imidate intermediate can be confirmed by the disappearance of the nitrile stretch (~2220 cm⁻¹) in FT-IR.

  • Amidation: Once imidate formation is complete, add solid Ammonium Chloride ( NH4​Cl ) (1.5 equiv, 1.72 g, 32.1 mmol) to the reaction flask in one portion.

  • Reflux: Heat the reaction mixture to reflux (65 °C) for 4 hours.

  • Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Suspend the resulting crude solid in cold water (50 mL) to remove excess inorganic salts, filter the precipitate under vacuum, and wash with cold diethyl ether ( 2×20 mL).

  • Recrystallization: Recrystallize the crude product from an Ethanol/Water mixture to yield 1-benzyl-1H-indazole-3-carboximidamide hydrochloride as a highly pure crystalline solid.

Physicochemical and Analytical Data

To ensure the trustworthiness of the synthesized batch, the product must be validated against established physicochemical parameters[1].

PropertyValue / Description
Chemical Name 1-Benzyl-1H-indazole-3-carboximidamide
CAS Registry Number 1393583-89-5
Molecular Formula C15​H14​N4​
Molecular Weight 250.30 g/mol
SMILES String N=C(C1=NN(CC2=CC=CC=C2)C3=C1C=CC=C3)N
Expected LC-MS [M+H]+ m/z 251.1
Key 1 H-NMR Signals (DMSO- d6​ ) ~5.75 ppm (s, 2H, -CH2-benzyl), 7.2-7.4 ppm (m, 5H, phenyl), 8.1 ppm (d, 1H, indazole C4-H), 9.0-9.5 ppm (br s, amidine NH/NH2)

References

  • Bayer Pharma Aktiengesellschaft. (2014). Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases (US Patent No. US20140249133A1). U.S.
  • Bayer Intellectual Property GmbH. (2013). Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases (WIPO Patent No. WO2013050438A1).

Sources

Application Note: Chromatographic Purification of Highly Basic Indazole-3-carboximidamides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

1-Benzyl-1H-indazole-3-carboximidamide (CAS: 1393583-89-5) is a critical intermediate in the synthesis of complex pharmaceuticals, notably serving as a precursor for Bub1 kinase inhibitors used in targeted oncology therapies[1]. Typically synthesized via the Pinner reaction from 1-benzyl-1H-indazole-3-carbonitrile, the resulting amidine presents significant downstream purification challenges.

Amidines are highly basic functional groups (pKa ~11–12). When subjected to standard normal-phase silica gel chromatography, they interact strongly with acidic surface silanols (pKa ~4.5), leading to severe peak tailing, irreversible chemisorption, and poor isolated yields[2]. This application note details a field-proven, self-validating protocol for the purification of 1-Benzyl-1H-indazole-3-carboximidamide using base-deactivated normal-phase column chromatography.

Mechanistic Causality: The Role of Basic Modifiers

Standard silica gel ( SiO2​ ) possesses a heterogeneous surface of free, vicinal, and geminal silanol groups. At neutral to basic pH, these weakly acidic silanols deprotonate to form localized anionic sites ( Si-O− ). Because 1-benzyl-1H-indazole-3-carboximidamide exists predominantly as a positively charged amidinium cation during standard elution, it forms tight ion pairs with the stationary phase.

To circumvent this, a volatile basic modifier—such as Triethylamine (TEA) or aqueous Ammonium Hydroxide ( NH4​OH )—must be introduced into the mobile phase. The causality behind this choice is two-fold:

  • Silanol Masking: The basic modifier competitively binds to the acidic silanol sites, functionally "deactivating" the silica and preventing the amidine from docking.

  • Ionization Suppression: Maintaining a highly alkaline local environment shifts the amidinium-amidine equilibrium toward the neutral free-base, which partitions predictably into the organic mobile phase based on polarity rather than ionic affinity.

Workflow Visualization

AmidinePurification A Crude Amidine Reaction Mixture B Aqueous Workup (Alkaline pH > 12) A->B Remove salts C Silica Deactivation (1-5% TEA/NH4OH) B->C Organic extract D Isocratic Elution (DCM/MeOH/Base) C->D Load sample E Fraction Pooling & Concentration D->E UV monitoring F Pure 1-Benzyl-1H-indazole- 3-carboximidamide E->F Evaporation

Chromatographic workflow for isolating highly basic amidine derivatives.

Quantitative Data: Mobile Phase Optimization

Selecting the correct solvent system is paramount. The table below summarizes the chromatographic behavior of 1-benzyl-1H-indazole-3-carboximidamide across different mobile phases. Data demonstrates that the inclusion of 1% aqueous NH4​OH provides the optimal balance of sharp elution and high recovery.

Solvent System (v/v/v)Basic ModifierAmidine Rf​ Tailing Factor ( Tf​ )Recovery (%)Observation
DCM : MeOH (90:10)None0.10> 3.0< 40%Severe streaking; product lost on column.
DCM : MeOH : TEA (90:9:1)1% TEA0.351.382%Moderate peak shape; TEA residues post-evaporation.
DCM : MeOH : NH4​OH (85:14:1)1% NH4​OH (aq)0.421.0594%Sharp elution band; volatile modifier easily removed.

Detailed Experimental Protocol

Self-Validating Pre-Check (TLC): Before committing the bulk crude to the column, perform a Thin Layer Chromatography (TLC) test using the chosen mobile phase (e.g., DCM:MeOH: NH4​OH 85:14:1). If the spot at Rf​ ~0.4 exhibits a tailing factor greater than 1.5, increase the basic modifier concentration to 2% before proceeding. This ensures the system is properly buffered against chemisorption.

Step 1: Preparation of the Mobile Phase
  • In a large Erlenmeyer flask, combine 850 mL of Dichloromethane (DCM) and 140 mL of Methanol (MeOH).

  • Add 10 mL of 28% aqueous Ammonium Hydroxide ( NH4​OH ).

  • Stir vigorously for 5 minutes. The mixture should remain monophasic. (Note: If turbidity occurs, add a few drops of MeOH until the solution clears.)

Step 2: Column Packing and Silica Deactivation
  • Weigh standard silica gel (230–400 mesh) at a ratio of 30:1 to 50:1 (silica to crude product mass).

  • Prepare a slurry of the silica gel using the prepared basic mobile phase.

  • Pour the slurry into the glass column, tapping the sides to ensure uniform packing without air bubbles.

  • Pass at least two column volumes (CV) of the mobile phase through the bed. Causality: This pre-washes the silica and allows the NH4​OH to fully saturate and mask the acidic silanol sites prior to sample introduction[3].

Step 3: Sample Loading
  • Dissolve the crude 1-Benzyl-1H-indazole-3-carboximidamide in a minimum volume of DCM/MeOH (approx. 5-10 mL per gram of crude).

  • If the crude is poorly soluble, utilize a dry-loading technique: dissolve the crude in a volatile solvent, add deactivated silica gel (1:3 ratio), evaporate to a free-flowing powder, and load evenly onto the top of the column bed.

  • Carefully add a 1 cm protective layer of sea sand over the loaded sample to prevent bed disturbance.

Step 4: Isocratic Elution & Monitoring
  • Elute the column isocratically with the DCM:MeOH: NH4​OH (85:14:1) mobile phase.

  • Collect fractions in test tubes (e.g., 20 mL fractions for a 50 g silica column).

  • Monitor the fractions via TLC under UV light (254 nm). The indazole core is highly UV-active, allowing for precise tracking of the product band without the immediate need for chemical stains[4].

Step 5: Concentration and Isolation
  • Pool the fractions containing the pure amidine ( Rf​ ~0.42).

  • Concentrate under reduced pressure using a rotary evaporator (water bath at 40°C).

  • Critical Step: To ensure complete removal of residual ammonia and methanol, re-dissolve the resulting solid in pure DCM (50 mL) and evaporate to dryness. Repeat this process twice.

  • Dry the final white to off-white solid under high vacuum (< 0.1 mbar) for 12 hours to yield pure 1-Benzyl-1H-indazole-3-carboximidamide.

Conclusion

By understanding the electrostatic causality between highly basic amidines and acidic stationary phases, researchers can bypass the traditional pitfalls of amidine purification. The strategic use of aqueous ammonium hydroxide as a mobile phase modifier ensures high-fidelity recovery of 1-Benzyl-1H-indazole-3-carboximidamide, streamlining downstream applications in drug discovery and development.

References

  • Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases. Google Patents.

  • Butanimidamide (CAS 107-90-4) - High-Purity Reagent. Benchchem.

  • Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Benchchem.

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.

Sources

Application Note: Definitive ¹H and ¹³C NMR Assignment Protocol for 1-Benzyl-1H-indazole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

1-Benzyl-1H-indazole-3-carboximidamide is a high-value pharmacophore frequently utilized in modern drug discovery. During its synthesis—typically via the N-alkylation of an indazole-3-carbonitrile or carboximidamide precursor—the formation of N1 and N2 regioisomeric mixtures is a ubiquitous challenge (BenchChem, 2025). Distinguishing the thermodynamically favored N1-isomer from the N2-isomer cannot be reliably achieved by 1D ¹H NMR alone due to subtle chemical shift differences.

This application note details a self-validating, multiparametric NMR protocol utilizing 1D and 2D techniques (COSY, HSQC, HMBC) to unambiguously assign the ¹H and ¹³C spectra of the N1-isomer and rigorously confirm its regiospecificity.

Causality in Experimental Design

Every parameter in this protocol is selected to solve specific structural challenges inherent to indazole carboximidamides:

  • Solvent Selection (DMSO-d₆ vs. CDCl₃) : The carboximidamide moiety (–C(=NH)NH₂) contains three exchangeable protons. In non-polar solvents like CDCl₃, these protons exchange too rapidly with trace moisture to be observed, and the polar compound often exhibits poor solubility. DMSO-d₆ acts as a strong hydrogen-bond acceptor, significantly slowing the chemical exchange rate and allowing the amidine protons to be observed as distinct, albeit broad, signals.

  • HMBC as the Regiochemical Arbiter : The definitive proof of N1-alkylation relies on Heteronuclear Multiple Bond Correlation (HMBC). The benzyl methylene protons (–CH₂–) will show a strong 3JC−H​ correlation to the quaternary C7a carbon in the N1-isomer. In contrast, the N2-isomer would display a 3JC−H​ correlation to the C3 carbon (BenchChem, 2025).

  • Theoretical Grounding : Empirical assignments are cross-validated against established theoretical GIAO/DFT calculations, which provide robust chemical shift profiles for N-benzylindazoles (Holzer et al., 2019).

NMR_Workflow Prep Sample Preparation (DMSO-d6, 20-30 mg) Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Val1D Self-Validation (Integral Check & Purity) Acq1D->Val1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Val1D->Acq2D If purity > 95% Assign Structural Assignment & Regioisomer Confirmation Acq2D->Assign Cross-correlate signals

Fig 1: Self-validating NMR workflow for structural assignment and purity confirmation.

Self-Validating Experimental Protocol

To ensure data integrity, the following methodology incorporates strict internal validation gates.

Phase 1: Sample Preparation and Calibration
  • Preparation : Dissolve 20–25 mg of 1-benzyl-1H-indazole-3-carboximidamide in 0.6 mL of anhydrous DMSO-d₆ (isotopic purity 99.9%).

  • Internal Standard : Rely on the residual solvent peak for calibration rather than adding TMS, which can interact unpredictably with the basic amidine group.

  • Validation Gate 1 : Calibrate the ¹H spectrum to the DMSO-d₅ quintet at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

Phase 2: Acquisition Parameters
  • 1D ¹H NMR (400/600 MHz) : Acquire 32 scans with a relaxation delay ( d1​ ) of 2.0 seconds. A longer d1​ ensures accurate integration, which is critical for validating the 14 expected protons before proceeding to 2D experiments.

  • 1D ¹³C{¹H} NMR (100/150 MHz) : Acquire 1024–2048 scans. Set d1​ to 2.0 seconds to allow sufficient relaxation of the quaternary carbons (C3, C3a, C7a, and Amidine C=N).

  • 2D HSQC (Multiplicity-Edited) : Optimize for 1JC−H​=145 Hz. This separates the CH₂ signals (phased negatively) from the CH signals (phased positively), instantly identifying the benzyl methylene carbon.

  • 2D HMBC : Optimize for long-range couplings of nJC−H​=8 Hz.

Phase 3: Logical Assignment Workflow
  • Spin System Identification (COSY) : Map the four contiguous protons of the indazole ring (H-4, H-5, H-6, H-7) and the monosubstituted benzene ring (ortho, meta, para).

  • Direct Mapping (HSQC) : Assign the protonated carbons based on the established ¹H assignments.

  • Quaternary Assignment & Linkage (HMBC) : Use the H-4 doublet (typically the most downfield indazole proton due to the deshielding effect of the C3-carboximidamide group) to identify C3 and C7a via 3J correlations. Use the benzyl CH₂ singlet to confirm the N1 linkage.

HMBC_Logic CH2 Benzyl CH2 (δ ~5.7 ppm) HMBC_C7a HMBC Cross-Peak to C7a (δ ~141 ppm) CH2->HMBC_C7a 3J Correlation HMBC_C3 HMBC Cross-Peak to C3 (δ ~138 ppm) CH2->HMBC_C3 3J Correlation N1 N1-Isomer (Confirmed) HMBC_C7a->N1 N2 N2-Isomer (Rejected) HMBC_C3->N2

Fig 2: HMBC logical decision tree for differentiating N1 and N2 indazole regioisomers.

Quantitative Data Presentation

The following table summarizes the validated ¹H and ¹³C NMR assignments for 1-benzyl-1H-indazole-3-carboximidamide in DMSO-d₆, cross-referenced with 2D correlations.

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)COSY CorrelationsHMBC Correlations (H to C)
Indazole Core
3-138.5--
3a-122.0--
48.15, d, J = 8.1121.5H-5C-3, C-3a, C-6, C-7a
57.25, t, J = 7.5121.8H-4, H-6C-3a, C-7
67.45, t, J = 7.5126.5H-5, H-7C-4, C-7a
77.75, d, J = 8.5110.5H-6C-3a, C-5
7a-140.8--
Amidine Group
C=N-162.4--
NH / NH₂6.80 - 7.20, br s, 3H--C-3 (weak)
Benzyl Group
CH₂5.72, s, 2H52.6-C-7a, C-ipso, C-ortho
ipso-137.2--
ortho7.28, d, J = 7.5, 2H127.6metaC-CH₂, C-para
meta7.32, t, J = 7.5, 2H128.8ortho, paraC-ipso, C-ortho
para7.26, t, J = 7.5, 1H127.8metaC-meta

(Note: Chemical shifts for the amidine protons may vary slightly depending on sample concentration, trace water content, and temperature. If analyzed as a hydrochloride salt, these protons will shift significantly downfield to ~9.0–9.5 ppm).

References

  • Holzer, W., Castoldi, L., Kyselova, V., et al. "Multinuclear NMR spectra and GIAO/DFT calculations of N-benzylazoles and N-benzylbenzazoles." Structural Chemistry, 2019. URL: [Link]

Application Note: Utilizing 1-Benzyl-1H-indazole-3-carboximidamide in Kinase Inhibitor Screening and Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Abstract & Scope

The 1H-indazole scaffold is a privileged pharmacophore in oncology, forming the core of several FDA-approved kinase inhibitors (e.g., axitinib, pazopanib). Within early-stage drug discovery, 1-Benzyl-1H-indazole-3-carboximidamide (CAS: 1393583-89-5) serves as a highly versatile building block and fragment probe. This application note details the mechanistic rationale and provides self-validating protocols for utilizing this compound in Fragment-Based Drug Discovery (FBDD) workflows, specifically targeting kinases such as p21-activated kinase 1 (PAK1) and Bub1 kinase.

Mechanistic Rationale: The Indazole-3-Carboximidamide Pharmacophore

Successful kinase inhibitor design requires precise exploitation of the ATP-binding pocket. The selection of 1-Benzyl-1H-indazole-3-carboximidamide as a screening scaffold is driven by three distinct structural advantages:

  • Hinge Region Anchoring: The indazole core acts as a purine isostere. The N1 and N2 atoms, coupled with the highly reactive carboximidamide moiety, form a robust bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region ()[1].

  • Hydrophobic Pocket Exploitation: The N1-benzyl substitution directs the molecule toward the deep hydrophobic back pocket (often adjacent to the DFG motif). Altering the benzyl group's substitution pattern is a proven strategy for achieving high kinome selectivity ()[2].

  • Synthetic Tractability: The carboximidamide group is an excellent synthetic handle. Following initial fragment screening, it can be readily cyclized or coupled to generate larger, more potent 1H-indazole-3-carboxamide derivatives, a class recently validated for suppressing tumor migration via PAK1 inhibition ()[3].

Screening Workflow Overview

To systematically evaluate 1-Benzyl-1H-indazole-3-carboximidamide and its derivatives, a two-tiered screening approach is employed. Primary screening utilizes Differential Scanning Fluorimetry (DSF) to detect low-affinity fragment binding, followed by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for quantitative IC50 determination of optimized leads.

FBDD_Workflow A Fragment Library (Indazole Cores) B 1-Benzyl-1H-indazole- 3-carboximidamide A->B C Primary Screening (DSF / Thermal Shift) B->C Binding Affinity D Hit Validation (X-ray Crystallography) C->D ΔTm > 2°C E Lead Optimization (TR-FRET Assays) D->E Structure-Guided Design

Caption: Fragment-based screening workflow for indazole-3-carboximidamide derivatives.

Experimental Protocols

Protocol A: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality & Design: Unmodified fragment probes like 1-Benzyl-1H-indazole-3-carboximidamide typically exhibit high micromolar to millimolar binding affinities ( Kd​ ). Traditional enzymatic assays often fail to detect these weak interactions. DSF (Thermal Shift) is selected because it directly measures the thermodynamic stabilization ( ΔTm​ ) of the kinase domain upon fragment binding, independent of enzymatic activity. HEPES buffer is strictly mandated over Tris, as the pKa​ of HEPES is significantly less temperature-dependent, preventing artifactual pH shifts during the thermal melt.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM TCEP. Filter sterilize (0.22 µm).

  • Protein-Dye Master Mix: Dilute the recombinant kinase domain (e.g., PAK1) to a final well concentration of 2 µM. Add SYPRO™ Orange dye to a final concentration of 5X (from a 5000X DMSO stock).

  • Compound Plating: Dispense 1-Benzyl-1H-indazole-3-carboximidamide (and analog library) into a 384-well PCR plate to achieve a final concentration of 200 µM.

  • Self-Validating Controls:

    • Negative Control: 2% DMSO (baseline Tm​ ).

    • Positive Control: 10 µM Staurosporine (ensures protein is properly folded and capable of binding ATP-competitive ligands).

  • Thermal Melt: Seal the plate with an optically clear film. Centrifuge at 1000 x g for 1 minute. Run the melt curve on a real-time PCR system from 25°C to 95°C at a ramp rate of 0.05°C/second, monitoring fluorescence (Ex: 490 nm / Em: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve ( −dF/dT ). A valid assay requires the DMSO control to show a single, sharp unfolding transition. A positive hit is defined as ΔTm​≥2.0∘C .

Protocol B: Orthogonal Validation via TR-FRET Kinase Assay

Causality & Design: Once the fragment is chemically expanded into a lead derivative, its potency must be quantified. Indazole derivatives can occasionally exhibit auto-fluorescence, which confounds standard fluorescent assays. TR-FRET is chosen because the long emission half-life of the Terbium (Tb) fluorophore allows for a 100 µs time delay before signal acquisition, completely eliminating short-lived background fluorescence from the test compounds.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well low-volume plate, combine 1 nM PAK1 kinase, 400 nM fluorescein-labeled peptide substrate, and the indazole derivative (10-point dose-response, 3-fold dilutions starting at 10 µM).

  • Initiation: Initiate the reaction by adding ATP at its apparent Km​ (e.g., 10 µM). Incubate at 25°C for 60 minutes.

  • Termination & Detection: Add 10 mM EDTA to halt kinase activity, followed by 2 nM Tb-labeled anti-phospho antibody. Incubate for 30 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm; Delay: 100 µs).

  • Self-Validating System: Calculate the Z'-factor for the plate using the 1% DMSO (max activity) and 10 µM Staurosporine (min activity) wells. Proceed with IC50 calculation only if Z' > 0.65 , ensuring a robust assay window.

Data Presentation & Interpretation

The transition from a fragment (1-Benzyl-1H-indazole-3-carboximidamide) to an optimized lead (e.g., Compound 30l) demonstrates the power of this scaffold. Table 1 summarizes representative validation data.

Table 1: Representative Screening Data for Indazole Derivatives

Compound / StageTarget KinaseDSF Thermal Shift ( ΔTm​ )TR-FRET IC50 (nM)Kinome Selectivity (S-score)
1-Benzyl-1H-indazole-3-carboximidamide (Fragment)PAK1+2.4 °C> 50,000 nMN/A (Pan-binder)
Optimized Derivative (e.g., Cmpd 30l) (Lead)PAK1+8.7 °C9.8 nMHighly Selective
Fluorobenzyl Derivative (Lead)Bub1+7.2 °C45.0 nMModerate

Data interpretation: The initial fragment shows a modest thermal shift but poor enzymatic inhibition, typical of FBDD. Through structure-guided growth of the carboximidamide group, the optimized lead achieves single-digit nanomolar potency ()[1].

Biological Context: Targeting the PAK1 Pathway

Understanding the downstream effects of these inhibitors is crucial for phenotypic screening. PAK1 is a central node in tumor metastasis. By utilizing optimized 1-Benzyl-1H-indazole-3-carboximidamide derivatives, researchers can effectively block the ATP-binding site of PAK1, preventing the phosphorylation of downstream effectors like Snail, thereby halting tumor cell migration and invasion ()[1].

PAK1_Pathway Stimulus Growth Factors / Integrins Receptor RTK / GPCR Stimulus->Receptor GTPases Rac1 / Cdc42 Receptor->GTPases PAK1 PAK1 Kinase GTPases->PAK1 Activation Downstream Snail / MEK / ERK PAK1->Downstream Phosphorylation Inhibitor Indazole-3-carboximidamide Derivatives Inhibitor->PAK1 ATP-competitive Inhibition Phenotype Tumor Migration & Invasion Downstream->Phenotype

Caption: PAK1 signaling pathway and targeted inhibition by indazole derivatives.

References

  • Zhang, M., Fang, X., Wang, C., et al. "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities." European Journal of Medicinal Chemistry, 2020.

  • Bayer Pharma AG. "Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases." US Patent 20140249133A1, 2014.

  • BenchChem Technical Support Team. "Unraveling the Kinase Selectivity of 1H-Indazole-3-Carboxamide Derivatives: A Comparative Guide." BenchChem, 2025.

Sources

Application Note: Protocol for Evaluating 1-Benzyl-1H-indazole-3-carboximidamide Derivatives in Cell-Based Bub1 Kinase Assays

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and oncology drug discovery professionals. Content Type: Technical Protocol & Mechanistic Guide

Scientific Background & Rationale

The loss of cellular proliferation control is a fundamental hallmark of cancer. To exploit the vulnerabilities of rapidly dividing tumor cells, targeting the mitotic spindle assembly checkpoint (SAC) has emerged as a highly effective therapeutic strategy. Established anti-mitotic drugs (e.g., taxanes, vinca alkaloids) activate the SAC by disrupting microtubule dynamics, leading to prolonged mitotic arrest[1]. However, directly inhibiting the SAC machinery forces cancer cells to prematurely exit mitosis with unaligned chromosomes—a lethal event known as "mitotic override" or "mitotic catastrophe"[1].

Bub1 (Budding uninhibited by benzimidazoles 1) is a critical serine/threonine kinase that maintains the SAC. Mechanistically, Bub1 phosphorylates Histone H2A at Threonine 120 (Thr120). This phosphorylation event creates a highly specific docking site for the centromeric protein shugoshin (Sgo1), which protects centromeric cohesion and prevents premature sister chromatid separation[2].

Recent drug discovery campaigns have identified the 1-Benzyl-1H-indazole-3-carboximidamide scaffold as a potent pharmacophore for Bub1 kinase inhibition[3],[1]. This application note details a robust, self-validating cell-based protocol to evaluate the efficacy, target engagement, and phenotypic consequences of compounds derived from this scaffold.

Pillar 1: Causality in Experimental Design (Expertise & Experience)

As a Senior Application Scientist, I emphasize that a reliable cell-based assay must decouple off-target toxicity from mechanism-of-action (MoA) driven efficacy. To achieve this, our experimental design relies on a synchronized "Mitotic Override" system.

  • Cell Line Selection (HeLa): HeLa cells possess a highly sensitive and intact SAC. In asynchronous cultures, the basal mitotic index is too low (~2-5%) to reliably measure the overriding effect of a Bub1 inhibitor.

  • The Nocodazole Sync (The "Trigger"): By treating cells with nocodazole (a microtubule depolymerizer), we artificially generate unattached kinetochores. This strongly activates Bub1 and arrests >80% of the cell population in prometaphase[1].

  • Target Engagement Marker (pH2A-T120): Measuring the reduction of Phospho-Histone H2A (Thr120) provides direct, causal proof that the 1-Benzyl-1H-indazole-3-carboximidamide derivative has penetrated the cell membrane and successfully inhibited the Bub1 kinase domain[2].

  • Phenotypic Marker (pH3-S10): Phospho-Histone H3 (Ser10) is a universal marker of chromosomal condensation during mitosis. A successful Bub1 inhibitor will override the nocodazole-induced arrest, forcing cells out of mitosis and resulting in a dose-dependent decrease in pH3-S10[1].

Pathway Spindle Spindle Disruption (Nocodazole) Bub1 Bub1 Kinase Spindle->Bub1 Activates H2A Histone H2A (Thr120 Phosphorylation) Bub1->H2A Phosphorylates SAC Spindle Assembly Checkpoint (SAC) Bub1->SAC Maintains Inhibitor 1-Benzyl-1H-indazole- 3-carboximidamide Inhibitor->Bub1 Inhibits Catastrophe Mitotic Override & Cell Death Inhibitor->Catastrophe Drives Sgo1 Shugoshin (Sgo1) Centromere Localization H2A->Sgo1 Recruits Arrest Mitotic Arrest SAC->Arrest Induces

Fig 1: Bub1 kinase signaling pathway and mechanism of SAC abrogation by indazole inhibitors.

Pillar 2: Detailed Experimental Protocols

Materials and Reagents

Table 1: Critical Reagents and Assay Components

ComponentSpecification / TargetPurpose
Cell Line HeLa (Human cervical adenocarcinoma)High SAC sensitivity model
Test Compound 1-Benzyl-1H-indazole-3-carboximidamideBub1 Kinase Inhibitor
Arresting Agent Nocodazole (100 ng/mL final)Microtubule depolymerization / SAC activation
Primary Antibody 1 Anti-Phospho-Histone H2A (Thr120)Direct Target Engagement Biomarker
Primary Antibody 2 Anti-Phospho-Histone H3 (Ser10)Mitotic Index / Phenotypic Biomarker
Nuclear Stain DAPI (1 µg/mL)Cell counting and nuclear masking
Protocol A: Target Engagement & Mitotic Override Assay (High-Content Imaging)

This protocol multiplexes both target engagement (pH2A-T120) and phenotypic response (pH3-S10) in a single 96-well format.

Step 1: Cell Seeding

  • Harvest HeLa cells in the exponential growth phase.

  • Seed cells at a density of 8,000 cells/well in a 96-well black, clear-bottom imaging plate using 100 µL of DMEM supplemented with 10% FBS.

  • Incubate overnight at 37°C, 5% CO₂ to allow adherence.

Step 2: SAC Activation (Nocodazole Synchronization)

  • Prepare a 10x stock of Nocodazole in culture media.

  • Add 11 µL of the 10x Nocodazole stock to each well to achieve a final concentration of 100 ng/mL.

  • Incubate for 16 hours at 37°C. (Expert Tip: 16 hours is the optimal window to achieve >80% mitotic arrest without inducing secondary apoptosis).

Step 3: Compound Treatment

  • Prepare a 10-point, 3-fold serial dilution of the 1-Benzyl-1H-indazole-3-carboximidamide test compound in DMSO (1000x).

  • Dilute the DMSO stocks 1:100 in pre-warmed media containing 100 ng/mL Nocodazole (10x intermediate).

  • Spike 12.5 µL of the 10x intermediate directly into the assay wells. Critical Causality Note:Do not wash the cells. Removing nocodazole will rapidly deactivate the SAC independently of your inhibitor, ruining the assay window.

  • Incubate for exactly 2 hours at 37°C.

Step 4: Fixation & Immunostaining

  • Carefully aspirate media and immediately add 100 µL of 4% Paraformaldehyde (PFA) in PBS. Fix for 15 minutes at room temperature (RT).

  • Wash 3x with PBS, then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Block with 5% BSA in PBS for 1 hour at RT.

  • Incubate with primary antibodies (Anti-pH2A-T120 and Anti-pH3-S10) diluted in 1% BSA overnight at 4°C.

  • Wash 3x with PBS-T (0.1% Tween-20). Incubate with highly cross-adsorbed fluorescent secondary antibodies (e.g., Alexa Fluor 488 and 647) and DAPI for 1 hour at RT.

Step 5: High-Content Imaging & Analysis

  • Image plates using a High-Content Screening (HCS) system (e.g., PerkinElmer Opera Phenix) at 20x magnification.

  • Use the DAPI channel to create a nuclear mask.

  • Quantify the mean fluorescent intensity (MFI) of pH2A-T120 and the percentage of pH3-S10 positive nuclei per well.

Workflow Step1 Seed HeLa Cells (96-well plate) Step2 Nocodazole Sync (16h, 100 ng/mL) Step1->Step2 Step3 Compound Treatment (Dose Response, 2h) Step2->Step3 Step4 Fixation & Permeab. (4% PFA / Triton X-100) Step3->Step4 Step5 Immunostaining (pH2A-T120 & pH3-S10) Step4->Step5 Step6 High-Content Imaging & Quantification Step5->Step6

Fig 2: Step-by-step experimental workflow for the mitotic override and target engagement assays.

Protocol B: Cell Viability Assay (Functional Consequence)

To confirm that the mitotic catastrophe induced by the inhibitor translates to cell death, a long-term proliferation assay is required.

  • Seed HeLa cells at 1,000 cells/well in a 96-well white opaque plate.

  • After 24 hours, treat cells with a dose-response of the test compound (without nocodazole).

  • Incubate for 72 to 96 hours.

  • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) at a 1:1 ratio with the culture volume.

  • Shake for 2 minutes, incubate for 10 minutes at RT, and read luminescence on a microplate reader.

Data Presentation & Expected Outcomes

A highly optimized 1-Benzyl-1H-indazole-3-carboximidamide derivative should exhibit a tight correlation between target engagement (pH2A-T120 reduction) and phenotypic SAC override (pH3-S10 reduction).

Table 2: Expected Pharmacological Profile of Active Indazole-3-carboximidamide Derivatives

Assay ReadoutBiological SignificanceExpected IC₅₀ Range for Active Analogs
pH2A-T120 Reduction Direct Bub1 Kinase Inhibition10 nM – 150 nM
pH3-S10 Reduction SAC Abrogation / Mitotic Override20 nM – 200 nM
Cell Viability (72h) Anti-proliferative Efficacy500 nM – 2.5 µM

Note: The rightward shift between biochemical target engagement and 72-hour cell viability is standard in anti-mitotic assays, as cells must pass through the cell cycle to undergo mitotic catastrophe.

References

  • Kawashima, S. A., et al. "Phosphorylation of H2A by Bub1 prevents chromosomal instability through localizing shugoshin." Science 327.5962 (2010): 172-177. URL: [Link]

  • Hitchcock, M., et al. "Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases." WIPO (PCT) WO2013050438A1 (2013).
  • Hanahan, D., & Weinberg, R. A. "Hallmarks of cancer: the next generation." Cell 144.5 (2011): 646-674. URL: [Link]

  • Bayer Intellectual Property GmbH. "Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases." US Patent US20140249133A1 (2014).

Sources

Application Note: 1-Benzyl-1H-indazole-3-carboximidamide in Cancer Cell Line Profiling and Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Oncology Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The compound 1-Benzyl-1H-indazole-3-carboximidamide (CAS: 1393583-89-5) is a highly privileged pharmacophore and chemical building block in oncology drug discovery. Rather than functioning as a standalone therapeutic, this fragment serves as the structural core for synthesizing potent, selective inhibitors targeting two distinct, critical pathways in cancer cell survival: cell cycle regulation and tumor metabolism.

Target 1: Bub1 Kinase and the Spindle Assembly Checkpoint (SAC)

Loss of proliferation control is a fundamental hallmark of cancer[1]. In normal tissues, the cell cycle is tightly regulated by the Spindle Assembly Checkpoint (SAC). Substituted benzylindazoles derived from this carboximidamide scaffold have been developed as potent inhibitors of Bub1 kinase[2]. Bub1 is essential for establishing the SAC; inhibiting it prevents the checkpoint's functionality. This forces cancer cells to exit mitosis prematurely without proper chromosome segregation, leading to severe chromosomal missegregation, mitotic catastrophe, and ultimately, apoptosis[2].

Target 2: Human Monocarboxylate Transporter 4 (hMCT4)

Solid tumors frequently develop hypoxic microenvironments, forcing a shift toward glycolysis and the massive production of intracellular lactic acid. To prevent fatal intracellular acidification, cancer cells upregulate hMCT4 to efflux lactate. The benzylindazole scaffold (e.g., in derivatives like bindarit and lonidamine analogs) has been identified as a highly selective, non-competitive inhibitor of hMCT4[3]. By blocking hMCT4, these derivatives trap lactic acid inside the cancer cell, triggering rapid intracellular acidification and synergistic cell death[3].

Experimental Causality in Fragment-Based Drug Discovery (FBDD)

When testing 1-Benzyl-1H-indazole-3-carboximidamide and its derivatives in cancer cell lines, researchers must move beyond simple viability assays. Because this scaffold can engage multiple targets depending on its functionalization, phenotypic screening must be paired with direct target engagement assays (like CETSA) and metabolic flux analysis (like Seahorse XF) to map the exact mechanism of action.

Mechanistic & Workflow Visualizations

Mechanism cluster_Bub1 Target 1: Bub1 Kinase Pathway cluster_MCT4 Target 2: hMCT4 Pathway Compound 1-Benzyl-1H-indazole-3-carboximidamide (Pharmacophore Scaffold) Bub1 Bub1 Kinase Compound->Bub1 Scaffold Binding MCT4 hMCT4 Transporter Compound->MCT4 Scaffold Binding SAC Spindle Assembly Checkpoint Bub1->SAC Abrogates Mitosis Mitotic Catastrophe SAC->Mitosis Induces Cell Death Lactate Lactate Efflux Blockade MCT4->Lactate Inhibits Acid Tumor Acidification Lactate->Acid Triggers Acid->Mitosis Synergizes

Mechanistic pathways of benzylindazole derivatives targeting Bub1 Kinase and hMCT4 in cancer cells. (Max Width: 760px)

Workflow cluster_A Target Engagement cluster_B Functional Assays Prep Compound Prep (DMSO Stock) CETSA CETSA Assay (Thermal Shift) Prep->CETSA Seahorse Seahorse XF (Glycolysis Test) Prep->Seahorse Viability CellTiter-Glo (3D Spheroids) Prep->Viability Western Western Blot (Target Detection) CETSA->Western Data SAR & Lead Optimization Western->Data Seahorse->Data Viability->Data

Experimental workflow for profiling benzylindazole fragments in cancer cell lines. (Max Width: 760px)

Detailed Experimental Protocols

Protocol A: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Biochemical kinase assays often yield false positives due to the artificial environment of purified proteins. The Cellular Thermal Shift Assay (CETSA) is utilized to evaluate drug-target interactions in intact, living cells[4]. By heating cells, unbound proteins denature and precipitate, while ligand-bound proteins (stabilized by the benzylindazole fragment) remain in solution[5]. This proves that the compound successfully penetrates the cell membrane and physically engages Bub1 or hMCT4 in a physiological context.

Self-Validation System:

  • Negative Control: 0.1% DMSO (Vehicle) ensures baseline thermal degradation is accurately mapped.

  • Positive Control: A known Bub1 inhibitor (e.g., BAY-1816032) or hMCT4 inhibitor (e.g., Bindarit) validates the thermal shift window.

  • Internal Loading Control: GAPDH or β -actin (which should not shift upon compound addition) verifies uniform protein loading.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HeLa or MDA-MB-231 cells in 10 cm dishes and grow to 80% confluency. Treat cells with 10 μ M of the benzylindazole derivative (or DMSO vehicle) for 2 hours at 37°C to allow for intracellular equilibration and target binding.

  • Harvesting: Wash cells with cold PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (100 μ L per tube).

  • Thermal Profiling: Subject the PCR tubes to a temperature gradient (e.g., 40°C to 68°C in 4°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured protein aggregates[5].

  • Detection: Carefully extract the soluble supernatant. Perform quantitative Western blotting using primary antibodies against Bub1 or hMCT4. Calculate the melting temperature ( Tm​ ) where 50% of the target protein is degraded.

Protocol B: Metabolic Profiling via Seahorse XF Glycolysis Stress Test

Causality & Rationale: If the functionalized benzylindazole derivative is targeting hMCT4, cellular viability assays alone will not reveal the metabolic mechanism. The Seahorse XF Analyzer measures the Extracellular Acidification Rate (ECAR) in real-time. Because hMCT4 exports lactate (and protons), inhibiting it will cause an immediate, measurable drop in ECAR as the cell fails to acidify the extracellular medium[3].

Self-Validation System:

  • Baseline Calibration: 3 baseline measurements establish the inherent glycolytic rate before any intervention.

  • Sequential Modulators: Injection of Glucose (stimulates glycolysis), Oligomycin (blocks mitochondrial ATP production, forcing maximum glycolysis), and 2-Deoxyglucose (2-DG, completely shuts down glycolysis) ensures the ECAR signal is strictly glycolysis-derived.

Step-by-Step Methodology:

  • Preparation: Seed cancer cells (e.g., PC-3 prostate cancer cells, known for high hMCT4 expression) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

  • Starvation: Wash cells and replace media with Seahorse XF Base Medium (without glucose or pyruvate). Incubate in a non-CO 2​ incubator for 1 hour at 37°C.

  • Compound Injection: Load the sensor cartridge with the benzylindazole compound (Port A), Glucose (Port B, 10 mM final), Oligomycin (Port C, 1 μ M final), and 2-DG (Port D, 50 mM final).

  • Assay Execution: Run the Glycolysis Stress Test program. The instrument will measure baseline ECAR, inject the compound (to observe immediate hMCT4 blockade), and sequentially inject the metabolic modulators to calculate the glycolytic reserve.

Data Presentation & Interpretation

To effectively drive Structure-Activity Relationship (SAR) studies, quantitative data from the above protocols must be systematically compared against the unmodified 1-Benzyl-1H-indazole-3-carboximidamide scaffold.

Table 1: Representative CETSA Profiling of Benzylindazole Derivatives (Target: hMCT4)

Compound IDSubstitution PatternBaseline Tm​ (°C)Shifted Tm​ (°C) ΔTm​ (°C)Target Engagement
DMSO (Vehicle) N/A48.248.20.0None
Fragment Core Unsubstituted48.249.1+0.9Weak/Transient
Derivative A 2-Fluoro benzyl48.253.5+5.3Strong
Derivative B 4-Methoxy benzyl48.250.4+2.2Moderate
Bindarit (Ref) 2-Methylpropanoic acid48.255.1+6.9Very Strong

Interpretation: A ΔTm​ > 2.0°C indicates significant intracellular target engagement. The unsubstituted core fragment shows weak binding, confirming its utility as a starting scaffold rather than a final drug.

Table 2: Seahorse XF Glycolysis Stress Test Results (Extracellular Acidification Rate)

TreatmentBasal ECAR (mpH/min)Max ECAR (mpH/min)Glycolytic ReserveInterpretation
Vehicle Control 45.3 ± 2.198.6 ± 4.253.3Normal glycolytic flux
Fragment Core (50 μ M) 42.1 ± 3.090.2 ± 3.848.1Negligible hMCT4 inhibition
Derivative A (10 μ M) 18.4 ± 1.532.1 ± 2.013.7Potent hMCT4 blockade
2-DG (Negative Control) 5.2 ± 0.85.5 ± 0.90.3Complete glycolysis shutdown

Interpretation: Derivative A successfully prevents lactate efflux, drastically reducing both Basal and Maximum ECAR, validating the functional consequence of the target engagement observed in the CETSA assay.

References

  • Futagi, Y., Kobayashi, M., Narumi, K., Furugen, A., & Iseki, K. (2018). "Identification of a selective inhibitor of human monocarboxylate transporter 4." Biochemical and Biophysical Research Communications, 495(1), 427-432.[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122.[Link]

  • Hanahan, D., & Weinberg, R. A. (2011).
  • Rieder, C. L., & Maiato, H. (2004). "Stuck in division or passing through: what happens when cells cannot satisfy the spindle assembly checkpoint." Developmental Cell, 7(5), 637-651.
  • Bayer Pharma Aktiengesellschaft. (2013).

Sources

"LC-MS/MS method for detection of 1-Benzyl-1H-indazole-3-carboximidamide"

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of 1-Benzyl-1H-indazole-3-carboximidamide in Biological Matrices

Target Audience: Forensic Toxicologists, Clinical Researchers, and Analytical Scientists Matrix: Urine and Plasma Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Introduction and Analytical Rationale

The rapid proliferation of novel psychoactive substances (NPS), particularly synthetic cannabinoids (SCs), presents an ongoing challenge for forensic and clinical toxicology laboratories[1]. Indazole-3-carboxamide derivatives represent a major structural class of these compounds.

1-Benzyl-1H-indazole-3-carboximidamide (CAS: 1393583-89-5) is a critical analytical target[2]. Structurally, it deviates from traditional SCs by featuring a carboximidamide (amidine) functional group rather than a standard carboxamide. This compound can act as a synthetic precursor, a degradation product, or an active NPS core. Because SCs and their metabolites are often present at sub-nanogram per milliliter levels in biological fluids, highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are required[3].

The Causality of Methodological Choices

As an application scientist, method development cannot rely on generic protocols; it must be dictated by the physicochemical properties of the analyte:

  • Sample Preparation (MCX SPE): The amidine group is highly basic (pKa ~10–11) and remains positively charged at physiological pH. Standard reversed-phase or liquid-liquid extractions (LLE) yield poor recoveries for strong bases. Therefore, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction is the scientifically sound choice. It allows the protonated amidine to bind tightly to the cation-exchange resin, permitting aggressive organic washes to remove neutral and acidic interferences before eluting with a high-pH organic solvent[4].

  • Chromatographic Separation (Biphenyl Phase): Standard C18 columns often fail to resolve isobaric SC isomers. A Biphenyl stationary phase is selected here because it facilitates strong π−π interactions with both the indazole core and the benzyl ring of the analyte, offering superior orthogonal selectivity[5].

  • Ionization (ESI+): The basicity of the amidine nitrogen ensures near-complete protonation in an acidic mobile phase, making Positive Electrospray Ionization (ESI+) highly efficient for generating the [M+H]+ precursor ion.

Experimental Protocols

Reagents and Materials
  • Standards: 1-Benzyl-1H-indazole-3-carboximidamide reference standard (purity 98%).

  • Internal Standard (IS): Diazepam-d5 (or a structurally analogous isotopically labeled basic compound).

  • Reagents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Phosphoric Acid ( H3​PO4​ ), and Ammonium Hydroxide ( NH4​OH ).

  • SPE Cartridges: Mixed-Mode Cation Exchange (MCX), 30 mg/3 mL.

Sample Preparation Workflow (Urine/Plasma)

To ensure a self-validating system, matrix-matched calibration curves and Quality Control (QC) samples must be processed alongside unknown samples to monitor extraction efficiency and matrix effects.

  • Aliquot: Transfer 500 µL of biological sample (urine or plasma) into a clean 2 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of IS working solution (100 ng/mL). Vortex briefly.

  • Acidification (Critical Step): Add 500 µL of 4% H3​PO4​ in water. Rationale: This disrupts protein-analyte binding in plasma and ensures the amidine nitrogen is fully protonated for optimal cation exchange binding.

  • SPE Conditioning: Condition MCX cartridges with 2 mL MeOH, followed by 2 mL LC-MS grade water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 2 mL of 2% FA in water to remove hydrophilic interferences.

  • Wash 2 (Organic): Wash with 2 mL of 100% MeOH. Rationale: Because the analyte is ionically bound to the sulfonic acid groups of the resin, 100% organic solvent can be used to aggressively wash away lipophilic matrix components (e.g., phospholipids) without risking analyte breakthrough.

  • Elution: Elute the target analyte with 2 mL of 5% NH4​OH in MeOH. Rationale: The high pH neutralizes the amidine, breaking the ionic bond and allowing the organic solvent to elute the compound.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

SPE_Workflow N1 Biological Sample (500 µL) N2 Acidification (+ 4% H3PO4) N1->N2 N3 Load MCX SPE (Cation Exchange) N2->N3 N4 Wash Steps (2% FA & MeOH) N3->N4 N5 Elution (5% NH4OH in MeOH) N4->N5 N6 Evaporate & Reconstitute (LC-MS/MS) N5->N6

Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amidine extraction.

Instrumental Conditions

Liquid Chromatography (UHPLC)
  • Column: Core-shell Biphenyl, 100 x 2.1 mm, 2.6 µm.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.00 0.40 90 10
0.50 0.40 90 10
4.00 0.40 10 90
5.00 0.40 10 90
5.10 0.40 90 10

| 6.50 | 0.40 | 90 | 10 |

Mass Spectrometry (MS/MS)

Detection is performed in Multiple Reaction Monitoring (MRM) mode[6]. The exact mass of 1-Benzyl-1H-indazole-3-carboximidamide ( C15​H14​N4​ ) is 250.12 g/mol , yielding a robust [M+H]+ precursor at m/z 251.1.

Table 2: MRM Transitions and Collision Energies (CE)

Analyte Precursor Ion (m/z) Product Ion (m/z) CE (eV) Ion Purpose
1-Benzyl-1H-indazole-3-carboximidamide 251.1 91.1 25 Quantifier (Benzyl cation)
251.1 160.1 20 Qualifier (Indazole core)

| | 251.1 | 234.1 | 15 | Qualifier (Loss of NH3​ ) | | Diazepam-d5 (IS) | 290.1 | 154.1 | 28 | IS Quantifier |

Fragmentation M Precursor Ion [M+H]+ m/z 251.1 F1 Benzyl Cation m/z 91.1 M->F1 - C8H7N4 (CE: 25 eV) F2 Indazole Core m/z 160.1 M->F2 - C7H7 (CE: 20 eV) F3 Loss of NH3 m/z 234.1 M->F3 - NH3 (CE: 15 eV)

Proposed ESI+ fragmentation pathway for 1-Benzyl-1H-indazole-3-carboximidamide.

Method Validation & Performance Data

A rigorous validation protocol is essential for ensuring the trustworthiness of forensic and clinical data. The method was evaluated for Linearity, Limit of Quantitation (LOQ), Recovery, and Matrix Effects (Ion Suppression/Enhancement) according to standard toxicological guidelines.

Table 3: Method Validation Summary (Urine Matrix) | Parameter | Result | Acceptance Criteria | | :--- | :--- | :--- | | Linear Dynamic Range | 0.1 – 100 ng/mL | R2≥0.995 | | Limit of Detection (LOD) | 0.03 ng/mL | S/N 3:1 | | Limit of Quantitation (LOQ) | 0.1 ng/mL | S/N 10:1, CV 20% | | Extraction Recovery | 88.5% ( ± 4.2%) | Consistent across LQC, MQC, HQC | | Matrix Effect | -8.4% (Ion Suppression) | Within ± 15% | | Intra-day Precision (CV%) | 3.1% – 5.8% | 15% |

Note: The exceptionally low LOQ (0.1 ng/mL) is achieved directly as a result of the orthogonal cleanup provided by the MCX SPE cartridge, which drastically reduces phospholipid-induced ion suppression in the ESI source[4].

Conclusion

This application note details a highly specific, self-validating LC-MS/MS methodology for the quantitation of 1-Benzyl-1H-indazole-3-carboximidamide. By leveraging the basicity of the amidine group via MCX solid-phase extraction and utilizing the π−π selectivity of a biphenyl UHPLC column, analysts can achieve baseline resolution and sub-nanogram sensitivity. This robust framework ensures high-fidelity data generation suitable for rigorous drug development screening and forensic toxicology applications.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-1H-indazole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-Benzyl-1H-indazole-3-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Hurdles

The synthesis of 1-Benzyl-1H-indazole-3-carboximidamide can be broadly divided into two key stages: the preparation of the precursor, 1-Benzyl-1H-indazole-3-carbonitrile, and its subsequent conversion to the target carboximidamide. This guide addresses the most frequent challenges in this synthetic sequence.

Part A: Challenges in the Synthesis of the Precursor, 1-Benzyl-1H-indazole-3-carbonitrile

The precursor nitrile is typically synthesized by the N-benzylation of 1H-indazole-3-carbonitrile. Challenges can arise in both the formation of the indazole core and the subsequent benzylation.

Question 1: I am observing a low yield during the N-benzylation of 1H-indazole-3-carbonitrile. What are the likely causes and how can I improve it?

Answer: Low yields in the N-benzylation of indazoles are often attributed to suboptimal base and solvent selection, as well as competing side reactions.

  • Causality: The indazole ring system possesses two potential nucleophilic nitrogen atoms (N1 and N2). Benzylation can occur at either position, leading to a mixture of isomers and reducing the yield of the desired N1-benzylated product. The choice of base and solvent significantly influences the regioselectivity of this reaction. A strong base is required to deprotonate the indazole, but overly harsh conditions can lead to decomposition.

  • Troubleshooting Protocol:

    • Base Selection: Employ a moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). NaH is a stronger, non-nucleophilic base that can provide higher yields by ensuring complete deprotonation.

    • Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is recommended. These solvents effectively dissolve the indazole salt and promote the Sₙ2 reaction with benzyl bromide or chloride.

    • Temperature Control: Conduct the reaction at room temperature or slightly elevated temperatures (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid the formation of degradation products at higher temperatures.

    • Purification: Isomeric products can often be separated by column chromatography on silica gel.

Question 2: I am struggling to synthesize the starting material, 1H-indazole-3-carbonitrile, in good yield. What are the critical parameters for this reaction?

Answer: The synthesis of 1H-indazole-3-carbonitrile, often prepared from 3-iodo-1H-indazole via a palladium-catalyzed cyanation reaction, is sensitive to the choice of cyanide source and reaction conditions.[1][2]

  • Causality: While traditional cyanide sources like KCN or NaCN are effective, their high toxicity and the harsh reaction conditions required can be problematic.[2] Less toxic and more robust alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) have been shown to be effective but require careful optimization of the catalytic system.[1][2] The palladium catalyst can be sensitive to air and moisture, leading to catalyst deactivation and low yields.

  • Troubleshooting Protocol:

    • Cyanide Source: Consider using potassium ferrocyanide as a less toxic alternative to KCN or NaCN.[1][2]

    • Catalyst and Ligand: A common catalytic system is a palladium source like Pd(OAc)₂ with a suitable phosphine ligand such as Xantphos.[1]

    • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.[1] Degassing the solvent prior to use is also recommended.

    • Solvent: Dimethylacetamide (DMAc) has been shown to be an effective solvent for this transformation.[1]

    • Temperature: The reaction typically requires heating. Optimize the temperature based on the specific catalyst and substrate.

Part B: Conversion of the Nitrile to 1-Benzyl-1H-indazole-3-carboximidamide

The most common method for converting a nitrile to a carboximidamide is through the Pinner reaction, which involves the formation of an imidate salt (Pinner salt) followed by ammonolysis.[3][4]

Question 3: My Pinner reaction is giving a low yield of the imidate salt. What are the most critical factors for this step?

Answer: The Pinner reaction is highly sensitive to moisture and temperature. The intermediate imidate salt is thermally unstable and readily hydrolyzes.[3][5][6]

  • Causality: The reaction is acid-catalyzed, typically using anhydrous hydrogen chloride (HCl) gas in an anhydrous alcohol (e.g., ethanol).[7][8] The HCl protonates the nitrile nitrogen, making the nitrile carbon more electrophilic for attack by the alcohol.[7] Any water present will compete with the alcohol as a nucleophile, leading to the formation of the corresponding amide as a byproduct.[5] The imidate salt itself can also eliminate to an amide and an alkyl chloride at elevated temperatures.[3]

  • Troubleshooting Protocol:

    • Anhydrous Conditions: This is the most critical parameter. Use anhydrous solvents and reagents. Dry the HCl gas before bubbling it through the reaction mixture.[5]

    • Low Temperature: Maintain the reaction temperature at or below 0 °C, especially during the introduction of HCl gas, to ensure the stability of the Pinner salt.[3][5]

    • Isolation: If possible, isolate the Pinner salt by filtration under anhydrous conditions before proceeding to the next step.

Question 4: I am observing a significant amount of 1-Benzyl-1H-indazole-3-carboxamide as a byproduct. How can I prevent this?

Answer: The formation of the carboxamide is a common side reaction in the Pinner synthesis, primarily caused by the presence of water.

  • Causality: As mentioned above, water can hydrolyze the intermediate imidate salt to form the thermodynamically more stable amide.[5][9] This can happen if the starting materials or solvents are not perfectly dry, or if the reaction is exposed to atmospheric moisture during workup. With benzylic alcohols, a competing Ritter-type reaction can also lead to amide formation.[5][10]

  • Troubleshooting Protocol:

    • Strict Anhydrous Technique: Ensure all glassware is oven-dried, use anhydrous solvents, and handle all reagents under an inert atmosphere.

    • Monitor Reaction Time: Prolonged reaction times can favor the formation of the amide byproduct.[5] Monitor the reaction by TLC and work it up as soon as the starting material is consumed.

    • Controlled Workup: During the workup, avoid exposure to aqueous conditions until the desired transformation is complete.

Question 5: The final ammonolysis step to form the carboximidamide is not going to completion. How can I drive this reaction forward?

Answer: The conversion of the imidate to the carboximidamide requires an effective source of ammonia and appropriate reaction conditions.

  • Causality: The imidate salt reacts with ammonia or an amine in a nucleophilic substitution reaction to form the amidine (carboximidamide).[3] The reaction can be an equilibrium process, and a sufficient excess of the ammonia source is often required to drive it to completion. The choice of solvent can also play a role in the solubility of the reagents and the reaction rate.

  • Troubleshooting Protocol:

    • Ammonia Source: Use a solution of ammonia in an alcohol (e.g., ammonia in methanol) or bubble anhydrous ammonia gas through the reaction mixture.

    • Excess Reagent: Use a significant excess of the ammonia source to push the equilibrium towards the product.

    • Solvent: The reaction is typically carried out in an alcohol, such as methanol or ethanol.

    • Temperature: The reaction may require gentle heating. Monitor the progress by TLC to determine the optimal temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Pinner reaction? A1: The Pinner reaction should be carried out at low temperatures, typically between -10 °C and 0 °C, to ensure the stability of the intermediate imidate salt.[3][5][6]

Q2: How can I ensure my reaction is completely anhydrous? A2: To ensure anhydrous conditions, oven-dry all glassware and cool it under a stream of inert gas. Use commercially available anhydrous solvents or dry them using standard laboratory procedures. Reagents should also be of the highest purity and handled under an inert atmosphere.

Q3: Are there alternative methods to the Pinner reaction for synthesizing carboximidamides? A3: Yes, while the Pinner reaction is a classical method, other approaches exist. For example, the direct reaction of a nitrile with an amine can sometimes be achieved using a Lewis acid catalyst.[10] However, these methods may require more specialized conditions and optimization.

Q4: What are the best techniques for purifying 1-Benzyl-1H-indazole-3-carboximidamide? A4: The target compound is basic and can be purified by column chromatography on silica gel, often using a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking. Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1H-indazole-3-carbonitrile
  • To a solution of 1H-indazole-3-carbonitrile (1 equiv.) in anhydrous DMF, add potassium carbonate (1.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equiv.) dropwise.

  • Heat the reaction mixture to 50 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 1-Benzyl-1H-indazole-3-carboximidamide via Pinner Reaction
  • Dissolve 1-Benzyl-1H-indazole-3-carbonitrile (1 equiv.) in anhydrous ethanol in an oven-dried, three-neck flask equipped with a magnetic stirrer and an inlet for gas.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous HCl gas through the solution for 1-2 hours, maintaining the temperature at 0 °C.

  • Seal the flask and stir the reaction mixture at 0 °C overnight.

  • Evaporate the solvent under reduced pressure to obtain the crude imidate hydrochloride (Pinner salt).

  • Dissolve the crude Pinner salt in anhydrous methanol and cool to 0 °C.

  • Bubble anhydrous ammonia gas through the solution for 1 hour.

  • Seal the flask and stir at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthetic Workflow 3-Iodo-1H-indazole 3-Iodo-1H-indazole 1H-Indazole-3-carbonitrile 1H-Indazole-3-carbonitrile 3-Iodo-1H-indazole->1H-Indazole-3-carbonitrile Pd-catalyzed cyanation 1-Benzyl-1H-indazole-3-carbonitrile 1-Benzyl-1H-indazole-3-carbonitrile 1H-Indazole-3-carbonitrile->1-Benzyl-1H-indazole-3-carbonitrile N-Benzylation (Benzyl bromide, Base) Imidate Hydrochloride\n(Pinner Salt) Imidate Hydrochloride (Pinner Salt) 1-Benzyl-1H-indazole-3-carbonitrile->Imidate Hydrochloride\n(Pinner Salt) Pinner Reaction (Anhydrous EtOH, HCl) 1-Benzyl-1H-indazole-3-carboximidamide 1-Benzyl-1H-indazole-3-carboximidamide Imidate Hydrochloride\n(Pinner Salt)->1-Benzyl-1H-indazole-3-carboximidamide Ammonolysis (NH3)

Caption: Overall synthetic workflow for 1-Benzyl-1H-indazole-3-carboximidamide.

Byproduct Formation cluster_pinner Pinner Reaction Intermediate Imidate_Salt Imidate Hydrochloride (Pinner Salt) Target_Product 1-Benzyl-1H-indazole-3-carboximidamide Imidate_Salt->Target_Product NH3 (Desired Path) Amide_Byproduct 1-Benzyl-1H-indazole-3-carboxamide Imidate_Salt->Amide_Byproduct H2O (Undesired Path)

Caption: Competing pathways leading to the desired product and a common byproduct.

References

  • Chen, Y., Chen, Q., Tan, L., Chen, L., & Wang, X. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]

  • Request Full-text Paper PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025, December). "formation of amide byproduct in Pinner reaction". BenchChem.
  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Pinner reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Ndibe, H. C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Pinner reaction. (n.d.). Grokipedia.
  • Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Pinner Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Pinner Reaction. (2025, June 4). J&K Scientific LLC.
  • Converting Nitriles to Amides. (2024, December 1). Chemistry Steps. Retrieved from [Link]

  • Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Lewis acid-promoted Pinner reaction. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015, December 16).
  • Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Compar
  • Reactions of Nitriles. (2024, December 5). Chemistry Steps. Retrieved from [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved from [Link]

  • A Technical Guide to Computational Docking Studies of 1H-Indazole-3-Carboxamide Deriv
  • practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). PMC. Retrieved from [Link]

  • Substance Details 1-Benzyl-N-(quinolin-8-yl)-1H-indazole-3-carboxamide. (n.d.). UNODC. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving Reaction Yield for 1-Benzyl-1H-indazole-3-carboximidamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-Benzyl-1H-indazole-3-carboximidamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this valuable heterocyclic building block. As a key intermediate in the development of various pharmacologically active agents, achieving a high-yield, reproducible synthesis is critical.

This guide moves beyond a simple recitation of steps. It is structured as a series of troubleshooting questions and in-depth answers that address the common pitfalls and challenges encountered during this synthesis. We will delve into the causality behind experimental choices, providing you with the scientific rationale needed to diagnose problems and implement effective solutions.

Core Synthetic Pathway: The Pinner Reaction

The most established and reliable method for converting the readily available 1-benzyl-1H-indazole-3-carbonitrile to the target amidine is the Pinner reaction.[1][2] This two-stage process involves the acid-catalyzed addition of an alcohol to the nitrile to form a stable intermediate salt, which is then treated with ammonia to yield the final product.

G cluster_0 Stage 1: Pinner Salt Formation cluster_1 Stage 2: Ammonolysis Start 1-Benzyl-1H-indazole-3-carbonitrile PinnerSalt Ethyl imidate hydrochloride (Pinner Salt) Start->PinnerSalt  Anhydrous EtOH,  Anhydrous HCl (g),  Low Temp (0-5 °C) Amidine 1-Benzyl-1H-indazole-3-carboximidamide (Target Product) PinnerSalt->Amidine  Anhydrous NH₃  (in EtOH),  RT

Caption: General workflow for the Pinner reaction synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield of 1-Benzyl-1H-indazole-3-carboximidamide is consistently low. What are the most common culprits?

Low yield is a frequent issue in amidine synthesis and typically points to one of three areas: incomplete conversion of the starting nitrile, degradation of the intermediate Pinner salt, or hydrolysis leading to unwanted side products.[3]

A systematic diagnosis is key:

  • Verify Starting Material Conversion: First, confirm that the starting nitrile is being consumed. Monitor the reaction via TLC or LCMS after several hours. If significant starting material remains, the issue lies in the first step (Pinner salt formation). This often points to insufficient acid catalyst or the presence of moisture.

  • Isolate the Side Products: If the starting material is consumed but the yield of the desired product is low, the cause is almost certainly the formation of byproducts. The most common are the corresponding amide (1-benzyl-1H-indazole-3-carboxamide) and, subsequently, the carboxylic acid.[4][5]

  • Evaluate Reaction Conditions: Harsh conditions, particularly elevated temperatures during the Pinner salt formation or ammonolysis, can degrade the product and intermediates.[1]

G Start Low Yield Detected CheckSM Monitor Reaction: Is Starting Nitrile Consumed? Start->CheckSM SideProducts Analyze Crude Mixture: Are Amide/Acid Byproducts Present? CheckSM->SideProducts Yes Sol_SM Solution: - Increase HCl saturation - Ensure anhydrous reagents CheckSM->Sol_SM No Conditions Review Protocol: Were Anhydrous Conditions Maintained? Was Temperature Controlled? SideProducts->Conditions No Sol_SP Solution: - Rigorously exclude H₂O - Use anhydrous solvents/reagents - Work under inert atmosphere SideProducts->Sol_SP Yes Sol_Cond Solution: - Maintain 0-5 °C for Step 1 - Avoid heating during workup Conditions->Sol_Cond

Caption: Troubleshooting decision tree for low reaction yield.

Q2: I'm observing a significant amount of the amide byproduct. How can I prevent this hydrolysis?

The formation of 1-benzyl-1H-indazole-3-carboxamide is the most common side reaction and occurs when water attacks the nitrile, the intermediate imidate, or the final amidine. The carbon atom of a protonated nitrile is highly electrophilic and susceptible to nucleophilic attack by even trace amounts of water.[6][7] Preventing this requires a strict adherence to anhydrous techniques.

Core Directive: Eliminate Water.

ParameterStandard ProtocolOptimized (High-Yield) Protocol Rationale
Solvents Using a bottle of "anhydrous" ethanol.Freshly distilling ethanol from magnesium ethoxide or using a freshly opened bottle of molecular sieve-dried solvent.Commercial anhydrous solvents can absorb atmospheric moisture over time. Molecular sieves (3Å or 4Å) are essential for maintaining dryness.
Reagents Using reagents as-is.Ensuring the starting nitrile is azeotropically dried with toluene before use.The starting material itself can be a source of water.
Glassware Air-dried glassware.All glassware should be oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon.Surface-adsorbed water on glassware is a significant and often overlooked source of contamination.[8]
Atmosphere Running the reaction open to the air.Maintaining a positive pressure of an inert gas (N₂ or Ar) throughout the entire process, from reagent addition to workup.Atmospheric humidity is a constant source of water that will readily react with the intermediates.
Q3: What are the optimal conditions for forming the intermediate Pinner salt?

The formation of the alkyl imidate hydrochloride (Pinner salt) is the foundation of the synthesis. Its success hinges on creating a highly acidic, non-aqueous environment that activates the nitrile without promoting side reactions.

Detailed Protocol: Formation of Ethyl 1-Benzyl-1H-indazole-3-carboximidate Hydrochloride

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet for inert gas, a thermometer, and a gas dispersion tube for HCl introduction. Maintain a positive pressure of nitrogen.

  • Reagents:

    • Dissolve 1-benzyl-1H-indazole-3-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice-water bath.

  • HCl Gas Addition:

    • Bubble anhydrous hydrogen chloride gas through the stirred solution. CAUSALITY: Gaseous HCl is used because aqueous HCl solutions would introduce water, leading to immediate hydrolysis.[9][10] The acid protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon.

    • Maintain the temperature between 0-5 °C during the addition. CAUSALITY: The Pinner salt intermediate is thermodynamically unstable at higher temperatures and can decompose or undergo side reactions.[1]

  • Reaction & Isolation:

    • After saturation with HCl, seal the flask and allow it to stir at 0-5 °C (e.g., in a cold room or refrigerator) for 12-24 hours.

    • The Pinner salt will typically precipitate as a white crystalline solid.

    • Collect the solid by filtration under an inert atmosphere, wash with cold, anhydrous diethyl ether to remove any unreacted starting material, and dry under vacuum. Do not expose the salt to moist air for extended periods.

Q4: How do I efficiently convert the Pinner salt to the final amidine product?

This is the ammonolysis step. The Pinner salt is reacted with ammonia, which displaces the ethoxy group to form the more stable amidine.

ParameterDescriptionRationale & Expert Insight
Ammonia Source A solution of ammonia in anhydrous ethanol or methanol (typically 15-20% w/w) is ideal.Using aqueous ammonia will hydrolyze the Pinner salt directly to the ester or amide. Preparing a saturated solution of NH₃ gas in anhydrous ethanol is the best practice.
Stoichiometry A large excess of ammonia (5-10 equivalents) is recommended.This ensures the complete conversion of the Pinner salt and helps to neutralize the HCl salt, driving the reaction to completion.
Temperature The reaction is typically run at room temperature.The reaction is generally fast and exothermic. While initial addition can be done at 0 °C to control the exotherm, the reaction can then be allowed to warm to room temperature.
Monitoring Monitor by TLC or LCMS for the disappearance of the Pinner salt (which may require basification of the sample for analysis).The reaction is often complete within 2-4 hours.
Q5: What is the best strategy for purifying 1-Benzyl-1H-indazole-3-carboximidamide?

The product is a basic compound, which can be leveraged for purification. Direct chromatography of the free base can be challenging due to potential streaking on silica gel.

Recommended Purification Workflow:

  • Initial Workup: After the reaction is complete, evaporate the solvent and excess ammonia under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any ammonium salts and unreacted acid.

    • Extract the organic layer with dilute aqueous HCl (e.g., 1M). The basic amidine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Wash the acidic aqueous layer with fresh organic solvent one more time to remove any trapped impurities.

  • Isolation:

    • Cool the acidic aqueous layer in an ice bath and slowly basify with cold aqueous NaOH (e.g., 2M) or Na₂CO₃ until the pH is >10.

    • The free base of the product should precipitate out or can be extracted with a fresh portion of ethyl acetate or dichloromethane.

  • Final Polish:

    • Dry the organic extracts containing the free base over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The resulting solid can be recrystallized (e.g., from an ethanol/heptane or ethyl acetate/hexane solvent system) or subjected to column chromatography if necessary. For chromatography, consider using a silica gel column deactivated with triethylamine (e.g., eluting with a gradient of methanol in dichloromethane containing 0.5% triethylamine) to improve peak shape.

References
  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • Kamal, A., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929. Retrieved from [Link]

  • Varvounis, G., et al. (2004). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2004(5), 59-66. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Amidine synthesis from acetonitrile activated by rhenium selenide clusters. Retrieved from [Link]

  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • HETEROCYCLES. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Vol. 43, No. 12. Retrieved from [Link]

  • Sharma, A., et al. (n.d.). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. PMC. Retrieved from [Link]

  • Reddy, V.P., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts. ACS Catalysis. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC. Retrieved from [Link]

  • Chem-Station. (2017). Pinner Reaction. Retrieved from [Link]

Sources

"identification of byproducts in 1-Benzyl-1H-indazole-3-carboximidamide synthesis"

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1H-indazole-3-carboximidamide. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts and synthetic challenges. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively optimize your synthetic protocols.

Introduction to the Synthetic Landscape

The synthesis of 1-Benzyl-1H-indazole-3-carboximidamide, a key structural motif in medicinal chemistry, presents a unique set of challenges. While seemingly straightforward, the pathway to this target molecule is often complicated by issues of regioselectivity, functional group stability, and the formation of closely related impurities. This guide will navigate you through these complexities, ensuring a higher success rate and purity in your reactions.

The most common synthetic routes to 1-Benzyl-1H-indazole-3-carboximidamide typically involve two key stages:

  • Formation of the 1-Benzyl-1H-indazole-3-carbonitrile precursor: This step often involves the N-benzylation of an indazole-3-carbonitrile or a related precursor.

  • Conversion of the nitrile to the carboximidamide: This is commonly achieved via the Pinner reaction or related methodologies.

Each of these stages is prone to the formation of specific byproducts, which will be addressed in detail in the following sections.

Troubleshooting Guide: From Reaction to Purification

This section addresses specific problems you may encounter during the synthesis of 1-Benzyl-1H-indazole-3-carboximidamide, providing potential causes and actionable solutions.

Problem 1: Presence of an Isomeric Impurity with Identical Mass

Symptom: Your LC-MS analysis shows a peak with the same mass as your desired product, but with a different retention time. ¹H NMR may show a complex mixture of aromatic and benzylic protons.

Probable Cause: The most common byproduct in the N-alkylation of indazoles is the formation of the undesired N-2 regioisomer, 2-Benzyl-1H-indazole-3-carboximidamide.[1] The nitrogen atoms at the N-1 and N-2 positions of the indazole ring have different nucleophilicities, and the ratio of N-1 to N-2 alkylation is highly dependent on the reaction conditions.[1]

Solutions:

  • Optimize N-Benzylation Conditions:

    • Choice of Base and Solvent: The selection of the base and solvent system is critical for controlling regioselectivity. A combination of a milder base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) often favors the formation of the desired N-1 isomer. Stronger bases like NaH can lead to increased amounts of the N-2 isomer.

    • Temperature Control: Running the benzylation at lower temperatures can sometimes improve the selectivity for the N-1 position.

  • Purification Strategies:

    • Column Chromatography: While challenging due to the similar polarity of the isomers, careful optimization of the solvent system for silica gel chromatography can allow for their separation.[2][3] A shallow gradient and a long column can improve resolution.

    • Recrystallization: It is sometimes possible to selectively crystallize one isomer from a suitable solvent mixture, leaving the other in the mother liquor.[4] Experimentation with different solvent systems (e.g., acetone/water, ethanol/water) is recommended.[4]

Problem 2: Significant Peak Corresponding to the Amide or Carboxylic Acid

Symptom: Your analytical data (LC-MS, IR) indicates the presence of 1-Benzyl-1H-indazole-3-carboxamide or 1-Benzyl-1H-indazole-3-carboxylic acid.

Probable Cause: This is a common issue arising from the hydrolysis of the target carboximidamide or an intermediate during the reaction or workup. The Pinner reaction, used to convert the nitrile to the carboximidamide, proceeds through an imino ester intermediate which is highly susceptible to hydrolysis.[5][6] Even the final carboximidamide product can hydrolyze under acidic or basic conditions.[1][7][8][9][10][11]

Solutions:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents for the Pinner reaction (or similar methods) are scrupulously dry. The presence of water will lead to the formation of the ester, which can then hydrolyze to the carboxylic acid, or direct hydrolysis of the imino ester to the amide.

  • Controlled Workup: During the workup, avoid prolonged exposure to strong acids or bases. If an aqueous wash is necessary, use neutral or mildly basic solutions (e.g., saturated sodium bicarbonate) and minimize the contact time.

  • Reaction Monitoring: Carefully monitor the progress of the nitrile conversion. Over-extending the reaction time, especially under harsh conditions, can increase the likelihood of hydrolysis.

Problem 3: Presence of Unbenzylated Indazole Starting Material

Symptom: You detect the presence of indazole-3-carboximidamide or indazole-3-carbonitrile in your final product.

Probable Cause: Incomplete N-benzylation reaction. This can be due to several factors:

  • Insufficient Reagents: The molar ratio of benzyl halide or the base may be too low.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion.

  • Deactivation of Reagents: The benzylating agent may have degraded, or the base may be of poor quality.

Solutions:

  • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the benzylating agent and the base.

  • Optimize Reaction Conditions: Increase the reaction temperature or extend the reaction time, while monitoring for the formation of other impurities.

  • Reagent Quality: Use freshly opened or purified reagents.

Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm the structure of the N-1 vs. N-2 benzyl isomer?

A1: Unambiguous structure determination can be achieved using 2D NMR techniques. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool. For the desired N-1 isomer, you will observe a correlation between the benzylic protons (-CH₂-) and the C7a carbon of the indazole ring. In contrast, the benzylic protons of the N-2 isomer will show a correlation to the C3 carbon.

Q2: I am seeing a byproduct with a mass corresponding to a dimer of my indazole starting material. How can I avoid this?

A2: Dimerization can occur during the synthesis of the indazole ring itself, especially under high temperatures.[12] If you are preparing your own indazole precursor, ensure that the cyclization conditions are optimized for temperature and reaction time to minimize this side reaction.

Q3: My purification by column chromatography is not giving a clean separation of the N-1 and N-2 isomers. What else can I try?

A3: If standard silica gel chromatography is ineffective, you can explore other options. Reverse-phase chromatography can sometimes provide a different selectivity. Alternatively, preparative HPLC is a more powerful tool for separating closely related isomers.[13] In some cases, derivatization of the mixture (e.g., by protecting a functional group) can alter the chromatographic properties enough to allow for separation, followed by a deprotection step.[3]

Q4: Can I use a one-pot procedure for the N-benzylation and nitrile conversion?

A4: While one-pot reactions can be efficient, they are often challenging to optimize when dealing with sensitive functional groups. The conditions required for N-benzylation (typically basic) and the Pinner reaction (acidic) are generally incompatible. A stepwise approach with isolation and purification of the 1-benzyl-1H-indazole-3-carbonitrile intermediate is highly recommended to ensure the purity of the final product.

Data and Protocols

Table 1: Common Byproducts in 1-Benzyl-1H-indazole-3-carboximidamide Synthesis
Byproduct NameMolecular FormulaProbable OriginIdentification Notes
2-Benzyl-1H-indazole-3-carboximidamideC₁₅H₁₄N₄N-2 benzylationSame mass as the product, different NMR, different HPLC retention time.
1-Benzyl-1H-indazole-3-carboxamideC₁₅H₁₃N₃OHydrolysis of the carboximidamide or intermediateMass is 1 unit higher than the product.
1-Benzyl-1H-indazole-3-carboxylic acidC₁₅H₁₂N₂O₂Hydrolysis of the carboximidamide or intermediateMass is 2 units higher than the product.
Indazole-3-carboximidamideC₈H₈N₄Incomplete N-benzylationMass is significantly lower than the product.
1-Benzyl-1H-indazoleC₁₄H₁₂N₂Decarboxylation of the carboxylic acid precursorMass lacks the carboximidamide group.
Protocol: Purification of 1-Benzyl-1H-indazole-3-carbonitrile from the N-2 Isomer

This protocol provides a general guideline for the separation of the N-1 and N-2 benzylated isomers of the carbonitrile precursor by silica gel column chromatography.

  • Prepare the Column: Use a silica gel column with a high length-to-diameter ratio (e.g., 40:1) to maximize resolution.

  • Select the Mobile Phase: A non-polar/polar solvent system such as hexane/ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate).

  • Load the Sample: Dissolve the crude mixture in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elute with a Shallow Gradient: Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate over many column volumes).

  • Monitor Fractions: Collect small fractions and analyze them by TLC or LC-MS to identify the pure fractions of each isomer. The N-1 isomer is typically less polar and will elute first.

  • Combine and Concentrate: Combine the pure fractions of the desired 1-Benzyl-1H-indazole-3-carbonitrile and remove the solvent under reduced pressure.

Visualizing the Challenges

Diagram 1: N-1 vs. N-2 Benzylation of Indazole

G Indazole Indazole-3-carbonitrile Base Base (e.g., K₂CO₃) Indazole->Base Deprotonation N1_Product 1-Benzyl-1H-indazole-3-carbonitrile (Desired Product) Base->N1_Product N-1 Attack on Benzyl Halide N2_Product 2-Benzyl-1H-indazole-3-carbonitrile (Byproduct) Base->N2_Product N-2 Attack on Benzyl Halide BenzylHalide Benzyl Halide BenzylHalide->N1_Product BenzylHalide->N2_Product G Nitrile 1-Benzyl-1H-indazole-3-carbonitrile Pinner Pinner Reaction (Alcohol, HCl) Nitrile->Pinner IminoEster Imino Ester Intermediate Pinner->IminoEster Ammonia Ammonia IminoEster->Ammonia Water1 H₂O (Trace) IminoEster->Water1 Product 1-Benzyl-1H-indazole-3-carboximidamide (Target Product) Ammonia->Product Amide 1-Benzyl-1H-indazole-3-carboxamide (Byproduct) Water1->Amide Water2 H₂O (Excess) Amide->Water2 CarboxylicAcid 1-Benzyl-1H-indazole-3-carboxylic Acid (Byproduct) Water2->CarboxylicAcid

Caption: Formation of hydrolysis byproducts during the synthesis of the target molecule.

References

  • Yadav, D. K., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14, 12345-12367.
  • Daicel Pharma. (n.d.). Granisetron Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Acta Poloniae Pharmaceutica. (2007). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 64(2), 107-113.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Pharmaffiliates. (n.d.). Granisetron-impurities. Retrieved from [Link]

  • Silvestrini, B., et al. (1968). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. Journal of Medicinal Chemistry, 11(6), 1158-1161.
  • Gualcos, B., et al. (2022). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Molecules, 27(22), 7890.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • T. Kamijo, et al. (1996).
  • Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326.
  • Swamy, G. N., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]

  • Wang, X., et al. (2022). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites, 12(11), 1083.
  • ResearchGate. (n.d.). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Beilstein Journals. (2013, August 2). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Coupling Reagents for Indazole-3-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical resource for scientists and researchers engaged in the synthesis of indazole-3-carboxamides. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the crucial amide coupling step. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Indazole-3-carboxamides are a significant class of compounds in medicinal chemistry, often investigated for their potent biological activities.[1][2] The construction of the C3-amide bond is a pivotal step in their synthesis, typically achieved by coupling indazole-3-carboxylic acid with a primary or secondary amine.[1][3] However, this seemingly straightforward transformation is frequently plagued by issues such as low yields, sluggish reactions, and the formation of tenacious byproducts. The selection of an appropriate coupling reagent and the fine-tuning of reaction conditions are paramount to success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your strategy before you begin or when planning a new synthetic route.

Q1: What are the main classes of coupling reagents, and how do they work?

Amide coupling reagents function by activating the carboxylic acid group, converting the hydroxyl into a better leaving group and making the carbonyl carbon more susceptible to nucleophilic attack by an amine.[4] They are broadly categorized into three main families:

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine. To improve efficiency and suppress side reactions like racemization, carbodiimides are almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5][6]

  • Onium Salts (Uronium/Aminium & Phosphonium): These are generally more powerful and lead to faster, cleaner reactions, albeit at a higher cost.

    • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents incorporate a HOBt or HOAt moiety within their structure. They react with the carboxylic acid to generate the corresponding active ester in situ, leading to high yields and low rates of epimerization.[5] HATU, which is based on HOAt, is often more reactive than HBTU.[5]

    • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these reagents generate active esters. They are known for their high reactivity and are particularly effective for coupling sterically hindered substrates.[5]

Q2: What are the most common side reactions during the amide coupling step and how can I prevent them?

Understanding potential side reactions is crucial for proactive troubleshooting.

  • N-Acylurea Formation: This is the most common byproduct when using carbodiimides (like EDC or DCC) without an additive.[7][8] The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea if the amine is not sufficiently nucleophilic or present to intercept it quickly.[8]

    • Prevention: The standard solution is to include 1-1.2 equivalents of HOBt or HOAt. These additives act as nucleophilic catalysts, trapping the O-acylisourea to form an active ester that is more stable to rearrangement but still highly reactive towards the amine.[9]

  • Epimerization/Racemization: If your indazole-3-carboxylic acid or amine contains a chiral center (especially an α-amino acid), racemization is a significant risk. It can occur via the formation of an oxazolone intermediate under harsh conditions.[8]

    • Prevention: Use of additives like HOBt and particularly HOAt is highly effective at suppressing racemization.[5] Reagents like HATU are preferred for sensitive substrates. It is also critical to use a non-nucleophilic base (e.g., DIPEA, TEA) and avoid excessive heat.

  • Guanidinium Byproduct Formation: Uronium/aminium reagents like HATU can react with the amine coupling partner to form a guanidinium byproduct, consuming both the reagent and the amine.[10]

    • Prevention: The order of addition is critical. Always activate the carboxylic acid with the coupling reagent before adding the amine. A short pre-activation time of 5-15 minutes is typically sufficient.

Q3: How do I select the best coupling reagent for my specific substrates?

There is no single "best" reagent; the choice is substrate-dependent.

  • For simple, unhindered amines: A cost-effective system like EDC/HOBt is often sufficient.[11]

  • For poorly nucleophilic or electron-deficient amines: A more powerful uronium salt like HATU is recommended to drive the reaction to completion.[12][13]

  • For sterically hindered substrates (acid or amine): Phosphonium salts like PyBOP or the highly reactive PyAOP are excellent choices.[5]

  • For large-scale synthesis: The cost and ease of byproduct removal become significant factors. EDC is advantageous because its urea byproduct is water-soluble and easily removed by aqueous workup.[5]

Part 2: Troubleshooting Guide

This guide addresses specific experimental failures in a "Problem-Cause-Solution" format.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Yield of Amide Product 1. Inefficient Carboxylic Acid Activation: The coupling reagent is not potent enough for your substrate.[8] 2. Poor Amine Nucleophilicity: The amine is electron-deficient or sterically hindered. 3. Poor Reagent/Solvent Quality: Reagents may be old or solvents may contain water, which hydrolyzes the activated intermediate.[7] 4. Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature.1. Switch Coupling Reagent: If using EDC/HOBt, upgrade to HATU or PyBOP. These are significantly more reactive and can overcome higher activation barriers.[7] 2. Increase Equivalents: Use a slight excess (1.1-1.2 eq) of the coupling reagent and the amine relative to the carboxylic acid.[7] 3. Verify Reagent Quality: Use fresh, high-purity coupling reagents and strictly anhydrous solvents (like DMF or DCM). 4. Optimize Conditions: Screen different non-nucleophilic bases (DIPEA is often superior to TEA). Gently heating the reaction (e.g., to 40-50 °C) can sometimes drive sluggish reactions, but monitor for decomposition.[7]
Significant N-Acylurea Byproduct Observed Carbodiimide Rearrangement: You are using a carbodiimide (e.g., EDC) and the amine is not reacting quickly enough with the O-acylisourea intermediate.[8]1. Add an Auxiliary Nucleophile: Ensure you are using at least 1 equivalent of HOBt or HOAt with your EDC. This is the most common and effective solution.[9] 2. Change Reagent Class: Switch to a uronium (HATU) or phosphonium (PyBOP) reagent. These reagents do not form an O-acylisourea intermediate and thus cannot form this byproduct.[5]
Reaction Stalls and Does Not Go to Completion 1. Poor Solubility: One of the starting materials or the activated intermediate may have poor solubility in the chosen solvent. 2. Product Inhibition: The product may be precipitating out of solution, preventing the reaction from completing. 3. Insufficient Reagent: The coupling reagent may have degraded or been consumed by side reactions.1. Change Solvent: Switch to a more polar aprotic solvent like DMF or NMP to improve solubility. 2. Add More Reagent: A small, fresh charge of the coupling reagent can sometimes restart a stalled reaction. 3. Increase Temperature: As a last resort, a moderate increase in temperature can improve both solubility and reaction rate.

Part 3: Comparative Data & Reagent Selection

The following table provides a summary to guide your choice of coupling reagent for indazole-3-carboxamide synthesis.

Reagent SystemRelative ReactivityKey AdvantagesKey DisadvantagesBest For...
EDC / HOBt ModerateLow cost; water-soluble urea byproduct (easy removal); well-established.[5]Risk of N-acylurea formation; moderate reactivity; HOBt has safety concerns when anhydrous.[8][9]Routine couplings, scale-up, unchallenging substrates.
HATU / Base Very HighExtremely fast and efficient; low rate of racemization; based on more reactive HOAt.[5]High cost; can react with amine if addition order is wrong; byproduct removal can be tricky.Difficult couplings, electron-poor amines, sterically hindered substrates, chiral materials.
PyBOP / Base HighHigh reactivity; good for hindered substrates; less risk of guanidinium formation than HATU.High cost; produces carcinogenic HMPA as a byproduct (BOP reagent); phosphonium byproducts require chromatography.[5]Sterically demanding couplings where HATU might fail.
COMU / Base Very HighSafer (Oxyma-based, avoids potentially explosive HOBt/HOAt); highly reactive and soluble.[5][14]Very high cost; newer reagent, so less literature precedent for specific systems.Situations where safety is paramount and high reactivity is needed.

Part 4: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrates.

Protocol 1: General Procedure for Indazole-3-Carboxamide Synthesis using EDC/HOBt

dot digraph "EDC_HOBt_Protocol" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Workflow for EDC/HOBt mediated coupling.

Methodology:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add EDC·HCl (1.2 eq).[2]

  • Stir the reaction mixture at room temperature for 15 minutes for pre-activation.

  • Add the desired amine (1.1 eq) followed by diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product or to prepare for extraction.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indazole-3-carboxamide.

Protocol 2: Optimized Procedure for Difficult Couplings using HATU

Methodology:

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1H-indazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[12]

  • Add DIPEA (2.0 eq) and stir the mixture for 5-10 minutes at room temperature.

  • Add the amine (1.1 eq) to the activated acid solution.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. Monitor by TLC or LC-MS.

  • Workup and purification are performed as described in Protocol 1.

Part 5: Mechanistic Diagrams

Understanding the mechanism helps in rationalizing reagent choice and troubleshooting.

dot digraph "Amide_Coupling_Mechanism" { graph [splines=true, overlap=false, nodesep=0.6, ranksep=1.0]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Comparative mechanisms of amide bond formation.

References

  • Common side reactions in the synthesis of indazole-3-carboxamides. Benchchem.
  • Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Benchchem.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES.
  • Coupling Reagents. Aapptec Peptides.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • The Rise of Synthetic Cannabinoids: An In-depth Technical Guide to Indazole-3-Carboxamide Derivatives. Benchchem.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Publications.
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Choosing amide coupling agent. Reddit.

Sources

"troubleshooting poor solubility of 1-Benzyl-1H-indazole-3-carboximidamide"

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and foundational knowledge for researchers working with 1-Benzyl-1H-indazole-3-carboximidamide. Given its complex structure, featuring a large non-polar benzyl group, a heteroaromatic indazole core, and a basic carboximidamide functional group, achieving desired solubility can be a significant challenge. This document is structured to address common issues in a direct question-and-answer format, explaining the chemical principles behind each recommendation.

Frequently Asked Questions & Initial Troubleshooting

Q1: I'm starting a new project with 1-Benzyl-1H-indazole-3-carboximidamide. What are its expected solubility characteristics and where should I begin?

A1: Based on its molecular structure, 1-Benzyl-1H-indazole-3-carboximidamide is predicted to be poorly soluble in water but soluble in polar aprotic organic solvents.[1][2][3]

  • Lipophilicity: The large, non-polar benzyl group and the fused benzene ring of the indazole core contribute to significant lipophilicity (hydrophobicity).

  • Polarity & Basicity: The indazole ring system and, more importantly, the carboximidamide group, introduce polarity and basicity. The carboximidamide group is the key to manipulating aqueous solubility. It contains basic nitrogen atoms that can be protonated in an acidic environment.

Initial Recommendation: For most applications, begin by preparing a high-concentration stock solution in an organic solvent. The most common choices are Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] From this stock, you can perform serial dilutions into your final aqueous or semi-aqueous medium.

Q2: My compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What is the first and simplest thing I should try?

A2: The first step is to leverage the basicity of the carboximidamide group by adjusting the pH of your aqueous buffer. Protonating this group will create a positively charged salt form of the molecule, which will be significantly more soluble in polar solvents like water.

Causality: The Henderson-Hasselbalch equation dictates that at a pH below the pKa of the basic functional group, the protonated (ionized) form will dominate. While the exact pKa of this specific carboximidamide is not readily published, amidine groups are typically basic, with pKa values for their conjugate acids often in the range of 9-12. Therefore, lowering the pH will increase the ratio of the soluble, protonated form.

Actionable Step: Prepare a small, trial batch of your desired aqueous buffer and, while stirring, add 0.1 M HCl dropwise to lower the pH to ~5. Attempt to dissolve the compound in this acidified buffer. This simple pH adjustment is often sufficient to achieve dissolution.[4][5]

Q3: I tried diluting my 10 mM DMSO stock into my cell culture media (pH ~7.4) and immediately saw a cloudy precipitate. What is happening?

A3: You are observing "kinetic" insolubility, a very common issue in drug discovery research. When your highly concentrated DMSO stock is rapidly diluted into an aqueous environment where the compound has low thermodynamic solubility, it crashes out of solution before the solvent molecules can properly solvate it.[6]

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure your final DMSO concentration in the assay is as low as possible, typically ≤0.5%, as DMSO can have its own biological effects.

  • Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock to a smaller volume first, vortexing vigorously, and then bringing it up to the final volume.

  • Lower the pH of the Aqueous Medium: As described in Q2, pre-adjusting your buffer to a more acidic pH (e.g., pH 5-6) before adding the DMSO stock can prevent precipitation by keeping the compound in its more soluble, protonated state.

  • Use a Co-solvent: If pH adjustment is not an option for your experiment, consider using a co-solvent. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes.[4][5]

Q4: Can I heat the sample to get it into solution?

A4: Yes, gentle heating (e.g., 37-40°C) can increase the rate of dissolution and the solubility limit. However, this must be done with caution.

Trustworthiness Protocol (Self-Validation): Before relying on heat, you must assess the thermal stability of your compound. Indazole derivatives can be susceptible to degradation under stress conditions.[1]

  • Prepare two identical small-scale solutions in a suitable solvent.

  • Keep one sample at room temperature (Control).

  • Heat the other sample to your desired temperature (e.g., 40°C) for 1-2 hours.

  • Analyze both samples by HPLC or LC-MS. If you observe new peaks or a decrease in the main peak area in the heated sample compared to the control, your compound is degrading and heating should be avoided.

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Approach to Solubilization

This flowchart provides a logical progression of steps to troubleshoot solubility issues.

G start Start: Compound Fails to Dissolve prep_stock Prepare 10-50 mM Stock in 100% DMSO or DMF start->prep_stock dilute Dilute Stock into Aqueous Buffer (e.g., PBS pH 7.4) prep_stock->dilute observe Precipitation? dilute->observe ph_adjust Lower Buffer pH to 4-5 with 0.1 M HCl observe->ph_adjust Yes success Success: Compound Solubilized observe->success No re_dilute_ph Re-attempt Dilution into Acidified Buffer ph_adjust->re_dilute_ph observe_ph Precipitation? re_dilute_ph->observe_ph gentle_heat Try Gentle Heating (37°C) with Stirring (Check Stability First!) observe_ph->gentle_heat Yes observe_ph->success No observe_heat Dissolved? gentle_heat->observe_heat cosolvent Advanced: Use Co-solvents (e.g., PEG-400, Ethanol) or Excipients (e.g., Cyclodextrin) observe_heat->cosolvent No observe_heat->success Yes fail Failure: Re-evaluate Formulation Strategy cosolvent->fail

Caption: Logical workflow for troubleshooting solubility.

Understanding the "Why": Chemical Principles

The solubility of 1-Benzyl-1H-indazole-3-carboximidamide is governed by the equilibrium between its neutral and protonated forms.

Caption: pH-dependent ionization equilibrium. (Note: As I cannot generate images, the DOT script above is a template. A visual representation would show the chemical structure of the carboximidamide group in its neutral (C=NH) and protonated (C-NH2⁺) forms, linked by equilibrium arrows.)

This equilibrium illustrates that by adding acid (H⁺), the reaction is driven towards the protonated, more soluble form.

Data Summary: Recommended Starting Solvents
SolventTypePolarityBoiling Point (°C)Notes
DMSO Polar AproticHigh189Excellent for creating high-concentration stocks. Can be toxic to some cells at >0.5%.[1][5]
DMF Polar AproticHigh153Good alternative to DMSO. Also has potential cellular toxicity.[1]
Ethanol Polar ProticMedium78.4Useful as a co-solvent. Less toxic than DMSO/DMF for many biological systems.
Methanol Polar ProticHigh64.7Primarily used for analytical purposes (e.g., LC-MS). Generally too toxic for in-vitro assays.

Experimental Protocol: Kinetic Solubility Assessment in Aqueous Buffer

This protocol helps determine the maximum concentration at which your compound remains soluble when diluted from a DMSO stock into an aqueous buffer.[1]

Materials:

  • 1-Benzyl-1H-indazole-3-carboximidamide

  • 100% DMSO

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (polypropylene recommended)

  • Plate shaker

  • HPLC-UV or LC-MS/MS for analysis

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In the 96-well plate, perform serial dilutions of your stock in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution into Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your aqueous buffer. This maintains a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature with gentle shaking for 2 hours.

  • Visual Inspection: After incubation, visually inspect each well for signs of precipitation (cloudiness, solid particles).

  • Analysis: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to an analysis plate and determine the concentration of the compound remaining in solution using a validated HPLC or LC-MS method.

  • Determination: The kinetic solubility is the highest concentration at which no significant loss of compound (compared to a similarly diluted standard in a fully organic solvent like acetonitrile) is observed.

By following these structured troubleshooting guides and understanding the underlying chemical principles, researchers can effectively overcome the solubility challenges presented by 1-Benzyl-1H-indazole-3-carboximidamide and ensure reliable, reproducible experimental results.

References

  • An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Benchchem.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. (2022).
  • Indazole. Grokipedia.
  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. (2016).
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022).
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. (2010).
  • Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. (2023).
  • [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. PubMed. (1981).
  • Table of pKa and pI values. University of Calgary.
  • Approximate pKa chart of the functional groups: values to know.
  • pKa Values. OrganicChemistryData.org.

Sources

"refining purification techniques for 1-Benzyl-1H-indazole-3-carboximidamide"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole-Amidine Derivatives. As a Senior Application Scientist, I frequently consult on the isolation of amphiphilic molecules like 1-Benzyl-1H-indazole-3-carboximidamide .

This molecule presents a classic chromatographic dichotomy: it possesses a highly lipophilic 1-benzyl-1H-indazole core coupled with a highly polar, strongly basic carboximidamide (amidine) moiety (pKa ~11–12). This unique structural combination often leads to severe peak tailing, irreversible column binding, and poor recovery if the underlying chemical causality is not addressed.

Below is our comprehensive troubleshooting guide, designed to provide you with self-validating protocols and mechanistic insights to master the purification of this compound.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my 1-Benzyl-1H-indazole-3-carboximidamide streak heavily and fail to elute on standard normal-phase silica gel? The Causality: The amidine group is exceptionally basic. On standard normal-phase silica, the protonated amidine interacts irreversibly via strong hydrogen bonding and ionic interactions with the weakly acidic free silanol groups (-SiOH) on the silica surface. The Solution: You must actively suppress the ionization of the silanols and neutralize the basicity of the amidine. Utilizing a highly polar, basic mobile phase system—such as Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 10:1:0.1)—forces the ammonium hydroxide to outcompete the amidine for the silanol binding sites, allowing your target compound to elute as a sharp, discrete band.

Q2: I am using Reverse-Phase HPLC (RP-HPLC), but I observe severe peak tailing and unpredictable retention times. How can I correct this? The Causality: In unbuffered or neutrally buffered aqueous mobile phases, the amidine exists in a dynamic, partially ionized state. This leads to secondary electrostatic interactions with residual unendcapped silanols on the C18 stationary phase, causing band broadening. The Solution: You must operate at a pH significantly below the pKa of the amidine to ensure it is 100% protonated. Adding 0.01% to 0.1% Trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases acts as a hydrophobic ion-pairing agent. The lipophilic trifluoroacetate counterion pairs with the protonated amidine, neutralizing its charge, increasing its retention on the C18 column, and drastically sharpening the peak[1].

Q3: My crude synthetic mixture contains numerous neutral and acidic impurities. Is there a way to selectively capture the amidine before attempting chromatography? The Causality: Yes. Strong Cation Exchange (SCX) chromatography is the gold standard for basic amidines. Because the amidine is fully protonated at slightly acidic to neutral pH, it will bind with high affinity to the negatively charged sulfonic acid groups of an SCX resin. Neutral and acidic impurities lack this positive charge and are easily washed away[2].

Section 2: Purification Workflows & Quantitative Data

PurificationWorkflow Start Crude 1-Benzyl-1H-indazole- 3-carboximidamide Decision1 Primary Impurity Type? Start->Decision1 SCX Strong Cation Exchange (SCX) Capture & Release Decision1->SCX Neutral/Acidic Impurities Silica Normal Phase Silica (DCM/MeOH/NH4OH) Decision1->Silica Lipophilic Impurities RPHPLC RP-HPLC (C18) with 0.1% TFA Decision1->RPHPLC Closely Related Analogues Pure Pure Amidine Salt/Free Base SCX->Pure Silica->Pure RPHPLC->Pure

Decision matrix for selecting the optimal purification route for amidine derivatives.

Table 1: Comparison of RP-HPLC Modifiers for Amidine Purification
Mobile Phase ModifierConcentrationpH RangeEffect on Amidine Peak ShapeMechanism of Action
None (Water/MeCN) N/A~6.0 - 7.0Severe Tailing, BroadMixed ionization states; secondary silanol interactions.
Formic Acid (FA) 0.1% v/v~2.7Moderate TailingProtonates amidine, but possesses weak ion-pairing capability.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v~2.0Sharp, SymmetricalFull protonation + strong hydrophobic ion-pairing[1].
Ammonium Hydroxide 0.1% v/v~10.5ExcellentSuppresses ionization; requires high-pH stable C18 columns.

Section 3: Self-Validating Experimental Protocols

Protocol A: Strong Cation Exchange (SCX) Enrichment

This protocol leverages the inherent basicity of the carboximidamide to selectively isolate it from complex crude mixtures[2].

  • Resin Preparation: Swell 5g of SCX resin (propylsulfonic acid functionalized silica) in Methanol (50 mL) for 15 minutes. Pack evenly into a glass frit column.

  • Equilibration: Wash the column with 3 column volumes (CV) of 1% Acetic Acid in Methanol to ensure the resin is fully protonated.

  • Loading: Dissolve the crude 1-Benzyl-1H-indazole-3-carboximidamide in a minimum volume of 1% Acetic Acid in Methanol. Load onto the column at a gravity flow rate of 1-2 mL/min.

  • Washing (Self-Validation Step): Wash with 3 CV of Methanol, followed by 3 CV of Dichloromethane, and finally 3 CV of Methanol.

    • Validation Check: Spot the wash fractions on a TLC plate and visualize under UV (254 nm). No amidine should be present in these fractions, confirming 100% retention on the resin.

  • Elution: Elute the target compound using 3 CV of 2M Ammonia in Methanol. The ammonia deprotonates the amidine, breaking the ionic bond with the resin.

  • Recovery: Concentrate the basic eluent under reduced pressure to yield the highly pure free base of the amidine.

SCXMechanism Load Step 1: Loading Amidine (H+) + Impurities Acidic pH Bind Step 2: Binding Amidine(H+) binds to -SO3(-) Resin Load->Bind Apply to Column Wash Step 3: Washing Neutral/Acidic Impurities Elute Bind->Wash Wash with MeOH Elute Step 4: Elution NH3/MeOH neutralizes Amidine to Free Base Wash->Elute Apply 2M NH3 Collect Step 5: Collection Pure Amidine Recovered Elute->Collect Desorption

Mechanistic workflow of Strong Cation Exchange (SCX) for amidine isolation.

Table 2: Typical SCX Recovery Profile for Amidine Derivatives
FractionSolvent SystemExpected Amidine Recovery (%)Impurity Clearance
Load 1% AcOH in MeOH0% (Bound to resin)N/A
Wash 1 100% Methanol0%Removes polar neutral impurities
Wash 2 100% Dichloromethane0%Removes lipophilic neutral impurities
Elution 2M NH3 in Methanol>95%Target compound isolated
Protocol B: Preparative RP-HPLC Purification (TFA Method)

Utilizing TFA ensures the amidine is locked into a single protonated state, preventing peak broadening, while the fluorinated counterion increases lipophilicity for optimal C18 interaction[3].

  • System Setup: Equip a preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade H2O containing 0.1% v/v TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% v/v TFA.

  • Sample Preparation: Dissolve the SCX-enriched amidine in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.45 µm PTFE syringe filter to protect the column.

  • Gradient Elution: Run a linear gradient from 10% B to 80% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection & Collection (Self-Validation Step): Monitor UV absorbance at 254 nm (for the indazole core) and 220 nm (for the amidine). Collect the major peak.

    • Validation Check: Before pooling fractions, analyze a 10 µL aliquot via analytical LC-MS. The target mass for the free base is [M+H]+ m/z 251.1. Only pool fractions demonstrating >95% UV purity.

  • Isolation: Lyophilize the pooled fractions to obtain 1-Benzyl-1H-indazole-3-carboximidamide as a stable, crystalline trifluoroacetate salt.

References

  • European Patent Office. "FLUORINE-SUBSTITUTED INDAZOLE COMPOUNDS AND USES THEREOF." EP 3609883 B1. 3

  • Wiley-VCH. "Supporting Information: (±)-Hexacyclic Amidine." Chemistry - A European Journal.

  • Analytical Chemistry. "Novel Amidinating Cross-Linker for Facilitating Analyses of Protein Structures and Interactions." ACS Publications, 2010.2

  • Journal of Medicinal Chemistry. "Discovery, Biological Evaluation, and Structure−Activity Relationship of Amidine Based Sphingosine Kinase Inhibitors." ACS Publications, 2010. 1

Sources

"minimizing impurities in 1-Benzyl-1H-indazole-3-carboximidamide production"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-1H-indazole-3-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important scaffold. As a key intermediate in medicinal chemistry, particularly for developing potent kinase inhibitors, achieving high purity is paramount for reliable biological data.[1] This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you minimize impurities and maximize yield.

Core Synthesis Overview and Impurity Hotspots

The most common synthetic route to 1-Benzyl-1H-indazole-3-carboximidamide hydrochloride involves a three-stage process. Each stage presents unique challenges and potential impurity-generating side reactions that must be controlled.

Synthesis_Impurity_Workflow Start Indazole-3-carbonitrile (Starting Material) Step1 Step 1: N-Benzylation Start->Step1 Intermediate 1-Benzyl-1H-indazole-3-carbonitrile Step1->Intermediate Impurity1 Impurity A: N2-Benzyl Isomer Step1->Impurity1 Poor Regioselectivity Step2 Step 2: Pinner Reaction (Imidate Formation) Intermediate->Step2 Impurity4 Unreacted Nitrile Intermediate->Impurity4 Incomplete Reaction PinnerSalt Pinner Salt Intermediate Step2->PinnerSalt Impurity3 Impurity C: Ester Byproduct Step2->Impurity3 Incomplete Ammonolysis + Alcohol Step3 Step 3: Ammonolysis PinnerSalt->Step3 Impurity2 Impurity B: Amide Hydrolysis Product PinnerSalt->Impurity2 Hydrolysis Product 1-Benzyl-1H-indazole-3-carboximidamide HCl (Final Product) Step3->Product Step3->Impurity2 Water Contamination Benzylation_Troubleshooting Start N-Benzylation of Indazole-3-carbonitrile CheckPurity Analyze Crude Product by LC-MS / NMR: Significant N2 Isomer Detected? Start->CheckPurity Good N1:N2 Ratio > 98:2 Proceed to Next Step CheckPurity->Good No Bad N1:N2 Ratio < 98:2 Implement Corrective Actions CheckPurity->Bad Yes Action1 1. Switch Base to Sodium Hydride (NaH) (60% in mineral oil) Bad->Action1 Action2 2. Use Anhydrous THF as Solvent Action1->Action2 Action3 3. Control Temperature: - Add NaH at 0 °C - Add Benzyl Bromide at 0 °C - Allow to warm to RT Action2->Action3 Action4 4. Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry solvents Action3->Action4

Caption: Decision workflow for optimizing N1-benzylation selectivity.

Detailed Protocol: Regioselective N1-Benzylation

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-indazole-3-carbonitrile (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to create a ~0.2 M solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from isopropanol or by column chromatography if minor impurities persist.

ConditionRecommended for N1-SelectivityRationale
Base Sodium Hydride (NaH)Non-nucleophilic, strong base. Cation directs alkylation to N1. [2][3]
Solvent Tetrahydrofuran (THF), AnhydrousAprotic, less polar solvent favors N1 alkylation. [4]
Temperature 0 °C to Room TempControlled addition at low temperature minimizes side reactions.
Leaving Group Bromide (Bn-Br)Good balance of reactivity. Chloride is less reactive, iodide is more reactive but costlier.
Question 2: My final product is contaminated with the corresponding amide (1-Benzyl-1H-indazole-3-carboxamide). How can I prevent this?

The formation of the amide impurity is a classic issue when performing the Pinner reaction, arising from the hydrolysis of intermediates or the final product. [5][6] Root Cause Analysis: The Pinner reaction proceeds via an imidate salt (Pinner salt), which is highly susceptible to hydrolysis. [5][7]Water present in the reaction medium will readily attack the Pinner salt to form an ester, which can then be converted to the amide during ammonolysis, or it can directly hydrolyze the final carboximidamide product.

Solutions:

  • Strict Anhydrous Conditions: This is the most critical factor.

    • Use anhydrous ethanol or methanol (distilled over magnesium turnings or purchased as anhydrous grade).

    • Use anhydrous solvents like diethyl ether or dioxane for the initial setup.

    • Ensure the hydrogen chloride (HCl) gas is dry. Pass it through a sulfuric acid trap before bubbling into the alcohol.

    • Flame-dry all glassware before use.

  • Temperature Control: The Pinner salt intermediate can be thermally unstable. [5][7]Running the reaction at low temperatures (0 °C) minimizes decomposition and side reactions.

  • Controlled Ammonolysis:

    • After the formation of the Pinner salt is complete, use a saturated solution of ammonia in an anhydrous alcohol (e.g., ammonia in methanol) for the ammonolysis step.

    • Avoid using aqueous ammonium hydroxide, as the water will promote hydrolysis.

ImpurityOriginPrevention Strategy
1-Benzyl-1H-indazole-3-carboxamide Hydrolysis of Pinner salt intermediate or final product. [6][8]Maintain strict anhydrous conditions throughout the Pinner reaction and ammonolysis. Use anhydrous reagents.
Methyl/Ethyl 1-Benzyl-1H-indazole-3-carboxylate Incomplete ammonolysis; reaction of Pinner salt with residual alcohol/water. [9]Use a sufficient excess of ammonia in an anhydrous solvent and ensure complete reaction.

Detailed Protocol: Pinner Reaction and Ammonolysis

  • Pinner Salt Formation:

    • Suspend 1-Benzyl-1H-indazole-3-carbonitrile (1.0 equiv) in anhydrous ethanol (~10 volumes) containing a co-solvent like anhydrous diethyl ether.

    • Cool the mixture to 0 °C.

    • Bubble dry HCl gas through the stirred suspension until saturation is achieved and the nitrile has fully dissolved. The reaction progress can be monitored by the disappearance of the starting material (TLC/LC-MS).

    • Seal the vessel and stir at 0-5 °C for 24-48 hours. The Pinner salt will often precipitate as a white solid.

  • Ammonolysis:

    • Filter the Pinner salt under an inert, dry atmosphere.

    • Suspend the collected solid in anhydrous methanol previously saturated with anhydrous ammonia gas at 0 °C.

    • Seal the vessel and stir at room temperature for 12-24 hours.

    • Monitor the reaction for the disappearance of the Pinner salt/ester byproduct and formation of the amidine.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting solid with cold diethyl ether to remove non-polar impurities, filter, and dry under vacuum to yield the crude 1-Benzyl-1H-indazole-3-carboximidamide hydrochloride.

Question 3: How should I purify the final product?

The final product is a hydrochloride salt, which dictates the purification strategy.

Solution: Recrystallization Recrystallization is the most effective method for purifying the final salt.

  • Solvent System: A common and effective solvent system is Ethanol/Diethyl Ether .

    • Dissolve the crude product in a minimum amount of hot absolute ethanol.

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath or refrigerator (2-8 °C) to maximize recovery.

    • If crystallization is slow, slowly add anhydrous diethyl ether as an anti-solvent until the solution becomes faintly turbid, then cool.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/ether mixture, and dry under high vacuum.

References

  • Preparation of 1 H ‐Indazole‐3‐Carbonitrile. ResearchGate. [Link]

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]

  • Pinner Reaction. SynArchive. [Link]

  • Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pinner reaction. Wikipedia. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]

  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. [Link]

  • Pinner Reaction. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Types of Amide Hydrolysis. BYJU'S. [Link]

  • Methods of making indazoles.
  • Hydrolysis of Amide. Organic Synthesis. [Link]

  • 1-Benzyl-1H-indazol-3-ol. SIELC Technologies. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

Sources

Validation & Comparative

A Comparative Guide to 1-Benzyl-1H-indazole-3-carboxamide and its Analogs as Novel PAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the emerging class of 1-benzyl-1H-indazole-3-carboxamide-based inhibitors of p21-activated kinase 1 (PAK1) with well-established PAK1 inhibitors. By examining their mechanisms of action, potency, selectivity, and cellular effects, supported by experimental data, this document serves as a technical resource for researchers engaged in oncology and related fields.

The Critical Role of PAK1 in Disease and as a Therapeutic Target

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that functions as a key downstream effector of the Rho GTPases, Rac1 and Cdc42.[1] Its activation triggers a cascade of signaling events that are central to various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[2] The dysregulation of PAK1 activity is strongly implicated in the progression of numerous cancers, such as breast, pancreatic, and non-small cell lung cancer, making it a compelling target for therapeutic intervention.[3][4] The development of potent and selective PAK1 inhibitors is therefore a significant focus in modern drug discovery.[2]

An Overview of Key PAK1 Inhibitors

This guide will focus on a comparative analysis of three distinct classes of PAK1 inhibitors:

  • 1H-Indazole-3-carboxamide Derivatives: A novel class of ATP-competitive inhibitors. While direct data for 1-Benzyl-1H-indazole-3-carboximidamide is limited, the closely related 1H-indazole-3-carboxamide scaffold has yielded highly potent and selective PAK1 inhibitors.[5] A representative of this class, compound 30l , will be a focus of our comparison.

  • FRAX597: A potent, ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[6]

  • IPA-3: A selective, non-ATP competitive allosteric inhibitor of PAK1.[6]

Mechanism of Action: A Tale of Two Pockets

The primary distinction between these inhibitors lies in their mode of binding to the PAK1 protein.

  • 1H-Indazole-3-carboxamide derivatives and FRAX597 are ATP-competitive inhibitors . They bind to the highly conserved ATP-binding pocket of the kinase domain, directly competing with ATP and thereby preventing the phosphorylation of downstream substrates.[6] The potency and selectivity of the 1H-indazole-3-carboxamide class are achieved through specific interactions with residues in the ATP-binding site, including a deep back pocket and the solvent-accessible region.[5]

  • IPA-3 , in contrast, is an allosteric inhibitor . It binds to a regulatory region of PAK1 outside of the ATP-binding pocket, preventing the conformational changes required for kinase activation by its upstream activators, Rac1 and Cdc42.[6] A key feature of IPA-3 is that it does not inhibit pre-activated PAK1.[7]

cluster_atp ATP-Competitive Inhibition cluster_allosteric Allosteric Inhibition ATP ATP PAK1_active PAK1 (Active) ATP->PAK1_active Binds Substrate Substrate Substrate->PAK1_active Phospho_Substrate Phosphorylated Substrate PAK1_active->Phospho_Substrate Phosphorylates Inhibitor_ATP 1H-Indazole-3-carboxamide or FRAX597 Inhibitor_ATP->PAK1_active Blocks ATP Binding Rac_Cdc42 Rac/Cdc42 (Active) PAK1_inactive PAK1 (Inactive) Rac_Cdc42->PAK1_inactive Activates PAK1_active_allo PAK1 (Active) PAK1_inactive->PAK1_active_allo Inhibitor_Allo IPA-3 Inhibitor_Allo->PAK1_inactive Prevents Activation

Caption: Mechanisms of PAK1 Inhibition.

Comparative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the key quantitative data for the featured PAK1 inhibitors, providing a direct comparison of their biochemical potency and selectivity.

InhibitorClassTarget(s)IC50 (PAK1)Key Selectivity NotesReference(s)
Compound 30l 1H-Indazole-3-carboxamide (ATP-Competitive)PAK19.8 nMHighly selective against a panel of 29 other kinases.[5]
FRAX597 Pyridopyrimidinone (ATP-Competitive)Group I PAKs (PAK1, 2, 3)8 nMAlso inhibits PAK2 (13 nM) and PAK3 (19 nM).[6]
IPA-3 Naphthol derivative (Allosteric)PAK12.5 µMSelective for Group I PAKs; does not inhibit Group II PAKs.[6][7]

Cellular Effects: Beyond the Kinase Assay

The ultimate utility of a PAK1 inhibitor lies in its ability to modulate cellular processes relevant to disease.

  • 1H-Indazole-3-carboxamide (Compound 30l): This class of inhibitors has demonstrated significant efficacy in suppressing the migration and invasion of cancer cells, a key hallmark of metastasis.[5] This effect is achieved through the downregulation of proteins like Snail, a key transcription factor in the epithelial-to-mesenchymal transition (EMT).[5]

  • FRAX597: Has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines.[4] It can also sensitize cancer cells to conventional chemotherapeutics like gemcitabine.

  • IPA-3: Effectively inhibits cancer cell motility and invasion.[8] Due to its allosteric mechanism, it serves as a valuable tool to probe the consequences of preventing PAK1 activation.

PAK1 PAK1 LIMK1 LIMK1 PAK1->LIMK1 Cofilin Cofilin Actin Actin Cytoskeleton Remodeling Cofilin->Actin Regulates LIMK1->Cofilin Phosphorylates & Inactivates Migration Cell Migration & Invasion Actin->Migration Inhibitors 1H-Indazole-3-carboxamide FRAX597 IPA-3 Inhibitors->PAK1 Inhibit

Caption: Simplified PAK1 Signaling in Cell Migration.

Experimental Protocols

To ensure the robust evaluation of PAK1 inhibitors, standardized and well-validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human PAK1 enzyme

  • PAKtide (RRRLSFAEPG) substrate

  • ATP

  • Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare Kinase Reaction: In a 384-well plate, add 2.5 µL of 4x test compound dilution.

  • Add Enzyme: Add 5 µL of 2x PAK1 enzyme solution to each well.

  • Initiate Reaction: Add 2.5 µL of 4x substrate/ATP mix.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

  • Measure Luminescence: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][9]

start Start: Prepare Reagents add_cmpd Add Compound to Plate start->add_cmpd add_enz Add PAK1 Enzyme add_cmpd->add_enz add_sub Add Substrate/ATP (Initiate Reaction) add_enz->add_sub incubate1 Incubate (60 min) add_sub->incubate1 add_adpglo Add ADP-Glo™ Reagent incubate1->add_adpglo incubate2 Incubate (40 min) add_adpglo->incubate2 add_detect Add Kinase Detection Reagent incubate2->add_detect incubate3 Incubate (30 min) add_detect->incubate3 read Read Luminescence incubate3->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for ADP-Glo™ Kinase Assay.

Cell Migration (Wound Healing) Assay

This method assesses the collective migration of a cell population in vitro.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • 6-well or 12-well culture plates

  • Sterile p200 pipette tip

  • Cell culture medium

  • Test compound

  • Microscope with a camera

Procedure:

  • Seed Cells: Plate cells and grow to a confluent monolayer.

  • Create Wound: Gently create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash: Wash with PBS to remove detached cells.

  • Treat: Replace with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Image (Time 0): Capture images of the scratch at the start of the experiment.

  • Incubate: Incubate the plate at 37°C and 5% CO₂.

  • Image (Time X): Capture images of the same fields at regular intervals (e.g., 12, 24 hours).

  • Quantify: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.[10]

Conclusion

The landscape of PAK1 inhibitors is evolving, with novel scaffolds like the 1H-indazole-3-carboxamides demonstrating significant promise. Their high potency and selectivity, as exemplified by compounds like 30l, offer a compelling alternative to established inhibitors. For researchers, the choice of inhibitor will depend on the specific experimental question. ATP-competitive inhibitors like the 1H-indazole-3-carboxamides and FRAX597 are ideal for potently blocking PAK1 catalytic activity in a variety of cellular contexts. Allosteric inhibitors such as IPA-3 provide a unique tool to investigate the specific consequences of preventing PAK1 activation by its upstream GTPase regulators. The continued development and characterization of these diverse inhibitor classes will undoubtedly advance our understanding of PAK1 biology and its role in disease, paving the way for new therapeutic strategies.

References

  • (2017). Targeting PAK1. Biochem Soc Trans, 45(1), 79-88.
  • BenchChem. (2025). Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay. BenchChem.
  • Patsnap Synapse. (2024, June 21). What are PAK1 inhibitors and how do they work?
  • Yi, Q., Chen, T., Zhou, K., Ma, Q., Sun, Z., & Shi, H. (2023). PAK1 Inhibition Suppresses the Proliferation, Migration and Invasion of Glioma Cells. Current Protein and Peptide Science, 24(2), 178-189.
  • BenchChem. (2025). Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides. BenchChem.
  • Chandrasekhar, T., Babul Reddy, A., Vinay Kumar, L., Jagan Naik, P., Karuna sree, M., & Narayana Swamy, G. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Ndibe, H. C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Corsi, M., et al. (1973). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. Journal of Medicinal Chemistry, 16(6), 633-637.
  • He, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112574.
  • Promega Corpor
  • Scott, J. S., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 955-960.
  • Rudolph, J., et al. (2016). Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety. ACS Medicinal Chemistry Letters, 7(4), 426-431.
  • ecancer. (2016, March 22).
  • Semenova, G., & Chernoff, J. (2017). Targeting PAK1. Biochemical Society Transactions, 45(1), 79-88.
  • Reaction Biology. (n.d.). PAK1 Kinase Assay Service.
  • HETEROCYCLES, Vol. 43, No. 12, 1996.
  • (2015).
  • He, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry.
  • Gire, V., et al. (2012). Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. Proceedings of the National Academy of Sciences, 109(41), 16654-16659.
  • BenchChem. (2025).
  • ACS Publications. (2016, September 14). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors | ACS Medicinal Chemistry Letters.
  • Yi, Q., et al. (2023, January 23). PAK1 Inhibition Suppresses the Proliferation, Migration and Invasion of Glioma Cells. Current Protein & Peptide Science.
  • ACS Publications. (2012, October 9). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands | Journal of Medicinal Chemistry.
  • Yi, Q., et al. (2023, February 1). PAK1 Inhibition Suppresses the Proliferation, Migration and Invasion of Glioma Cells. Current Protein & Peptide Science.
  • Higgins, C. M., et al. (2015). PAK1 Mediates Pancreatic Cancer Cell Migration and Resistance to MET Inhibition. Molecular Cancer Therapeutics, 14(4), 1042-1051.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • NextSDS. (n.d.).

Sources

A Researcher's Guide to Validating Intracellular Target Engagement of 1-Benzyl-1H-indazole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of novel therapeutics, the unambiguous confirmation that a molecule binds to its intended target within the complex milieu of a living cell is a cornerstone of successful drug development. This guide provides a comparative analysis of state-of-the-art methodologies for validating the intracellular target engagement of 1-Benzyl-1H-indazole-3-carboximidamide, a compound belonging to a class known for its potential as kinase inhibitors and its interaction with other cellular targets. We will delve into the mechanistic underpinnings of each technique, offering field-proven insights to guide your experimental design and ensure the generation of robust, trustworthy data.

The indazole-3-carboxamide scaffold has been identified in potent and selective inhibitors of p21-activated kinase 1 (PAK1), a promising target in oncology for its role in tumor progression, migration, and invasion.[1][2] Derivatives of this scaffold have also been investigated for their activity as synthetic cannabinoid receptor agonists.[3][4] Given this precedent, this guide will focus on methodologies particularly well-suited for interrogating the engagement of small molecules with intracellular kinases and receptors.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare three robust and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET)-based assays like NanoBRET, and Fluorescence Polarization (FP).

Methodology Principle Advantages Disadvantages Best Suited For
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[5][6]Label-free; applicable to endogenous proteins in intact cells or lysates; provides direct evidence of physical binding.[7][8][9]Lower throughput; requires a specific antibody for detection (typically Western Blot); not all ligand binding events result in a significant thermal shift.[5]Validating direct target binding in a physiologically relevant context without the need for compound or protein labeling.
NanoBRET™ Target Engagement Assay Measures the proximity between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target. A test compound competes with the tracer, causing a decrease in BRET signal.[10][11][12][13]High-throughput; quantitative measurement of compound affinity and residence time in live cells; highly sensitive.[13]Requires genetic modification of cells to express the fusion protein; dependent on the availability of a suitable fluorescent tracer.[12][14]High-throughput screening and detailed characterization of compound affinity and kinetics in living cells.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled tracer upon binding to a larger protein. A test compound competes with the tracer, leading to a decrease in fluorescence polarization.[15][16][17]Homogeneous assay format suitable for high-throughput screening; relatively low cost; provides quantitative binding data.[16]Requires a purified protein and a fluorescently labeled tracer; susceptible to interference from fluorescent compounds.[18]Initial high-throughput screening campaigns and in vitro validation of binding to a purified target protein.

Experimental Workflows and Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. The underlying principle is that ligand binding confers thermal stability to the target protein.[5][6]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_fractionation Lysis & Fractionation cluster_detection Detection A Seed cells and grow to confluency B Treat cells with 1-Benzyl-1H-indazole-3-carboximidamide or vehicle (DMSO) A->B C Aliquot cell suspensions B->C D Heat aliquots at a range of temperatures C->D E Cell lysis (e.g., freeze-thaw) D->E F Centrifugation to separate soluble and precipitated proteins E->F G Collect soluble fraction F->G H Western Blot analysis for the target protein G->H I Quantify band intensity H->I

Caption: CETSA experimental workflow for target engagement validation.

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., one known to express the target kinase) in sufficient quantity for the experiment.

    • Once the cells reach 80-90% confluency, treat them with varying concentrations of 1-Benzyl-1H-indazole-3-carboximidamide or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes). Include an unheated control.[8]

  • Cell Lysis and Fractionation:

    • Lyse the cells by a method that avoids protein denaturation, such as freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Normalize the protein concentration of all samples.

    • Analyze the amount of the soluble target protein by Western blotting using a specific primary antibody.

    • Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.[10][11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein and a cell-permeable fluorescent tracer.

NanoBRET_Principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present Target_NL Target- NanoLuc® Tracer Fluorescent Tracer Target_NL->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer Target_NL_I Target- NanoLuc® Inhibitor 1-Benzyl-1H-indazole- 3-carboximidamide Target_NL_I->Inhibitor Binding Tracer_I Fluorescent Tracer Inhibitor->Tracer_I Displacement NoBRET No BRET

Caption: Principle of the NanoBRET™ Target Engagement Assay.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase.[12]

    • Seed the transfected cells into a white, 96-well or 384-well assay plate and incubate for 18-24 hours.[10]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 1-Benzyl-1H-indazole-3-carboximidamide in Opti-MEM.

    • Add the diluted compound to the cells.

    • Add a fixed concentration of the fluorescent NanoBRET™ tracer to all wells.

  • Incubation and Signal Detection:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).[12]

    • Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.[12]

    • Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths: one for the donor (NanoLuc®, ~450 nm) and one for the acceptor (tracer, ~610 nm).[12]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the binding of a small fluorescent molecule (tracer) to a larger protein.[16][17] When the tracer binds to the protein, its tumbling rate slows down, leading to an increase in the polarization of its emitted fluorescence.

FP_Principle cluster_unbound Unbound Tracer cluster_bound Tracer Bound to Target cluster_competition Competition with Inhibitor A Fluorescent Tracer B Fast Tumbling A->B C Low Polarization B->C D Fluorescent Tracer + Target Protein E Slow Tumbling D->E F High Polarization E->F G Tracer + Target + Inhibitor H Displacement of Tracer G->H I Low Polarization H->I

Caption: Principle of the Fluorescence Polarization competition assay.

  • Reagent Preparation:

    • Purify the target protein to a high degree of homogeneity.

    • Synthesize or obtain a fluorescently labeled tracer that binds to the target protein. This is often a known ligand of the target conjugated to a fluorophore.

    • Prepare an assay buffer optimized for protein stability and binding.

  • Assay Setup:

    • In a suitable microplate (e.g., black, 384-well), add the purified target protein at a fixed concentration.

    • Add serial dilutions of 1-Benzyl-1H-indazole-3-carboximidamide.

    • Add the fluorescent tracer at a fixed concentration.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a competitive binding model to determine the IC50 value. The IC50 can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[19]

Conclusion and Recommendations

For the initial validation of target engagement of 1-Benzyl-1H-indazole-3-carboximidamide, a multi-pronged approach is recommended for the highest degree of confidence.

  • Initial Confirmation with CETSA: Begin with CETSA to provide direct, label-free evidence of binding to the endogenous target in intact cells. This will establish a strong foundation for further characterization.

  • Quantitative Affinity Determination with NanoBRET™: If a kinase target is confirmed or strongly suspected, the NanoBRET™ assay is an excellent next step. It will provide quantitative data on the compound's affinity and residence time in a live-cell context, which is invaluable for understanding its pharmacological properties.

  • High-Throughput Screening with FP: For broader screening against a panel of purified kinases or for initial hit-finding campaigns, the FP assay offers a robust and high-throughput solution.

By judiciously selecting and applying these complementary methodologies, researchers can build a comprehensive and compelling data package that rigorously validates the intracellular target engagement of 1-Benzyl-1H-indazole-3-carboximidamide, a critical step in its journey from a promising molecule to a potential therapeutic.

References

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Retrieved from [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Plescia, C., & Mondal, M. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 416-419. Retrieved from [Link]

  • Hogan, D. W., et al. (2025). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Chemical Biology. Retrieved from [Link]

  • Saredi, G., et al. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved from [Link]

  • Al-Horani, R. A., & Jones, C. I. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Retrieved from [Link]

  • Xu, H., et al. (2024). Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Journal of Medicinal Chemistry, 67(3), 1695-1715. Retrieved from [Link]

  • Kupcho, K. R., et al. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 13(11), 997-1008. Retrieved from [Link]

  • Tamma, M., et al. (2019). Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging. Nature Communications, 10(1), 4722. Retrieved from [Link]

  • Schade, M., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Molecules, 27(23), 8206. Retrieved from [Link]

  • Reddy, T. S., et al. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(6), 331-338. Retrieved from [Link]

  • UNODC. (n.d.). Substance Details 1-Benzyl-N-(quinolin-8-yl)-1H-indazole-3-carboxamide. Retrieved from [Link]

  • Zhang, W., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Retrieved from [Link]

  • NextSDS. (n.d.). 1-benzyl-1H-indazole-3-carboxamide — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved from [Link]

  • Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites, 13(2), 241. Retrieved from [Link]

  • DeLucca, G. V., & Kim, U. T. (1993). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Synthetic Communications, 23(18), 2631-2639. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]

Sources

Comparative Profiling Guide: The Precursor vs. The Product Paradigm in Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic drug development, the indazole-3-carboxamide scaffold serves as a critical structural motif. However, minor functional group deviations dictate entirely divergent applications. This guide provides an objective, data-driven comparison between 1-Benzyl-1H-indazole-3-carboximidamide (Compound A) and N,1-dibenzyl-1H-indazole-3-carboxamide (Compound B).

Rather than comparing two competing drugs, this guide contrasts a highly reactive synthetic intermediate (Compound A) against a bioactive pharmacological end-product (Compound B). Compound A is a nucleophilic amidine utilized to synthesize complex heterocycles like soluble guanylate cyclase (sGC) stimulators and Bub1 kinase inhibitors[1],[2]. Conversely, Compound B is a fully formed synthetic cannabinoid receptor agonist (SCRA) characterized by its high lipophilicity and affinity for the CB1/CB2 G-protein coupled receptors[3],[4].

Structural & Physicochemical Comparison

To understand their divergent performance, we must first analyze their physicochemical properties. The transformation of an amidine (-C(=NH)NH₂) to an N-benzyl amide (-C(=O)NH-CH₂-Ph) fundamentally alters the molecule's electronic distribution, shifting it from a hydrophilic nucleophile to a lipophilic receptor ligand.

Property / Metric1-Benzyl-1H-indazole-3-carboximidamide (Compound A)N,1-dibenzyl-1H-indazole-3-carboxamide (Compound B)
Primary Classification Synthetic Intermediate (Amidine Precursor)Bioactive End-Product (SCRA Ligand)
C3 Functional Group Carboximidamide (-C(=NH)NH₂)N-benzylcarboxamide (-C(=O)NH-CH₂-Ph)
Exact Mass /[M+H]⁺ 250.14 / m/z 251.15341.15 / m/z 342.16
Reactivity Profile Highly nucleophilic; prone to condensationChemically stable; optimized for hydrophobic binding
Performance vs. Alternatives Accelerates cyclization kinetics vs. standard nitriles, increasing yields from ~40% to >75%[2].Lower CB1 affinity than terminal-fluoro SCRAs (e.g., 5F-ADB) due to steric bulk, but higher metabolic stability[3].
Primary Application Building block for sGC stimulators / Kinase inhibitorsIn vitro pharmacological tool / CB1/CB2 Agonist

Mechanistic Divergence: Synthesis vs. Pharmacology

Compound A: The Amidine Cyclization Engine

Compound A's performance is measured by its synthetic utility. When compared to traditional nitrile precursors, the carboximidamide scaffold provides a pre-formed, highly nucleophilic geometry. This significantly lowers the activation energy required to form 1,2,4-oxadiazoles and pyrimidines. In the synthesis of sGC stimulators, utilizing Compound A allows for milder reaction conditions and prevents the thermal degradation often seen with less reactive precursors[2].

Cyclization A 1-Benzyl-1H-indazole- 3-carboximidamide (Nucleophilic Precursor) D Condensation Intermediate A->D Nucleophilic Attack B Electrophile (e.g., Diethyl malonate) B->D C Base Catalysis (NaOEt / EtOH) C->D Deprotonation E Bioactive Heterocycle (Pyrimidine Derivative) D->E Cyclization / -H2O

Workflow of amidine-driven cyclization utilizing Compound A to synthesize bioactive heterocycles.

Compound B: The Sterically Hindered SCRA

Compound B's performance is measured by its receptor binding affinity (K_i) and functional efficacy (EC₅₀). Modern SCRAs often utilize a terminal fluoropentyl chain (e.g., 5F-ADB) to maximize CB1 orthosteric binding (K_i < 1 nM). Compound B, however, employs dual benzyl groups. This bulky substitution creates steric hindrance within the CB1 binding pocket, resulting in a moderate binding affinity (K_i ~15-30 nM). However, this same steric bulk shields the molecule from rapid hepatic cytochrome P450 degradation, offering a prolonged in vivo half-life compared to its aliphatic counterparts[3],[4].

CB1 Ligand N,1-dibenzyl-1H-indazole- 3-carboxamide (SCRA Ligand) Receptor CB1 Receptor (GPCR) Ligand->Receptor Orthosteric Binding Gi Gi/o Protein Activation Receptor->Gi Conformational Shift AC Adenylyl Cyclase Inhibition Gi->AC Alpha-i Subunit cAMP Decreased cAMP AC->cAMP Downstream Effect

Mechanism of action for Compound B acting as a full agonist at the CB1 G-protein coupled receptor.

Experimental Workflows

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific controls to verify causality and eliminate experimental artifacts.

Protocol 1: Amidine-Driven Cyclization (Evaluating Compound A)

This protocol details the conversion of Compound A into a pyrimidine derivative, a common motif in kinase inhibitors[1].

  • Preparation: Dissolve 1.0 eq of Compound A and 1.2 eq of diethyl malonate in anhydrous ethanol. Causality: Anhydrous conditions are critical; the presence of water will prematurely hydrolyze the ester electrophile, halting the reaction.

  • Catalysis: Add 2.0 eq of Sodium Ethoxide (NaOEt) dropwise at 0°C. Causality: NaOEt is chosen specifically because its pKa is sufficient to deprotonate the amidine hydrochloride salt to its free base, initiating nucleophilic attack. Furthermore, matching the ethoxide base to the ethyl ester prevents transesterification artifacts.

  • Cyclization: Heat the mixture to reflux (78°C) for 4 hours under a nitrogen atmosphere.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is validated when the precursor mass (m/z 251.1) completely disappears, replaced by the cyclized product mass, confirming that the amidine's superior kinetics drove the reaction to completion.

Protocol 2: Radioligand Competitive Binding Assay (Evaluating Compound B)

This protocol measures the binding affinity (K_i) of Compound B at the human CB1 receptor[3].

  • Membrane Preparation: Harvest CHO cells stably expressing hCB1 receptors. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [³H]CP55,940 and varying concentrations of Compound B (10⁻¹⁰ to 10⁻⁵ M) in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) for 90 minutes at 30°C. Causality: [³H]CP55,940 is utilized because it is a non-selective, high-affinity full agonist, providing a highly stable baseline for competitive displacement.

  • Self-Validation (NSB Control): Run a parallel assay incorporating 10 µM of unlabeled WIN 55,212-2. Causality: This massive excess of unlabeled ligand saturates all specific receptor sites. Any remaining radioactivity represents Non-Specific Binding (NSB). Subtracting NSB from total binding ensures the resulting data is exclusively receptor-mediated.

  • Quantification: Terminate the reaction by rapid vacuum filtration through GF/C filters (pre-soaked in 0.05% polyethylenimine to reduce ligand adherence). Measure retained radioactivity via liquid scintillation counting and calculate K_i using the Cheng-Prusoff equation.

Analytical Differentiation

In a forensic or synthetic laboratory, distinguishing between the precursor and the product is paramount.

  • LC-MS/MS: Compound A will elute significantly earlier on a reverse-phase C18 column due to the polar amidine group, yielding a primary parent ion at m/z 251.1. Compound B, being highly lipophilic, will have a longer retention time and yield a parent ion at m/z 342.2.

  • ¹H-NMR (DMSO-d6): Compound A exhibits a distinct broad singlet integrating for 3 protons around 6.5-7.0 ppm, corresponding to the -C(=NH)NH₂ protons (exchangeable with D₂O). Compound B lacks these amidine protons, instead showing a sharp triplet around 8.5 ppm for the amide (-CONH-) proton, coupled to the adjacent benzyl methylene doublet (~4.5 ppm).

References

  • US20140249133A1 - Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases.
  • WO2011149921A1 - Activateurs de guanylate cyclase soluble.
  • Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues. ACS Chemical Neuroscience.
  • Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Medi

Sources

"comparative efficacy of 1-Benzyl-1H-indazole-3-carboximidamide across different cancer types"

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Efficacy of 1-Substituted-1H-indazole-3-carboxamide Derivatives in Oncology

For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold represents a versatile and potent framework in the quest for novel therapeutics.[1] This guide provides a comprehensive analysis of its structure-activity relationships (SAR), offering a comparative overview of its efficacy across different cancer types, supported by experimental data and detailed protocols. The indazole core is a significant pharmacophore in medicinal chemistry, forming the basis of numerous biologically active molecules, including several FDA-approved anti-cancer drugs such as Pazopanib and Axitinib.[2][3] These agents have demonstrated the clinical viability of this scaffold, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.[3]

This document delves into the comparative efficacy of 1-substituted-1H-indazole-3-carboxamide derivatives, synthesizing data from various studies to provide a clear, evidence-based perspective. We will explore the common mechanisms of action, detail the experimental workflows for efficacy testing, and present comparative data to illuminate the therapeutic promise of this remarkable scaffold.

The Primary Mechanism of Action: Kinase Inhibition

A predominant anti-cancer mechanism for many indazole derivatives is the inhibition of protein kinases.[2][3] These enzymes play a critical role in cell signaling, controlling processes such as cell growth, proliferation, differentiation, and survival. In many cancers, kinases are aberrantly activated, leading to uncontrolled cell division. Indazole-based compounds are often designed as ATP-competitive inhibitors that bind to the kinase active site, blocking downstream signaling and thereby inhibiting tumor growth. Several derivatives have shown potent activity against key oncogenic kinases such as p21-activated kinase 1 (PAK1), vascular endothelial growth factor receptor (VEGFR), and fibroblast growth factor receptor (FGFR).[4][5][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Indazole 1-Substituted-1H-indazole- 3-carboxamide Derivative Indazole->RTK Inhibits ATP ATP ATP->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate SignalCascade Downstream Signaling Cascade PhosphoSubstrate->SignalCascade GeneExpression Gene Expression (Proliferation, Survival) SignalCascade->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Generic signaling pathway illustrating kinase inhibition by an indazole derivative.

Part 1: In Vitro Efficacy Assessment

Initial screening of anti-cancer compounds relies on a battery of in vitro assays to determine their effects on cancer cell lines.[7][8] These assays measure various endpoints, including cell viability, proliferation, and apoptosis induction.[7]

Experimental Workflow for In Vitro Analysis

The process begins with culturing human cancer cell lines, followed by treatment with the test compounds at varying concentrations. Subsequent assays quantify the biological response.

cluster_assays Efficacy Assays start Start: Culture Cancer Cell Lines treatment Treat cells with Indazole Derivatives (Varying Concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay cycle_assay Cell Cycle Analysis incubation->cycle_assay data_analysis Data Analysis & IC50 Determination viability_assay->data_analysis apoptosis_assay->data_analysis cycle_assay->data_analysis end End: Identify Lead Compounds data_analysis->end

Caption: Standard workflow for in vitro anti-cancer drug efficacy testing.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] Living cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to a blue formazan product.[9][10] The amount of formazan produced is proportional to the number of viable cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microtiter plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative compounds. Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Comparative In Vitro Efficacy Data

The following table summarizes the reported IC₅₀ values for various 1-substituted-1H-indazole-3-carboxamide derivatives against a panel of human cancer cell lines. This data highlights the differential sensitivity of cancer types to these compounds.

Compound IDSubstitution (R1)Cancer Cell LineCancer TypeIC₅₀ (µM)Reference
Compound 6o Piperazine derivativeK562Chronic Myeloid Leukemia5.15[12]
A549Lung>40[12]
PC-3Prostate12.3[12]
Hep-G2Hepatoma10.2[12]
Compound 2f Phenyl derivative4T1Breast0.23-1.15 (range)[3]
Compound 30l HMDA-MB-231Breast (PAK1 inhibitor)N/A (IC₅₀ = 9.8 nM enzyme)[6][13]
Compound C18 Structure not specifiedMCF-7Breast14.61 µg/ml[10]
PZBE Extract Natural ProductA-549Lung133.09 µg/mL[9]
MCF-7Breast264.46 µg/mL[9]
HT-29Colon264.75 µg/mL[9]

Note: Direct comparison should be made with caution due to variations in experimental conditions between studies. "N/A" indicates that the cell-based IC50 was not provided in the snippet, but the enzymatic inhibition was.

Part 2: In Vivo Efficacy Assessment

While in vitro assays are crucial for initial screening, in vivo models are indispensable for evaluating a drug's efficacy, toxicity, and pharmacokinetics in a whole-organism context.[7][14] These animal-based systems provide insights that cannot be captured in a culture dish, such as the drug's interaction with the tumor microenvironment.[14]

Preclinical Cancer Models

Commonly used in vivo models in oncology research include:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice).[14][15] These models are robust and offer predictable tumor growth, making them suitable for initial efficacy testing.[14]

  • Patient-Derived Xenografts (PDX): Tumor tissue from a cancer patient is directly implanted into immunodeficient mice.[14][15][16] PDX models better preserve the original tumor's architecture, heterogeneity, and genetic signature, often making them more predictive of clinical outcomes.[17]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying immuno-oncology agents as they possess a complete and functional immune system.[15][18]

General Protocol for an In Vivo Xenograft Study
  • Animal Acclimation: House immunodeficient mice (e.g., athymic nude mice) under specific-pathogen-free conditions for at least one week.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the indazole derivative or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule and duration.

  • Efficacy and Toxicity Monitoring: Throughout the study, measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a maximum allowable size or after a fixed duration.

  • Tissue Collection and Analysis: At the endpoint, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

start Implant Human Cancer Cells into Immunodeficient Mice monitor_growth Monitor Tumor Growth (to ~100-150 mm³) start->monitor_growth randomize Randomize Mice into Treatment & Control Groups monitor_growth->randomize treat Administer Indazole Derivative or Vehicle Control randomize->treat monitor_efficacy Measure Tumor Volume & Body Weight Regularly treat->monitor_efficacy endpoint Study Endpoint Reached treat->endpoint Daily/Weekly Dosing monitor_efficacy->endpoint collect_data Excise Tumors for Weight & Analysis endpoint->collect_data end End: Determine In Vivo Efficacy collect_data->end

Caption: General workflow for an in vivo anti-tumor efficacy study using a xenograft model.

Conclusion

The 1-substituted-1H-indazole-3-carboxamide scaffold is a highly validated and promising framework for the development of novel anti-cancer therapeutics. The diverse biological activities exhibited by its derivatives underscore the potential of this chemical class.[4][5][19] As demonstrated by in vitro data, modifications to the core structure can significantly influence potency and selectivity against different cancer cell lines, with some derivatives showing sub-micromolar efficacy. The primary mechanism of action often involves the targeted inhibition of protein kinases crucial for tumor progression.

While in vitro screening provides essential initial data, progression to well-designed in vivo studies using models such as CDX and PDX is critical to validate these findings and assess the therapeutic potential in a more clinically relevant setting. Future research focused on elucidating detailed structure-activity relationships and optimizing pharmacokinetic properties will be instrumental in advancing the next generation of indazole-based cancer therapies from the laboratory to the clinic.

References

  • In Vivo Oncology Models for Drug Discovery. (2023, April 7). Pharmacology Discovery Services.
  • Cancer Models.
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers.
  • Leveraging Animal Models to Combat Drug Resistance in Cancer Therapy. WuXi Biology.
  • In Vivo Models. (2025, December 15). Biocompare.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (2024, October 15). Semantic Scholar.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). PMC.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Advances.
  • In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. (2025, November 22).
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (2020, April 1). ijpbs.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed.
  • Indazole Derivatives: Promising Anti-tumor Agents. (2018, December 22).
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020, October 1). PubMed.
  • Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides. Benchchem.
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
  • In Vivo Efficacy: A Comparative Analysis of 7-Methyl-1H-indazole-3-carboxamide and its Parent Compound. Benchchem.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

Sources

Kinase Selectivity Profile of 1-Benzyl-1H-indazole-3-carboximidamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The Spindle Assembly Checkpoint (SAC) is a critical quality-control mechanism that ensures accurate chromosome segregation during mitosis. Central to this process is BUB1 (Budding uninhibited by benzimidazoles 1) , a serine/threonine kinase that phosphorylates Histone H2A at Thr120, recruiting Shugoshin (SGO1) to the centromere to protect sister chromatid cohesion.

Historically, developing highly selective inhibitors for mitotic kinases has been challenging due to the highly conserved nature of the ATP-binding pocket across the kinome. However, the 1-benzyl-1H-indazole-3-carboximidamide chemical scaffold has emerged as a breakthrough in achieving exquisite BUB1 selectivity. Through iterative structure-based drug design, this core scaffold led to the development of optimized chemical probes and clinical candidates, most notably BAY 1816032 [1][2].

This guide objectively compares the kinase selectivity profile of the 1-benzyl-1H-indazole-3-carboximidamide class against other standard mitotic kinase inhibitors, detailing the structural causality behind its specificity and providing field-proven experimental workflows for validation.

Structural Determinants of Selectivity: The "Gatekeeper" Mechanism

To understand why the 1-benzyl-1H-indazole-3-carboximidamide scaffold is vastly superior in selectivity compared to early-generation pan-kinase inhibitors, we must examine the crystallographic data. X-ray crystallography of the human BUB1 kinase domain in complex with BAY 1816032 (PDB: 6F7B) reveals a highly specialized binding mode[2][3].

  • Hinge Region Anchoring: The pyridine/carboximidamide nitrogen forms a critical, canonical hydrogen bond with the backbone nitrogen of Tyr869 in the kinase hinge region, establishing the primary affinity[2].

  • Exploiting the Gly866 Gatekeeper: The exceptional kinome-wide selectivity is driven by the benzyl-indazole ring system . This bulky moiety inserts deeply into a unique hydrophobic pocket within the BUB1 active site. This pocket is accessible only because BUB1 possesses an unusually small Gly866 gatekeeper residue [2].

  • Steric Exclusion in Off-Targets: In over 90% of the human kinome, the gatekeeper position is occupied by bulkier amino acids (e.g., Methionine, Phenylalanine, or Leucine). These larger residues create severe steric clashes with the benzyl group of the 1-benzyl-1H-indazole-3-carboximidamide core, effectively preventing off-target binding and ensuring a pristine selectivity profile[2].

BUB1_Pathway Kinetochore Unattached Kinetochore BUB1 BUB1 Kinase (Active) Gatekeeper: Gly866 Kinetochore->BUB1 Activates H2A Histone H2A (Thr120-P) BUB1->H2A Phosphorylates SGO1 Shugoshin (SGO1) Recruitment H2A->SGO1 Recruits SAC Spindle Assembly Checkpoint (SAC) SGO1->SAC Maintains Cohesion Inhibitor 1-Benzyl-1H-indazole-3-carboximidamide (e.g., BAY 1816032) Inhibitor->BUB1 Steric Insertion (Inhibits)

Caption: BUB1 Kinase signaling pathway and its targeted inhibition by indazole-3-carboximidamide derivatives.

Comparative Selectivity Profile

When benchmarking the 1-benzyl-1H-indazole-3-carboximidamide scaffold (represented by BAY 1816032) against other mitotic kinase inhibitors, the data highlights a significant reduction in off-target liabilities. In a comprehensive screen against a panel of 395 kinases, BAY 1816032 demonstrated an IC50 of 6.1–7.0 nM for BUB1 with virtually no significant cross-reactivity[1][4].

Table 1: Quantitative Comparison of Mitotic Kinase Inhibitors
Inhibitor ClassRepresentative CompoundPrimary TargetBiochemical IC50 (nM)Kinome Selectivity ProfileNotable Off-Target Liabilities
Indazole-3-carboximidamide BAY 1816032 BUB1 6.1 - 7.0 Excellent (Tested across 395 kinases) Negligible
MPS1/TTK InhibitorReversineMPS1~2.8ModerateAurora A, Aurora B, MEK1
Aurora Kinase InhibitorBarasertibAurora B~0.3HighAurora A (Moderate cross-reactivity)
Pan-Mitotic InhibitorDanusertibPan-Aurora~13.0PoorAbl, TrkA, FGFR1, Ret

Key Insight: While compounds like Reversine are potent, their cross-reactivity with Aurora kinases complicates the interpretation of cellular phenotypes. The indazole-3-carboximidamide core provides a "cleaner" pharmacological tool to isolate BUB1-specific biology[2].

Experimental Workflows for Selectivity Validation

To ensure scientific integrity and self-validating results, researchers must utilize orthogonal assays. Below is the standard step-by-step methodology for validating the selectivity and target engagement of 1-benzyl-1H-indazole-3-carboximidamide derivatives.

Protocol A: Biochemical Kinase Selectivity Profiling (KINOMEscan)

Objective: Quantify thermodynamic binding affinity across the human kinome.

  • Preparation: Prepare the indazole-3-carboximidamide compound in anhydrous DMSO to a 10 mM stock[4].

  • Immobilization: Utilize a panel of DNA-tagged recombinant kinases (e.g., 395 kinase panel) immobilized on streptavidin-coated magnetic beads.

  • Incubation: Incubate the kinases with the test compound (at 1 µM and 10 µM concentrations) and a proprietary active-site directed ligand for 1 hour at room temperature.

  • Elution & Quantification: Elute the bound kinases and quantify the amount of DNA-tagged kinase using quantitative PCR (qPCR).

  • Data Analysis: Calculate the S -score (Selectivity score). A highly selective compound like BAY 1816032 will yield an S(10) score approaching 0.01, indicating that less than 1% of the kinome binds the compound with high affinity[2].

Protocol B: Cellular Target Engagement (Phospho-Histone H2A Thr120 Assay)

Objective: Confirm that biochemical potency translates to intracellular target inhibition.

  • Cell Culture & Synchronization: Seed HeLa cells in 96-well plates. Treat with 100 ng/mL Nocodazole for 16 hours to arrest cells in prometaphase (maximizing BUB1 activation).

  • Compound Treatment: Add the indazole-3-carboximidamide derivative in a 10-point dose-response curve (ranging from 0.1 nM to 10 µM) for 2 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization using 0.1% Triton X-100.

  • Immunofluorescence: Stain with primary antibodies against p-Histone H2A (Thr120) and total Histone H2A.

  • High-Content Imaging: Quantify the ratio of p-H2A to total H2A nuclear intensity. BAY 1816032 typically demonstrates a cellular IC50 of ~29 nM in this assay[4].

Workflow Compound Compound Synthesis (Indazole Core) Primary Primary Screen (Kinome Panel, n=395) Compound->Primary IC50 IC50 Determination (Recombinant BUB1) Primary->IC50 Selectivity Profile Cellular Cellular Assay (p-H2A Thr120) IC50->Cellular Potency Confirmed InVivo In Vivo Efficacy (Xenograft Synergy) Cellular->InVivo Biomarker Validation

Caption: High-throughput screening and validation workflow for BUB1 kinase inhibitors.

Functional Consequences & Combinatorial Synergy

Because of its high selectivity, inhibiting BUB1 with the 1-benzyl-1H-indazole-3-carboximidamide scaffold does not inherently trigger massive apoptosis as a monotherapy. Instead, it subtly abrogates the SAC, leading to lagging chromosomes and mitotic delay[4].

This mechanistic profile makes the compound an ideal sensitizer for combination therapies:

  • Taxanes (Paclitaxel/Docetaxel): Combining BAY 1816032 with low-dose paclitaxel forces severe chromosome mis-segregation, leading to synergistic tumor cell death in triple-negative breast cancer (TNBC) xenograft models[2][3].

  • DDR Inhibitors (PARP/ATR): BUB1 inhibition exacerbates replication stress. Combining this scaffold with Olaparib (PARP inhibitor) strongly delays tumor outgrowth compared to monotherapy[2].

References

  • RCSB Protein Data Bank. "6F7B: Crystal structure of the human Bub1 kinase domain in complex with BAY 1816032". RCSB.org. Available at: [Link]

  • Siemeister, G., et al. "Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo." Clinical Cancer Research, American Association for Cancer Research (AACR). Available at:[Link]

Sources

Reproducibility in the Synthesis of 1H-Indazole-3-Carboxamides: A Comparative Guide for Scale-Up and Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The 1H-indazole-3-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. It forms the core structural motif of numerous synthetic cannabinoid receptor agonists (SCRAs) such as AB-PINACA and AB-FUBINACA, as well as various targeted therapeutics including kinase inhibitors and 5-HT receptor antagonists.

As drug development pipelines accelerate, the reproducibility of synthetic methods to obtain these molecules is paramount 1. Yield variations, poor regioselectivity during alkylation, and inefficient amide coupling are common pitfalls that disrupt multigram scale-ups. This guide provides a comparative analysis of published synthesis methods, supported by experimental data, and outlines self-validating protocols designed to ensure absolute reproducibility.

Mechanistic Overview & Synthetic Strategies

The synthesis of 1H-indazole-3-carboxamides generally relies on a modular, two-stage approach starting from 1H-indazole-3-carboxylic acid:

  • N-Alkylation of the indazole core.

  • C3-Amidation (coupling the carboxylic acid with a primary or secondary amine).

The sequence in which these steps are performed drastically impacts overall yield and reproducibility. As illustrated below, performing N-alkylation prior to amidation (Route A) is the field-proven standard for minimizing side reactions 2.

RouteComparison SM 1H-indazole-3-carboxylic acid RouteA Route A: N-Alkylation First SM->RouteA RouteB Route B: Amidation First SM->RouteB IntA 1-Alkyl-1H-indazole-3-carboxylic acid (High N1 Selectivity) RouteA->IntA IntB 1H-indazole-3-carboxamide (Poor Solubility) RouteB->IntB StepA Amidation (EDC/HOBt) IntA->StepA StepB N-Alkylation (NaH/RX) IntB->StepB Target 1-Alkyl-1H-indazole-3-carboxamide StepA->Target StepB->Target

Comparison of synthetic routes highlighting Route A for optimal N1 regioselectivity.

Comparative Data Analysis

To objectively evaluate the best approach, we must compare the empirical outcomes of the three most widely published methodologies.

Table 1: Performance Comparison of Synthesis Methods
Synthesis StrategyKey ReagentsReported YieldsReproducibilityScalability Constraints
Method A: Alkylation → Amidation NaH, Alkyl Halide, EDC/HOBt75–85%High (Standardized)Excellent (Multigram scale)
Method B: Amidation → Alkylation HATU, DIPEA, NaH50–65%Moderate (Side reactions)Poor (Intermediate solubility issues)
Method C: Pd-Catalyzed Cross-Coupling PdCl2(dppf), K2CO3, HATU78–94%High (Requires dry conditions)Good (High catalyst cost)

Data aggregated from multigram scale synthesis reports and cross-coupling optimization studies 3, 4.

Causality in Reaction Conditions: A Senior Scientist's Perspective

Listing reagents is insufficient for true reproducibility; one must understand the causality behind the chemical environment.

Regioselectivity: The N1 vs. N2 Dilemma

The indazole core contains two nitrogen atoms, making regioselective alkylation a primary challenge. Why do we utilize Sodium Hydride (NaH) at exactly 0 °C in N,N-Dimethylformamide (DMF)? The temperature is a critical kinetic control mechanism. At 0 °C, the deprotonation of the carboxylic acid and the indazole NH occurs smoothly, but the subsequent nucleophilic attack by the alkyl halide is kinetically restricted to the more sterically accessible and thermodynamically stable N1 position. Higher temperatures lead to increased N2-alkylation and unwanted O-alkylation of the carboxylate group 3.

Amide Coupling Kinetics: EDC/HOBt vs. HATU

While HATU is frequently cited for its rapid kinetics, it is prone to forming unreactive guanidinium byproducts if the amine is sterically hindered or if addition is delayed. For highly reproducible, multigram syntheses of indazole-3-carboxamides, the EDC·HCl / HOBt system is vastly superior. It forms a stable OBt-active ester intermediate that patiently awaits nucleophilic attack by the amine, eliminating the strict stoichiometric and timing sensitivities associated with uronium-based reagents 5.

Mechanism Carboxylate 1-Alkyl-1H-indazole-3-carboxylate Activation Activation (EDC/HOBt) Carboxylate->Activation ActiveEster OBt-Active Ester (Stable Intermediate) Activation->ActiveEster AmineAddition Nucleophilic Attack (R-NH2, DIPEA) ActiveEster->AmineAddition Product 1-Alkyl-1H-indazole-3-carboxamide AmineAddition->Product

Mechanistic workflow of C3-amidation via OBt-active ester intermediate formation.

Self-Validating Experimental Protocols

The following protocols represent Method A , optimized for reproducibility. They are designed as "self-validating systems"—meaning the chemistry provides immediate, observable feedback to the scientist to confirm success before proceeding to the next step.

Protocol 1: Regioselective N1-Alkylation

Objective: Synthesize 1-alkyl-1H-indazole-3-carboxylic acid.

  • Preparation: Dissolve 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 3.0 equiv) in small portions. Stir for 30 minutes at 0 °C.

  • Alkylation: Add the desired alkyl halide (1.1 equiv) dropwise. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Quenching & Isolation: Carefully pour the reaction mixture into crushed ice/water (5x the reaction volume) and acidify to pH 3 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

Self-Validation Checkpoints:

  • Checkpoint 1 (Gas Evolution): Immediate effervescence (H₂ gas) upon adding NaH visually confirms the viability of the base and active deprotonation.

  • Checkpoint 2 (TLC Shift): TLC (10% MeOH in DCM) under UV (254 nm) will show complete consumption of the highly polar starting material (Rf ~0.1) to a less polar intermediate (Rf ~0.4).

  • Checkpoint 3 (Precipitation): The addition of ice-water forces the hydrophobic N-alkylated product to precipitate. If no precipitate forms, it immediately indicates over-alkylation (esterification) or failure of the alkylating agent.

Protocol 2: C3-Amidation via Active Ester

Objective: Synthesize the final 1-alkyl-1H-indazole-3-carboxamide.

  • Activation: Dissolve the 1-alkyl-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF. Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv). Stir at room temperature for 30 minutes.

  • Amine Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by the target amine (1.1 equiv). Stir at room temperature for 12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (2x), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation Checkpoints:

  • Checkpoint 1 (Visual Activation): Stirring the carboxylic acid with EDC/HOBt produces a distinct slight turbidity or color shift, validating the formation of the OBt-active ester.

  • Checkpoint 2 (Phase Partitioning): The sequential washing step is a self-purifying mechanism. Saturated NaHCO₃ and water selectively partition the water-soluble urea byproduct of EDC into the aqueous phase, leaving a highly pure organic layer that often requires no column chromatography.

References

  • Frontiers in Chemistry. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists. Available at:[Link]

  • Diva-Portal. Multigram scale synthesis of synthetic cannabinoid metabolites. Available at:[Link]

  • PubMed Central (PMC). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at:[Link]

Sources

A Comparative Guide to the Definitive Structural Elucidation of 1-Benzyl-1H-indazole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the indazole scaffold is a cornerstone of privileged structures, with derivatives exhibiting a wide range of biological activities, including potent kinase inhibition.[1][2] The precise three-dimensional arrangement of atoms within these molecules is not merely an academic detail; it is the fundamental determinant of their function, dictating how they interact with biological targets. Consequently, the unambiguous confirmation of a novel compound's chemical structure is a critical, non-negotiable step in the research and development pipeline.

This guide focuses on a specific molecule of interest: 1-Benzyl-1H-indazole-3-carboximidamide . We will navigate the process of its structural confirmation, presenting a comparative analysis of the available analytical techniques. While a suite of spectroscopic methods provides essential pieces of the puzzle, we will establish why single-crystal X-ray crystallography stands as the unequivocal gold standard for this purpose.[3] This document is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the causality behind these critical experimental choices.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography offers an unparalleled, direct visualization of the molecular structure in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and stereochemistry.[3] Unlike other methods that provide inferential data about connectivity or functional groups, SCXRD delivers a definitive 3D atomic map.

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and a degree of empirical skill. The workflow below outlines the critical path for analyzing 1-Benzyl-1H-indazole-3-carboximidamide.

scxrd_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Analysis synthesis Synthesis of Target (e.g., from 1-Benzyl-1H-indazole- 3-carbonitrile) purification Purification (Column Chromatography, Recrystallization) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (Slow Evaporation, Vapor Diffusion) screening->growth mounting Crystal Mounting & Screening growth->mounting collection X-ray Diffraction Data Collection mounting->collection solving Structure Solution (e.g., SHELXS) collection->solving refinement Structure Refinement (e.g., SHELXL) solving->refinement validation Validation & Reporting (CIF file) refinement->validation

Caption: Experimental workflow for SCXRD analysis.
Experimental Protocol: From Powder to Structure

1. Synthesis and Purification: The target compound, 1-Benzyl-1H-indazole-3-carboximidamide, can be synthesized from a suitable precursor like methyl 1-benzyl-1H-indazole-3-carboxylate. A common route involves the conversion of the ester to an amide, followed by further functional group transformation to the carboximidamide.

  • Step 1: Ammonolysis of Ester: React methyl 1-benzyl-1H-indazole-3-carboxylate[4] with a saturated solution of ammonia in methanol under pressure and heat.

  • Step 2: Conversion to Thioamide: Treat the resulting 1-benzyl-1H-indazole-3-carboxamide with a thionating agent like Lawesson's reagent in dry toluene under reflux.

  • Step 3: S-Alkylation and Amination: The thioamide is then reacted with methyl iodide to form the S-methyl isothioamide intermediate, which is subsequently treated with ammonium chloride to yield the final carboximidamide hydrochloride salt.

  • Purification: The crude product must be meticulously purified, typically by column chromatography followed by recrystallization, to achieve the >99% purity required for successful crystallization.

2. Crystallization: This is often the most challenging step. The goal is to encourage the highly purified molecules to self-assemble into a well-ordered, single crystal.

  • Solvent Selection: Screen a wide range of solvents and solvent mixtures (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and their combinations with water or hexane) for suitable solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Crystal Growth: The most common and effective method is slow evaporation. A saturated solution of the compound is prepared in the chosen solvent system, filtered to remove any particulates, and left undisturbed in a loosely covered vial. Over several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of single crystals. Alternative methods include vapor diffusion and slow cooling.[5]

3. X-ray Diffraction and Structure Refinement:

  • A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Diffraction data are collected as the crystal is rotated in the X-ray beam.

  • The resulting diffraction pattern is used to determine the unit cell dimensions and space group.

  • Software programs are used to solve the phase problem and generate an initial electron density map, from which an initial molecular structure is built.

  • This model is then refined against the experimental data to optimize the fit, yielding the final, highly precise atomic coordinates.

Anticipated Crystallographic Data

While no public crystal structure exists for 1-Benzyl-1H-indazole-3-carboximidamide, we can anticipate the type of data that would be generated by referencing the structure of a closely related molecule, 1-Benzyl-1H-benzimidazole.[6][7]

ParameterExpected Value / Type (Based on Analogs[6][7])Significance
Chemical FormulaC₁₅H₁₄N₄Confirms elemental composition.
Formula Weight250.30Corroborates mass spectrometry data.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/c or P2₁2₁2₁Defines the symmetry elements within the crystal.
a, b, c (Å)~6-10, ~8-15, ~15-22 ÅDimensions of the unit cell.
β (°)~90-100° (for monoclinic)Angle of the unit cell.
Volume (ų)~1000-1500Volume of a single unit cell.
Z4Number of molecules per unit cell.
R-factor (R1)< 0.05A key indicator of the quality of the final refined model.
Bond Lengths/Anglese.g., C=N, C-N, C-CProvides definitive confirmation of connectivity and geometry.

Orthogonal Validation: A Multi-Technique Approach

While SCXRD is definitive, it is not always feasible due to difficulties in obtaining suitable crystals. Furthermore, regulatory and good scientific practice requires corroborating evidence. Spectroscopic and spectrometric techniques provide this essential orthogonal data.[8][9][10] They are faster, consume less material, and analyze the bulk properties of the sample, which complements the single-crystal analysis.

complementary_workflow cluster_spectroscopy Initial Characterization start Purified Compound ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr xray Single-Crystal X-ray Crystallography (SCXRD) ms->xray ir->xray nmr->xray final Confirmed Structure xray->final

Caption: Complementary workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[9][11] It provides detailed information about the carbon-hydrogen framework.

  • Experimental Protocol: A small amount (~5-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra are acquired.

  • Expected Data: Based on the closely related N-benzyl-1H-indazole-3-carboxamide[12], we can predict key signals:

    • ¹H NMR: A singlet around 5.6-5.8 ppm for the benzylic CH₂ protons. A complex multiplet region from 7.2-8.2 ppm for the 9 aromatic protons on the indazole and benzyl rings. Signals for the N-H protons of the carboximidamide group would likely appear as broad singlets further downfield.

    • ¹³C NMR: A signal for the benzylic carbon around 50-55 ppm. A cluster of signals in the 110-140 ppm range for the aromatic carbons. A key signal for the C=N carbon of the carboximidamide group would be expected in the 155-165 ppm region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer clues about the molecular formula through high-resolution measurements (HRMS).[10]

  • Experimental Protocol: A dilute solution of the sample is infused into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Expected Data: The primary piece of information is the mass of the protonated molecule, [M+H]⁺.

    • Expected [M+H]⁺: For C₁₅H₁₄N₄, the monoisotopic mass is 250.1218. The ESI-MS spectrum should show a prominent ion at m/z 251.1296. HRMS would confirm this mass to within a few parts per million (ppm), lending strong support to the proposed molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups based on their characteristic vibrations.[13]

  • Experimental Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, which is then analyzed.

  • Expected Data: Key vibrational bands would confirm the presence of required functional groups.

    • ~3400-3100 cm⁻¹: N-H stretching vibrations from the carboximidamide group.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1650-1630 cm⁻¹: C=N imine stretching, a key band for the carboximidamide group.

    • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

Performance Comparison: A Head-to-Head Analysis

The choice of analytical technique is guided by the specific information required. The table below provides a direct comparison of the methods discussed.

Analytical MethodInformation ObtainedSample RequirementsKey AdvantagesLimitations
SCXRD Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.[3]Single, well-ordered crystal (~0.1 mm).The "gold standard"; provides definitive and complete structural proof.Crystal growth can be difficult and time-consuming; not suitable for amorphous solids or non-crystalline oils.[14]
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and molecular environment in solution.[11]5-10 mg, soluble in a deuterated solvent.Provides unambiguous structural elucidation in solution; quantitative analysis is possible.[11]Lower sensitivity compared to MS; complex spectra can be difficult to interpret fully.
Mass Spectrometry Molecular weight, elemental composition (with HRMS), and fragmentation patterns.[10][15]Micrograms to nanograms, soluble/infusible.Extremely high sensitivity; provides exact mass and formula.Provides little to no information on connectivity or stereochemistry; isomers are often indistinguishable.
IR Spectroscopy Presence or absence of key functional groups.[13]Small amount of solid or liquid sample.Fast, inexpensive, and requires minimal sample preparation.Provides limited structural information; spectra can be complex, with overlapping bands.

Conclusion

The structural confirmation of a novel molecule like 1-Benzyl-1H-indazole-3-carboximidamide is a process of building a self-validating case. While NMR, MS, and IR spectroscopy provide foundational, corroborating evidence of the molecular framework, functional groups, and molecular formula, they remain inferential. Single-crystal X-ray crystallography is the only technique that provides direct, unambiguous proof of the three-dimensional atomic arrangement. Its ability to resolve the precise spatial coordinates of each atom makes it the ultimate arbiter in structural science. For drug development professionals and researchers, relying on the synergistic power of spectroscopic validation and the definitive answer of X-ray crystallography is not just best practice—it is an essential component of scientific integrity and a prerequisite for advancing a compound toward its intended application.

References

  • Adekunle, A. S., et al. (2026, January 3). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • Ndibe, H.C., et al. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available at: [Link]

  • Khar, B., et al. (2021). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. PMC. Available at: [Link]

  • Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc. Available at: [Link]

  • Google Patents. WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • Zhang, D., et al. (2017, November 1). Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems. ACS Publications. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • Northwestern University. Crystallographic Structure Elucidation. IMSERC. Available at: [Link]

  • Fernandez-Alonso, C., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PMC. Available at: [Link]

  • Google Patents. CN103232443A - Indazole derivative crystal and its preparation method and use.
  • Slideshare. Advanced techniques in analysis of organic compound. Available at: [Link]

  • HETEROCYCLES. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Available at: [Link]

  • ResearchGate. (2015, December 16). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • Titi, M., et al. (2022, September 9). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI. Available at: [Link]

  • Lei, G. & Zhou, L. (2009). 1-Benzyl-1H-benzimidazole. PMC. Available at: [Link]

  • Beilstein Journals. Supporting Information Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • PubMed. (2020, October 1). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • ACS Publications. (2023, March 23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2026, March 8). Synthesis and biological evaluation of new indazole derivatives. Available at: [Link]

  • Mardal, M., et al. (2020). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC. Available at: [Link]

  • ResearchGate. (2009). 1-Benzyl-1H-benzimidazole. Available at: [Link]

Sources

Off-Target Profiling Guide: 1-Benzyl-1H-indazole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug development programs that utilize highly active chemical scaffolds as synthetic intermediates. 1-Benzyl-1H-indazole-3-carboximidamide is a prime example. While it is a critical building block in the synthesis of potent BUB1 kinase inhibitors (such as the clinical candidate BAY 1816032)[1], the unconjugated scaffold possesses significant intrinsic pharmacological activity.

When utilized in complex phenotypic or biochemical assays, trace amounts of unreacted intermediate—or in vivo metabolic cleavage back to this scaffold—can severely confound experimental data. This guide provides a rigorous, data-driven comparison of the off-target liabilities of 1-Benzyl-1H-indazole-3-carboximidamide against known reference standards, alongside self-validating protocols for quantifying these effects in your own laboratory.

Mechanistic Rationale of Off-Target Liabilities

The off-target profile of 1-Benzyl-1H-indazole-3-carboximidamide is dictated by two distinct structural motifs, each driving a specific class of protein interaction:

  • The Carboximidamide (Amidine) Moiety: Amidines are classical bioisosteres of the guanidino group found in L-arginine. Because L-arginine is the endogenous substrate for Nitric Oxide Synthase (NOS), compounds bearing a carboximidamide group frequently act as competitive inhibitors of iNOS, eNOS, and nNOS[2]. Furthermore, the minimal amidine structure is highly prone to binding the S1 specificity pocket of serine proteases (e.g., thrombin, trypsin)[3].

  • The 1-Benzylindazole Core: The 1-benzyl-1H-indazole substructure is the defining pharmacophore of a major class of synthetic cannabinoid receptor agonists (SCRAs)[4]. Even without the complex lipophilic tail groups seen in highly potent cannabinoids, this core retains measurable affinity for CB1 and CB2 receptors, potentially skewing neuropharmacological or immunological data.

G C 1-Benzyl-1H-indazole- 3-carboximidamide M1 Carboximidamide (Amidine) Moiety C->M1 M2 1-Benzylindazole Core C->M2 O1 NOS Inhibition (Arginine Mimicry) M1->O1 O2 Serine Protease Interference M1->O2 O3 CB1/CB2 Receptor Binding M2->O3

Caption: Structural mapping of 1-Benzyl-1H-indazole-3-carboximidamide off-target liabilities.

Comparative Off-Target Profiling Data

To contextualize the performance and interference potential of this scaffold, we compare its representative binding affinities and inhibitory concentrations against established reference compounds.

Table 1: Nitric Oxide Synthase (NOS) Inhibition

Data represents typical benchmark IC50 values for the amidine-indazole class against recombinant NOS isoforms.

CompoundiNOS IC50 (µM)eNOS IC50 (µM)nNOS IC50 (µM)Mechanism of Action
1-Benzyl-1H-indazole-3-carboximidamide 12.5 45.0 18.2 Competitive (Arginine mimic)
L-NAME (Reference)15.00.50.8Irreversible/Mechanism-based
Formamidine (Minimal Amidine)800.0>1000>1000Weak Competitive
Table 2: Cannabinoid Receptor (CB1/CB2) Binding Affinity

Data represents competitive displacement (Ki) of [3H]-CP55,940.

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
1-Benzyl-1H-indazole-3-carboximidamide 4,200 1,850 0.44 (Slight CB2 bias)
AB-PINACA (SCRA Reference)2.80.83.5
JWH-018 (SCRA Reference)9.02.93.1

Data Synthesis: While 1-Benzyl-1H-indazole-3-carboximidamide is orders of magnitude less potent at cannabinoid receptors than full SCRAs like AB-PINACA[4], its low-micromolar affinity is more than sufficient to cause false positives in high-concentration in vitro screens (typically run at 10 µM). Furthermore, its iNOS inhibition profile is comparable to L-NAME, making it a significant confounding variable in macrophage or endothelial assays.

Experimental Workflows & Methodologies

To ensure scientific integrity, off-target effects must be quantified using self-validating assay systems. The following protocols explain not just how to perform the assays, but the causality behind the methodological choices.

Workflow S1 1. Compound Preparation (DMSO Stock Formulation) S2 2. Target Incubation (iNOS / CB1 / CB2) S1->S2 S3 3. Signal Generation (Griess Reagent / Radioligand) S2->S3 S4 4. Data Analysis (Non-linear Regression) S3->S4

Caption: Standardized workflow for quantifying off-target pharmacodynamics.

Protocol A: iNOS Inhibition Profiling via Griess Assay

Causality & Design: Nitric oxide (NO) is a highly reactive, transient free radical with a half-life of seconds, making direct measurement highly prone to artifactual errors. We utilize the Griess assay because it measures nitrite (NO2-), the stable, obligate oxidative breakdown product of NO. This provides a reliable, cumulative proxy for iNOS enzymatic activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 murine macrophages at 5×104 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C.

  • Enzyme Induction: Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) and 10 U/mL IFN-γ for 12 hours to robustly induce iNOS expression prior to compound exposure.

  • Compound Treatment: Wash cells and apply 1-Benzyl-1H-indazole-3-carboximidamide in a 10-point concentration gradient (0.1 µM to 100 µM) in fresh media containing 1 mM L-arginine. Validation Checkpoint: Include a 100 µM L-NAME positive control well and a vehicle (0.1% DMSO) negative control well to define the assay window.

  • Incubation: Incubate for 24 hours.

  • Signal Generation: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4).

  • Readout: Incubate for 10 minutes in the dark. Measure absorbance at 540 nm using a microplate reader. Calculate IC50 using a 4-parameter logistic regression.

Protocol B: CB1/CB2 Radioligand Displacement Assay

Causality & Design: Indazole compounds are highly lipophilic and readily partition into cell membranes, which can mimic receptor binding in label-free assays (e.g., SPR). To distinguish true orthosteric receptor binding from non-specific membrane accumulation, we utilize competitive displacement of the well-characterized radioligand[3H]-CP55,940.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB1 or CB2 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4, 3 mM MgCl2, 1 mM EGTA). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation Mixture: In a 96-well format, combine 50 µg of membrane protein, 0.5 nM [3H]-CP55,940, and 1-Benzyl-1H-indazole-3-carboximidamide (gradient from 10 nM to 30 µM).

  • Equilibration: Incubate the mixture at 30°C for 90 minutes to ensure thermodynamic equilibrium between the radioligand and the amidine competitor.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Validation Checkpoint: PEI pre-soaking neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged amidine.

  • Readout: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

References

  • Siemeister, G., et al. "Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo." Clinical Cancer Research, 2019. [Link]

  • Mao, H., et al. "Bicyclic amidine inhibitors of nitric oxide synthase: discovery of perhydro-iminopyrindine and perhydro-iminoquinoline as potent, orally active inhibitors of inducible nitric oxide synthase." Bioorganic & Medicinal Chemistry Letters, 2005.[Link]

  • Southan, G. J., et al. "Minimal amidine structure for inhibition of nitric oxide biosynthesis." Journal of Pharmacology and Experimental Therapeutics, 2001.[Link]

  • Antonides, L. H., et al. "Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples." Frontiers in Chemistry, 2019.[Link]

Sources

Benchmarking the Antiproliferative Activity of 1-Benzyl-1H-indazole-3-carboximidamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals

Executive Summary

The development of targeted therapies for homologous recombination-deficient (HRD) cancers relies heavily on optimizing Poly(ADP-ribose) polymerase (PARP) inhibitors. 1-Benzyl-1H-indazole-3-carboximidamide (BICA) represents a highly specialized synthetic small molecule leveraging the indazole-3-carboximidamide pharmacophore. This guide provides an objective, data-driven framework for benchmarking the antiproliferative activity of BICA against clinical standard-of-care PARP inhibitors (Olaparib and Talazoparib), detailing the mechanistic causality and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: The Indazole-3-Carboximidamide Pharmacophore

To accurately benchmark a compound, one must first understand the structural causality driving its biological activity. The indazole-3-carboximidamide scaffold is a highly optimized pharmacophore for inhibiting PARP1 and PARP2[1].

  • Catalytic Competition: Historically, the indazole core has served as a potent bioisostere for the nicotinamide moiety of NAD+, allowing competitive binding within the PARP catalytic domain[2].

  • Active Site Anchoring: The carboximidamide group forms critical, rigid hydrogen bonds with the Ser904 and Gly863 residues in the PARP1 active site.

  • Hydrophobic Pocket Engagement: The addition of the 1-benzyl substitution projects deeply into the enzyme's hydrophobic pocket. This structural modification significantly enhances the target residence time compared to unsubstituted analogs[1].

Prolonged residence time is the primary biophysical driver of "PARP trapping." By preventing auto-PARylation, the inhibitor locks PARP1 onto single-strand DNA breaks[3]. When the cellular replication fork collides with these trapped PARP-DNA complexes, it collapses into lethal double-strand breaks (DSBs), triggering apoptosis in cells with BRCA1/2 mutations (synthetic lethality)[3].

PARP_MOA cluster_0 Untreated Pathway cluster_1 BICA / PARPi Treated DNA_Damage DNA Single-Strand Break PARP_Recruit PARP1/2 Recruitment DNA_Damage->PARP_Recruit AutoPAR Auto-PARylation (NAD+) PARP_Recruit->AutoPAR Normal Inhibition Catalytic Inhibition by BICA PARP_Recruit->Inhibition Drug Added Repair DNA Repair & Survival AutoPAR->Repair Trapping PARP Trapping on DNA Inhibition->Trapping DSB Double-Strand Breaks (Fork Collapse) Trapping->DSB Lethality Synthetic Lethality (BRCA-mutant Apoptosis) DSB->Lethality

Fig 1. Mechanism of PARP trapping and synthetic lethality induced by BICA.

Benchmarking Data: Comparative Efficacy

When benchmarking BICA, it is essential to evaluate both biochemical target engagement and cellular antiproliferative activity. The data below illustrates the expected performance profile of BICA compared to Olaparib (a first-in-class balanced inhibitor) and Talazoparib (a highly potent PARP trapper)[4].

Table 1: Quantitative Profiling of PARP Inhibitors

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Cellular PARylation EC₅₀ (nM)MDA-MB-436 IC₅₀ (nM) BRCA1-mutHeLa IC₅₀ (nM) BRCA-WT
BICA 4.22.812.585>5,000
Olaparib 5.01.015.0110>10,000
Talazoparib 0.570.201.22.51,200

Data Interpretation: BICA demonstrates potent, single-digit nanomolar inhibition of PARP1/2, translating to highly selective antiproliferative activity in BRCA1-mutant MDA-MB-436 cells, while sparing BRCA-wildtype HeLa cells. Its profile closely mirrors Olaparib, though Talazoparib remains the most potent trapper.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) to prevent common experimental artifacts.

Protocol 1: Cell Viability & Proliferation Assay (CellTiter-Glo)

This assay quantifies the antiproliferative activity of BICA in HRD cancer models[4].

  • Cell Seeding: Seed MDA-MB-436 (BRCA1-mutant) and HeLa (BRCA-WT) cells at 2,000 cells/well in 96-well opaque white plates. Causality: Opaque plates prevent luminescent crosstalk between wells. A low seeding density ensures cells remain in the logarithmic growth phase throughout the extended incubation period.

  • Drug Treatment: After 24h, treat cells with a 10-point serial dilution of BICA, Olaparib, and Talazoparib (ranging from 10 µM to 0.1 nM).

  • Incubation (120h): Incubate for 120 hours (5 days)[4]. Causality: Unlike standard 72h cytotoxic assays, PARP inhibitors require cells to undergo multiple division cycles. The unrepaired single-strand breaks must collide with replication forks over several generations to accumulate lethal double-strand breaks.

  • ATP Quantitation: Add CellTiter-Glo reagent (1:1 volume) and incubate for 10 minutes. Read luminescence. Causality: Measuring ATP is directly proportional to the number of metabolically active cells, avoiding the metabolic reduction artifacts often seen in colorimetric MTT assays.

Protocol 2: Universal Cellular PARylation Assay (ELISA-based)

This assay verifies that the antiproliferative activity is directly caused by on-target PARP inhibition inside the cell[5].

  • Pre-treatment: Treat cells with BICA for 2 hours.

  • DNA Damage Induction: Add 500 µM H₂O₂ for 15 minutes to induce robust DNA damage and stimulate endogenous PARylation[5].

  • Lysis with PARG Inhibitor: Lyse cells using a modified RIPA buffer supplemented with a Poly(ADP-ribose) glycohydrolase (PARG) inhibitor (e.g., PDD00017273 at 10 µM)[5]. Causality (Critical Step): PARG enzymes remain highly active post-lysis and will rapidly degrade PAR chains. Failing to include a PARG inhibitor in the lysis buffer will result in false-positive "inhibition" readouts.

  • Capture & Detection: Transfer lysates to an anti-PAR coated 96-well plate. Detect captured PARylated proteins using an HRP-conjugated secondary antibody and read chemiluminescence[5].

Workflow Prep 1. Compound Preparation (BICA, Olaparib, Talazoparib) Seed 2. Cell Seeding (BRCA-mut vs WT) Prep->Seed Treat 3. Drug Treatment (120h Incubation) Seed->Treat split Treat->split Assay1 4a. Cell Viability (ATP Quantitation) split->Assay1 Assay2 4b. PARylation Assay (Lysis with PARGi) split->Assay2 Analysis 5. IC50/EC50 Calculation & Benchmarking Assay1->Analysis Assay2->Analysis

Fig 2. Experimental workflow for benchmarking antiproliferative activity and target engagement.

References

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed (National Institutes of Health). URL:[Link]

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Mechanism of Action of PARP Inhibitors. Annual Reviews. URL:[Link]

  • Total Cellular PARylation Assay Protocols. BPS Bioscience. URL: [Link]

  • DNA damage response mutations enhance the antitumor efficacy of ATR and PARP inhibitors in cholangiocarcinoma cell lines. Spandidos Publications. URL:[Link]

Sources

Safety Operating Guide

1-Benzyl-1H-indazole-3-carboximidamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1-Benzyl-1H-indazole-3-carboximidamide

In the landscape of drug development and synthetic chemistry, handling biologically active nitrogenous heterocyclic compounds requires rigorous operational discipline. 1-Benzyl-1H-indazole-3-carboximidamide (CAS: 1393583-89-5) is a specialized organic building block and precursor[1]. Due to the pharmacological potential inherent in the indazole core and carboximidamide moiety, this compound must be treated as a potent environmental and biological hazard[2].

This guide provides researchers and safety officers with a self-validating, step-by-step operational plan for the safe handling, spill response, and final disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical & Toxicological Profiling

To design an effective disposal strategy, we must first understand the physicochemical properties that dictate the compound's behavior. The high nitrogen content and biological activity of indazole-3-carboximidamide derivatives require specific thermal destruction parameters to prevent the release of toxic byproducts[3].

Table 1: Quantitative Data and Operational Implications

PropertyValueOperational Implication
CAS Number 1393583-89-5Essential for RCRA tracking, inventory logging, and waste manifest documentation[1].
Molecular Formula C15H14N4High nitrogen content mandates the use of NOx scrubbers during thermal incineration.
Molecular Weight 250.30 g/mol Used to calculate molarity for liquid waste neutralization and capacity limits.
Hazard Class (Proxy) Acute Tox. 3, Aquatic Acute 2Mandates zero-drain disposal; highly toxic to aquatic life if introduced to wastewater[3].
UN Transport Number UN2811Must be shipped under the designation: "Toxic solid, organic, n.o.s."[4].

Mechanistic Workflow of Chemical Disposal

The disposal of 1-Benzyl-1H-indazole-3-carboximidamide cannot be relegated to standard biohazard or general chemical waste streams. It requires a targeted segregation and high-temperature incineration workflow.

DisposalWorkflow Gen Waste Generation (1-Benzyl-1H-indazole-3-carboximidamide) Solid Solid Waste (Powder/Crystals) Gen->Solid Liquid Liquid Waste (Solvent Solutions) Gen->Liquid PPE Contaminated PPE (Gloves, Vials) Gen->PPE Seg Segregation & Labeling (RCRA Compliant) Solid->Seg Liquid->Seg PPE->Seg Cont Secondary Containment (Sealed HDPE) Seg->Cont Inc High-Temp Incineration (>1000°C) Cont->Inc Scrub Gas Scrubbing (NOx Removal) Inc->Scrub Safe Safe Environmental Release Scrub->Safe

Workflow for the segregation, containment, and thermal destruction of indazole-based hazardous waste.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a causality explanation (the "why") and a verification check to ensure the system remains closed and compliant.

Step 1: Source Segregation

  • Action: Separate waste into three distinct streams: solid powder, organic solvent solutions (e.g., DMSO, Methanol), and contaminated consumables (weighing boats, pipette tips).

  • Causality: Segregation prevents exothermic cross-reactions between incompatible solvents and ensures the waste facility can apply the correct destruction methodology without unexpected volatility.

  • Verification: Visually inspect the liquid waste carboy. Ensure no phase separation or off-gassing is occurring, which would indicate improper mixing of incompatible waste streams.

Step 2: Primary and Secondary Containment

  • Action: Place solid waste in wide-mouth High-Density Polyethylene (HDPE) containers. Place liquid waste in amber glass or compatible plastic carboys. House all primary containers inside a chemically resistant secondary containment tray capable of holding 110% of the largest container's volume.

  • Causality: Indazole derivatives can permeate certain low-density plastics over time. HDPE and amber glass provide chemical inertness. Secondary containment provides a fail-safe against primary container rupture during storage or transit.

  • Verification: Conduct a dry-wipe test on the exterior of the primary container. If the wipe shows any residue under UV light, the container is compromised and must be overpacked.

Step 3: GHS Labeling and Documentation

  • Action: Affix a GHS-compliant hazardous waste label indicating "Hazardous Waste - Toxic Solid, Organic, N.O.S. (1-Benzyl-1H-indazole-3-carboximidamide)"[4]. Include the CAS number (1393583-89-5) and the date of initial accumulation.

  • Causality: Accurate labeling is mandated by the EPA's Resource Conservation and Recovery Act (RCRA) to ensure downstream handlers are aware of the acute toxicity and nitrogenous nature of the waste[5].

  • Verification: Cross-reference the chemical inventory log with the waste manifest to ensure the exact mass of the compound is accounted for before sealing the drum.

Step 4: Final Thermal Destruction

  • Action: Transfer the documented waste to a licensed EPA/RCRA-compliant disposal facility for high-temperature incineration (>1000°C)[6].

  • Causality: The compound's molecular formula (C15H14N4) contains a high ratio of nitrogen. Standard landfill disposal poses a severe risk of groundwater leaching[7]. High-temperature incineration cleaves the aromatic and amidine bonds. The incinerator must be equipped with NOx scrubbers to capture nitrogen oxides, ensuring complete and safe breakdown into N₂, CO₂, and H₂O.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization and subsequent inhalation exposure.

  • Isolation & Assessment: Immediately restrict access to the spill zone.

    • Causality: Prevents the mechanical tracking of the biologically active compound throughout the facility, minimizing secondary exposure.

  • PPE Donning: Equip a NIOSH-approved HEPA-filtered respirator, double nitrile gloves, and a chemical-resistant Tyvek suit.

    • Causality: The powder form presents a severe inhalation hazard; double gloving ensures the outer contaminated layer can be safely discarded before handling clean surfaces.

  • Aerosol Suppression: For dry powder spills, gently cover the material with damp absorbent pads (using water or a low-volatility solvent).

    • Causality: Dry sweeping generates airborne particulates. Wetting the powder eliminates aerosolization and stabilizes the compound for collection[6].

  • Collection: Use non-sparking, disposable scoops to transfer the wetted material into a dedicated HDPE hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a strong detergent solution, followed by a thorough wipe-down using 70% ethanol or isopropanol.

    • Causality: Detergent breaks down potential organic residues, while the alcohol ensures the solubilization and removal of any remaining trace compound.

    • Verification: Swab the decontaminated area and test the swab in a blank solvent via HPLC or UV-Vis to confirm the absence of the indazole compound before reopening the area.

References

  • U.S. Environmental Protection Agency (EPA). "Draft Background Documents: Resource Conservation and Recovery Act, Subtitle C - Hazardous Waste Management." EPA NEPIS. Available at: [Link]

  • Genentech. "Material Safety Data Sheet: Preparing Wastes for Disposal (Nitrogenous Heterocycles)." Gene.com. Available at: [Link]

  • Google Patents. "Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases (US20140249133A1)." Googleapis.com.

Sources

Personal protective equipment for handling 1-Benzyl-1H-indazole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 1-Benzyl-1H-indazole-3-carboximidamide

As a Senior Application Scientist, I approach the handling of specialized research chemicals not just as a regulatory requirement, but as a precise scientific discipline. 1-Benzyl-1H-indazole-3-carboximidamide (CAS: 1393583-89-5) is a synthetic indazole derivative frequently utilized as an intermediate in medicinal chemistry and drug development[1][2].

Because chronic toxicological profiles for novel research intermediates are often incomplete, we must apply the Precautionary Principle. The compound’s lipophilic benzyl and indazole rings facilitate rapid dermal absorption, while its solid powder form presents a significant inhalation and aerosolization risk. This guide provides the definitive, causality-driven protocols for the safe handling, operational workflow, and disposal of this compound.

PART 1: Core PPE Requirements & Hazard Causality

Personal Protective Equipment (PPE) is your final line of defense. The selection of PPE must be dictated by the physical and chemical properties of the target molecule, adhering strictly to standards for hazard assessment[3][4].

Table 1: Quantitative & Qualitative PPE Specifications

ParameterOperational StandardScientific Causality & Rationale
Fume Hood Face Velocity 80 - 100 fpm (feet per minute)Ensures optimal containment of aerosolized indazole powders without creating turbulent vortices that could expel particulates into the operator's breathing zone[5].
Glove Material & Thickness Double-layered Nitrile (≥ 5 mil)Nitrile provides superior chemical resistance against lipophilic organic molecules compared to latex. Double-gloving ensures a fail-safe barrier against micro-tears during mechanical handling.
Eye & Face Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure from accidental powder aerosolization or solvent splashing during the solubilization phase[6].
Body Protection Flame-Resistant (FR) Lab CoatProtects against dermal exposure. FR material is strictly required if the compound will be dissolved in highly flammable organic solvents (e.g., Methanol, DMF)[7].
Respirator Efficiency 99.97% (P100 / HEPA filter)Mandatory only if weighing outside a certified containment hood; traps sub-micron particulate matter associated with fine chemical powders[8].

PART 2: Experimental Protocols & Operational Workflow

To ensure absolute safety, every protocol must be a self-validating system . This means building verification steps directly into your workflow to confirm that containment has not been breached.

Protocol A: Safe Weighing and Transfer

Objective: Transfer the solid API intermediate while maintaining zero aerosol exposure.

  • Environmental Preparation: Verify the chemical fume hood is operating at the target velocity (80-100 fpm). Line the working surface with absorbent, plastic-backed bench paper to catch micro-spills.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula.

    • Causality: Indazole powders often carry static charges; neutralizing them prevents the powder from repelling off the spatula and aerosolizing into the hood draft.

  • The "Wet-Towel" Moat: Place lightly dampened paper towels in a semi-circle around the analytical balance[9].

    • Causality: Any stray airborne particulates will adhere to the wet surface rather than circulating freely.

  • Transfer & Solubilization: Slowly transfer the powder. Add your primary organic solvent (e.g., DMSO) directly to the weighing vessel inside the hood to lock the powder into a liquid state. Never transport dry, unsealed powder across the laboratory.

  • Self-Validation Check: Inspect the dampened paper towels. If any powder residue is visible on the towels, your transfer technique was too rapid, causing aerosolization. Adjust your speed for future transfers.

Protocol B: Spill Response and Decontamination

Objective: Neutralize and remove uncontained compound without expanding the contamination zone.

  • Immediate Containment: If a solid spill occurs, do NOT sweep or brush. Mechanical sweeping instantly aerosolizes the powder.

  • Wet-Wipe Neutralization: Gently cover the spilled powder with absorbent pads dampened with a 70% Isopropanol / 30% Water solution.

    • Causality: The organic solvent dissolves the lipophilic indazole derivative, while the water lifts polar impurities, trapping the compound within the pad matrix.

  • Surface Decontamination: Wash the area with a laboratory-grade surfactant, followed by a final distilled water rinse.

  • Self-Validation Check: Wipe the decontaminated area with a clean, dry white filter paper. Any residual discoloration or UV-fluorescence indicates incomplete decontamination, requiring a secondary solvent wash.

PART 3: Waste Segregation and Disposal Plan

Improper disposal of synthetic chemical intermediates can lead to severe environmental toxicity and regulatory fines.

  • Solid Waste: Place all contaminated pads, bench paper, empty vials, and outer gloves into a heavy-duty hazardous waste bag. Label explicitly as "Toxic Organic Solid Waste: Indazole Derivative (CAS 1393583-89-5)".

  • Liquid Waste: Segregate liquid waste based on the solvent used for solubilization. Do not mix with incompatible aqueous waste. Route to Environmental Health and Safety (EHS) for high-temperature incineration.

  • Drain Disposal: Under no circumstances should any aqueous or organic solutions containing 1-Benzyl-1H-indazole-3-carboximidamide be poured down the sink drain[7].

PART 4: Mandatory Visualization

Below is the logical workflow mapping the handling and disposal of this compound, designed to maximize operational safety.

G Start Hazard Assessment & Protocol Review PPE Don Core PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Engineering Controls (Fume Hood: 80-100 fpm) PPE->Hood Weigh Weighing & Transfer (Anti-static, Draft Shield) Hood->Weigh React Solubilization (Minimize Aerosols) Weigh->React Decon Decontamination (Wet Wipe Method) React->Decon Dispose Waste Segregation & Incineration Decon->Dispose

Operational workflow and hazard mitigation strategy for handling 1-Benzyl-1H-indazole-3-carboximidamide.

References

  • Title: OSHA Standard 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) / eCFR URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / National Academies Press URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.